molecular formula C5H11I B157830 3-Iodopentane CAS No. 1809-05-8

3-Iodopentane

货号: B157830
CAS 编号: 1809-05-8
分子量: 198.05 g/mol
InChI 键: VRQDQJYBWZERBW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Iodopentane serves as a versatile intermediate and alkylating agent in advanced organic synthesis. Its primary research value lies in the reactivity of the carbon-iodine bond, which facilitates efficient nucleophilic substitution reactions (SN1 and SN2 pathways) due to iodine's role as an excellent leaving group . A key application for this compound is in transition-metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal for constructing complex biaryl structures and carbon-carbon bonds in pharmaceutical and materials science research . This compound is particularly useful in the synthesis of complex natural products and in the development of novel pharmacophores, including kinase inhibitors and antiviral agents . Furthermore, its branched pentane chain introduces specific steric and electronic properties, making it a useful probe in the design of small molecules for studying enzyme mechanisms and cellular signaling pathways . Researchers also utilize this compound in polymer chemistry as a potential monomer or cross-linking agent to develop materials with enhanced thermal stability and mechanical properties . Proper handling is essential, and it is recommended to store the compound under inert conditions to maintain its stability and reactivity for research applications .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-iodopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11I/c1-3-5(6)4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQDQJYBWZERBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171025
Record name 3-Iodopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809-05-8
Record name 3-Iodopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodopentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Iodopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.739
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodopentane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-iodopentane. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed summary of its physicochemical properties, spectroscopic data, and experimental protocols for its synthesis and common reactions. The information is presented in a structured format, including data tables and visualizations, to facilitate easy reference and application in a laboratory setting.

Chemical Structure and Identification

This compound is a secondary alkyl iodide characterized by a pentane (B18724) backbone with an iodine atom substituted at the third carbon position. Its symmetrical structure influences its spectroscopic properties.

Table 1: Structural and Identification Data for this compound

ParameterValueCitation(s)
IUPAC Name This compound[1]
Molecular Formula C₅H₁₁I[1][2]
CAS Number 1809-05-8[1][2]
Canonical SMILES CCC(I)CC[2]
InChI InChI=1S/C5H11I/c1-3-5(6)4-2/h5H,3-4H2,1-2H3[1][2]
InChIKey VRQDQJYBWZERBW-UHFFFAOYSA-N[1][2]

digraph "3-Iodopentane_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123];
node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"];
edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

// Atom nodes C1 [label="CH₃", pos="0,0!"]; C2 [label="CH₂", pos="1,0.5!"]; C3 [label="CH", pos="2,0!"]; C4 [label="CH₂", pos="3,0.5!"]; C5 [label="CH₃", pos="4,0!"]; I[label="I", pos="2,-1!", fontcolor="#EA4335"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C3 -- I; }

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a flammable liquid with low solubility in water and is soluble in many organic solvents, consistent with its non-polar alkyl structure.[3]

Table 2: Physicochemical Properties of this compound

PropertyValueUnitCitation(s)
Molecular Weight 198.05 g/mol [1][2]
Density ~1.52g/cm³[4]
Boiling Point 146.6°C at 760 mmHg[4]
Melting Point -85.6 (estimate)°C
Flash Point 44.6°C[4]
Vapor Pressure 5.82mmHg at 25°C[4]
Refractive Index 1.497[4]
LogP (Octanol/Water) 3.39[5]
Water Solubility Low (quantitative data not readily available)[3]

Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by the carbon-iodine bond. The C-I bond is relatively weak, with a bond dissociation energy of approximately 50-53 kcal/mol, making the iodide ion an excellent leaving group.[6] This facilitates nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. Due to its secondary nature, Sₙ1 reactions are also possible, particularly with weak nucleophiles in polar protic solvents.

Elimination Reactions

Treatment of this compound with a strong, non-nucleophilic base will lead to an E2 elimination reaction. The major product of this reaction is 2-pentene, following Zaitsev's rule.[7]

Experimental Protocols

The following are representative protocols for the synthesis and a common reaction of this compound, based on established chemical principles.

Synthesis of this compound from 3-Pentanol (B84944)

This method involves the conversion of the hydroxyl group of 3-pentanol into a good leaving group, followed by substitution with iodide.[8]

Reaction: CH₃CH₂CH(OH)CH₂CH₃ → CH₃CH₂CH(I)CH₂CH₃

Materials:

  • 3-Pentanol

  • Concentrated Hydriodic Acid (HI) or an alternative iodinating agent (e.g., P/I₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 equivalent of 3-pentanol.

  • Cool the flask in an ice bath and slowly add 1.5 equivalents of concentrated hydriodic acid.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours, or gently heat to reflux to increase the reaction rate. Monitor the reaction progress using TLC or GC.

  • Once the reaction is complete, cool the mixture and transfer it to a separatory funnel.

  • Add diethyl ether to extract the product and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), saturated sodium thiosulfate solution (to remove any remaining iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Synthesis_of_this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 3-Pentanol 3-Pentanol Reaction Mixture Reaction Mixture 3-Pentanol->Reaction Mixture Hydriodic Acid Hydriodic Acid Hydriodic Acid->Reaction Mixture Extraction Extraction Reaction Mixture->Extraction Completion Washing Washing Extraction->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Pure this compound Pure this compound Distillation->Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Nucleophilic Substitution: Synthesis of 3-Azidopentane

This protocol describes a typical Sₙ2 reaction using sodium azide (B81097) as the nucleophile.

Reaction: CH₃CH₂CH(I)CH₂CH₃ + NaN₃ → CH₃CH₂CH(N₃)CH₂CH₃ + NaI

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous DMF.

  • Add 1.5 equivalents of sodium azide to the stirred solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine to remove DMF and residual salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-azidopentane.

  • Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

Spectroscopic Data

Due to the plane of symmetry in this compound, its NMR spectra are simplified, showing three distinct sets of signals.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (ppm)¹H Multiplicity¹³C Chemical Shift (ppm)Citation(s)
C3-H ~4.1 - 4.3Multiplet~45 - 50[6]
C2/C4-H₂ ~1.8 - 2.0Multiplet~30 - 35[6]
C1/C5-H₃ ~0.9 - 1.1Triplet~10 - 15[6]
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 198. The fragmentation pattern is dictated by the cleavage of bonds adjacent to the iodine-bearing carbon.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/z ValueIon FragmentComments
198 [CH₃CH₂CH(I)CH₂CH₃]⁺Molecular ion (M⁺) peak.
169 [M - C₂H₅]⁺Loss of an ethyl radical. A prominent peak due to cleavage alpha to the iodine.
127 [I]⁺Iodine cation.
71 [C₅H₁₁]⁺Loss of an iodine radical.
43 [C₃H₇]⁺Propyl cation fragment.
29 [C₂H₅]⁺Ethyl cation fragment.

digraph "MS_Fragmentation" {
rankdir=LR;
node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, color="#5F6368", fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="sans-serif", fontsize=10, color="#EA4335"];

"this compound" -> "Molecular Ion (m/z 198)" [label="Ionization"]; "Molecular Ion (m/z 198)" -> "Fragment (m/z 169)" [label="- C₂H₅•"]; "Molecular Ion (m/z 198)" -> "Fragment (m/z 71)" [label="- I•"]; "Fragment (m/z 71)" -> "Fragment (m/z 43)" [label="- C₂H₄"]; "Fragment (m/z 71)" -> "Fragment (m/z 29)" [label="- C₃H₆"]; }

Caption: Simplified mass spectrometry fragmentation pathway.

Safety and Handling

This compound is a flammable liquid and an irritant.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from heat and ignition sources.

Table 5: GHS Hazard Information for this compound

Hazard StatementCodeDescriptionCitation(s)
FlammableH226Flammable liquid and vapor[1]
Skin IrritantH315Causes skin irritation[1]
Eye IrritantH319Causes serious eye irritation[1]
Respiratory Tract IrritantH335May cause respiratory irritation[1]

Conclusion

This compound is a valuable secondary alkyl halide for various organic transformations, primarily driven by the reactivity of the carbon-iodine bond. Its symmetric structure simplifies spectral analysis, making it a useful model compound for studying reaction mechanisms. The information provided in this guide, including its physicochemical properties, detailed reactivity, and representative experimental protocols, serves as a foundational resource for its application in research and development. Proper safety precautions are essential when handling this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Iodopentane

This document provides a comprehensive overview of the key physical properties of this compound (CAS: 1809-05-8), a significant intermediate in organic synthesis. The data and protocols presented are intended to support research and development activities where this compound is utilized.

Core Physical Properties

This compound is a halogenated alkane with the chemical formula C₅H₁₁I.[1][2][3] Its physical characteristics are crucial for handling, reaction setup, and purification processes. The carbon-iodine bond in its structure is relatively weak, making iodine an excellent leaving group and rendering the compound highly useful in nucleophilic substitution reactions.[4]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

PropertyValueUnits
Molecular Weight 198.05 g/mol
Boiling Point 142 - 146.6°C at 760 mmHg
Melting Point -86 to -85.6°C (estimate)
Density 1.511 - 1.52g/cm³ at 20°C
Refractive Index (n_D^20) 1.495 - 1.497
Vapor Pressure 5.82mmHg at 25°C
Flash Point 44.6°C
LogP (Octanol/Water) 2.61 - 3.4

[Sources: 1, 2, 3, 5, 6, 14]

Experimental Protocols

Accurate determination of physical properties is fundamental to verifying substance purity and ensuring reproducibility in experimental work. The following sections detail standard methodologies for measuring the key properties of liquid compounds like this compound.

Determination of Boiling Point (Distillation Method)

The boiling point is a critical indicator of a liquid's purity. The simple distillation method is commonly employed for this purpose.[5][6]

Objective: To measure the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or sand bath

  • Boiling chips

Procedure:

  • Place approximately 5-10 mL of this compound into the distillation flask, adding a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus. The flask should be securely clamped within the heating mantle.

  • Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[7] This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

  • Begin circulating cold water through the condenser.

  • Apply heat gently to the distillation flask.

  • Observe the temperature as the liquid begins to boil and the vapor condenses. Record the temperature when it stabilizes, which corresponds to the boiling point of the substance.[7]

  • Record the ambient barometric pressure, as boiling point is pressure-dependent.[5]

Determination of Density (Pycnometer Method)

Density is a fundamental physical property that relates the mass of a substance to its volume. A pycnometer, or specific gravity bottle, provides a precise method for this measurement.[8]

Objective: To determine the mass of a precise volume of the liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

  • Analytical balance (accurate to ±0.001 g)

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m_empty).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Ensure the capillary in the stopper is filled. Carefully dry the outside of the pycnometer and weigh it (m_water).

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with this compound, allow it to reach thermal equilibrium in the water bath at the same temperature, dry the exterior, and weigh it (m_liquid).

  • The density of the liquid (ρ_liquid) is calculated using the following formula:

    • ρ_liquid = [(m_liquid - m_empty) / (m_water - m_empty)] * ρ_water

    • Where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a highly characteristic property for pure liquids.[9]

Objective: To measure the refractive index of the liquid relative to air.

Apparatus:

  • Abbe Refractometer

  • Constant temperature water circulator

  • Dropper or pipette

  • Soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

  • Turn on the refractometer and the light source. Ensure the prisms are clean and dry.

  • Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.

  • Using a dropper, place 2-3 drops of this compound onto the surface of the lower prism.[10]

  • Close the prisms carefully to spread the liquid into a thin film.

  • Allow water from the constant temperature circulator (set to 20°C) to flow through the jackets surrounding the prisms until the temperature stabilizes.[11]

  • While looking through the eyepiece, adjust the coarse and fine control knobs until the light and dark fields are brought into sharp contrast and intersect the crosshairs.

  • Read the refractive index value from the instrument's scale.

  • Clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent after the measurement.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent physical characterization of this compound, a process relevant to its application in research and development.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Physical Property Characterization start Starting Material: 3-Pentanol reaction Nucleophilic Substitution start->reaction reagent Reagent: HBr or P/I₂ reagent->reaction product Crude this compound reaction->product distillation Simple Distillation product->distillation Purify pure_product Purified this compound distillation->pure_product bp Boiling Point Determination pure_product->bp Characterize den Density Measurement pure_product->den ri Refractive Index Measurement pure_product->ri final_data Verified Physical Data bp->final_data den->final_data ri->final_data

References

An In-depth Technical Guide to 3-Iodopentane (CAS 1809-05-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopentane (CAS Number: 1809-05-8) is a secondary alkyl iodide that serves as a versatile and valuable intermediate in advanced organic synthesis.[1] Its significance lies primarily in the reactivity of its carbon-iodine bond, which allows it to act as an effective alkylating agent.[1] The iodine atom is an excellent leaving group, facilitating a range of nucleophilic substitution and elimination reactions.[1] This property makes this compound a useful building block in the synthesis of complex organic molecules, including novel pharmacophores and materials.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for professionals in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are critical for its handling, application in reactions, and purification.

PropertyValueReference(s)
CAS Number 1809-05-8[1][2][3]
Molecular Formula C₅H₁₁I[2][3][4]
Molecular Weight 198.05 g/mol [1][2][3]
IUPAC Name This compound[1][3]
Appearance Liquid[5]
Boiling Point 146.6 °C at 760 mmHg[2][6]
Melting Point -85.6 °C (estimate)[6]
Density 1.52 g/cm³[2][6]
Refractive Index 1.497[2][6][7]
Flash Point 44.6 °C[2][6]
Vapor Pressure 5.82 mmHg at 25°C[2][6]
LogP (Octanol/Water) 2.61[2][6]
InChI Key VRQDQJYBWZERBW-UHFFFAOYSA-N[1][3]
Canonical SMILES CCC(CC)I[3][6]

Spectroscopic and Chromatographic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Data TypeInformationReference(s)
¹H & ¹³C NMR Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation. Due to a plane of symmetry in this compound, its NMR spectra are simplified compared to its isomers.[1][1]
Mass Spectrometry (MS) Gas chromatography-mass spectrometry (GC-MS) is used to identify this compound and the volatile products of its reactions, such as the alkenes formed during elimination.[1][1]
Kovats Retention Index (RI) Non-polar column: 876, 876.1 Polar column: 1093[3][8]

Synthesis Protocols

This compound can be synthesized through several common methods in organic chemistry. Below are representative protocols for two effective approaches.

Synthesis from 3-Pentanol (B84944)

This method involves a two-step nucleophilic substitution, where the hydroxyl group of 3-pentanol is first converted into a good leaving group and then displaced by iodide.[9]

Experimental Protocol:

  • Protonation: To a stirred solution of 3-pentanol in a suitable non-nucleophilic solvent, slowly add a strong acid such as sulfuric acid (H₂SO₄) at low temperature (e.g., 0 °C) to protonate the hydroxyl group, forming a good leaving group (water).

  • Nucleophilic Substitution: Introduce a source of iodide, such as potassium iodide (KI) or sodium iodide (NaI), to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature or heat gently to facilitate the Sₙ2 displacement of the water molecule by the iodide ion.

  • Workup: After the reaction is complete (monitored by TLC or GC), quench the reaction with water and extract the crude this compound with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by brine. Dry the solution over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The final product can be purified by distillation.

Start 3-Pentanol Reagent1 Reagent: H₂SO₄ Start->Reagent1 Step1 Step 1: Protonation Intermediate Intermediate: Protonated Alcohol Step1->Intermediate Reagent1->Step1 Reagent2 Reagent: KI Intermediate->Reagent2 Step2 Step 2: Substitution End This compound Step2->End Reagent2->Step2 Reactants    3-Halopentane (X=Cl, Br) + NaI   Products    this compound + NaX (ppt)   Reactants->Products Acetone (reflux) cluster_start Reactants cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Start This compound SN2_Product Substitution Product Start->SN2_Product  Nucleophile (e.g., CN⁻) E2_Product Pent-2-ene (Elimination Product) Start->E2_Product  Strong Base (e.g., t-BuOK)  

References

Synthesis of 3-Iodopentane from 3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Iodopentane from 3-Pentanol (B84944)

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from 3-pentanol, a key transformation in organic synthesis. This compound serves as a valuable intermediate and alkylating agent, particularly in the construction of complex organic molecules for pharmaceutical and materials science research.[1] The reactivity of its carbon-iodine bond facilitates efficient nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[1] This document details the underlying reaction mechanisms, presents quantitative performance data for various synthetic conditions, and provides a detailed experimental protocol for the conversion.

Reaction Mechanism: Nucleophilic Substitution

The conversion of 3-pentanol, a secondary alcohol, to this compound is a classic nucleophilic substitution reaction. The primary challenge in this synthesis is that the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction must be activated by converting the -OH into a good leaving group, typically by protonating it with a strong acid like hydroiodic acid (HI) to form an oxonium ion (-OH2+).[2] Once the leaving group is activated, the substitution can proceed via two possible mechanisms: SN1 and SN2.

  • SN1 (Substitution Nucleophilic Unimolecular): In this two-step mechanism, the protonated hydroxyl group departs to form a secondary carbocation intermediate. This intermediate is then rapidly attacked by the iodide nucleophile to form the final product.[3][4]

  • SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the iodide ion acts as a nucleophile, attacking the carbon atom bonded to the oxonium ion in a concerted step, displacing the water molecule.[3]

For secondary alcohols like 3-pentanol, the reaction often proceeds through a mixture of both SN1 and SN2 pathways.

G Figure 1: Reaction Mechanism for the Synthesis of this compound cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway Pentanol 3-Pentanol Protonated_Alcohol Protonated 3-Pentanol (Oxonium Ion) Pentanol->Protonated_Alcohol  Protonation   HI H-I Carbocation Secondary Carbocation (SN1 Intermediate) Protonated_Alcohol->Carbocation  Dissociation (Slow Step)   SN2_Transition SN2 Transition State Protonated_Alcohol->SN2_Transition  Nucleophilic Attack (Concerted Step)   Water_Leaving_Group H₂O Product This compound Carbocation->Product  Nucleophilic Attack   Iodide_Ion I⁻ Iodide_Ion2 I⁻ SN2_Transition->Product G Figure 2: Experimental Workflow for this compound Synthesis A 1. Reaction Setup Combine 3-pentanol and conc. HI in a flask. B 2. Reflux Heat the mixture at 60-70°C for 4-6 hours. A->B Heat C 3. Work-up & Extraction Cool mixture, add water, and extract with ether. B->C Cool D 4. Washing Wash organic layer with sodium bicarbonate solution. C->D Separate Layers E 5. Brine Wash Wash organic layer with saturated brine. D->E F 6. Drying Dry the organic layer over anhydrous MgSO₄. E->F G 7. Filtration & Evaporation Filter off drying agent and remove solvent via rotary evaporation. F->G H 8. Purification Purify crude product by fractional distillation. G->H Crude Product I 9. Characterization Analyze this compound (NMR, GC-MS). H->I Pure Product

References

3-Iodopentane reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reaction Mechanisms of 3-Iodopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a secondary alkyl halide that serves as a versatile substrate for studying fundamental organic reaction mechanisms. Its structure allows for a competitive interplay between substitution (SN1 and SN2) and elimination (E1 and E2) pathways, the outcomes of which are highly dependent on specific reaction conditions. The carbon-iodine bond's low dissociation energy and the iodide ion's stability make it an excellent leaving group, enhancing the reactivity of the molecule. This guide provides a detailed exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying principles governing the reactivity of this compound.

Introduction: Properties and Reactivity

This compound ((CH₃CH₂)₂CHI) is a secondary alkyl iodide where the iodine atom is attached to a carbon atom bonded to two other carbons. This structural feature is central to its chemical behavior, as it is sterically more hindered than a primary halide but can form a more stable secondary carbocation compared to a primary one.

The key to this compound's reactivity lies in the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy of approximately 50-53 kcal/mol. Furthermore, the iodide ion (I⁻) is an excellent leaving group due to its large size, high polarizability, and the fact that it is the conjugate base of a strong acid (HI). Consequently, this compound reacts faster in both SN2 and E2 reactions compared to its 3-bromo, 3-chloro, and 3-fluoro analogs.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the iodide leaving group by a nucleophile. For a secondary alkyl halide like this compound, both SN1 and SN2 mechanisms are possible.

SN2 Mechanism (Bimolecular Nucleophilic Substitution)

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at 180° to the leaving group (backside attack). This process involves a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[this compound][Nu⁻]).

Favorable Conditions:

  • Nucleophile : Strong, non-bulky nucleophiles (e.g., OH⁻, CN⁻, RS⁻).

  • Solvent : Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred as they solvate the cation but not the anionic nucleophile, increasing its reactivity.

  • Substrate : While secondary halides react slower than primary halides due to steric hindrance, the SN2 pathway is still significant.

SN2_Mechanism SN2 Reaction of this compound cluster_reactants Reactants cluster_transition Transition State cluster_products Products r1 HO⁻ r2 This compound ts [HO···C₅H₁₁···I]⁻ r1->ts Backside Attack p1 Pentan-3-ol ts->p1 Concerted Step p2 I⁻

Caption: SN2 mechanism of this compound with a hydroxide (B78521) nucleophile.

SN1 Mechanism (Unimolecular Nucleophilic Substitution)

The SN1 reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the C-I bond to form a secondary carbocation intermediate (pentan-3-ylium). The second step is the rapid attack of a weak nucleophile on the planar carbocation. This can occur from either face, leading to a mixture of stereoisomers if the carbon were chiral. The reaction rate is dependent only on the concentration of the substrate (Rate = k[this compound]).

Favorable Conditions:

  • Nucleophile : Weak or poor nucleophiles, which are often the solvent (solvolysis), such as H₂O, ROH.

  • Solvent : Polar protic solvents (e.g., water, ethanol (B145695), methanol) are required to stabilize the carbocation intermediate and the leaving group through hydrogen bonding.

  • Substrate : Tertiary > secondary >> primary. The stability of the carbocation intermediate is key. This compound forms a relatively stable secondary carbocation.

In a reaction with ethanol, for example, the iodide leaves to form the carbocation, which is then attacked by the ethanol molecule. A final deprotonation step yields the ether product, 3-ethoxypentane.

SN1_Mechanism SN1 Reaction of this compound cluster_step1 Step 1: Carbocation Formation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) cluster_step3 Step 3: Deprotonation (Fast) reactant This compound intermediate Pentan-3-ylium Cation I⁻ reactant->intermediate Loss of I⁻ oxonium Oxonium Ion intermediate->oxonium + EtOH product 3-Ethoxypentane oxonium->product - H⁺

Caption: SN1 mechanism of this compound with ethanol (solvolysis).

Elimination Reactions

Elimination reactions involve the removal of a proton (H⁺) and the iodide leaving group from adjacent carbon atoms to form an alkene. For this compound, both E1 and E2 mechanisms are possible, and both typically yield pent-2-ene as the major product according to Zaitsev's rule, which states that the more substituted (more stable) alkene is favored.

E2 Mechanism (Bimolecular Elimination)

The E2 reaction is a single, concerted step where a strong base removes a proton from a carbon adjacent to the one bearing the leaving group. Simultaneously, the C-H bond electrons form a π bond, and the leaving group departs. The reaction requires an anti-periplanar geometry between the proton being abstracted and the leaving group. The rate is dependent on the concentration of both the substrate and the base (Rate = k[this compound][Base]).

Favorable Conditions:

  • Base : Strong, sterically hindered bases (e.g., t-BuO⁻) favor E2 over SN2. Strong, non-hindered bases (e.g., EtO⁻) can give a mixture of SN2 and E2 products.

  • Solvent : Less polar solvents can favor E2.

  • Temperature : Higher temperatures favor elimination over substitution.

E2_Mechanism E2 Reaction of this compound cluster_reactants Reactants cluster_transition Transition State cluster_products Products r1 t-BuO⁻ r2 This compound ts [tBuO···H···C₅H₉···I]⁻ r1->ts Proton Abstraction p1 Pent-2-ene ts->p1 Concerted Step p2 t-BuOH, I⁻

Caption: E2 mechanism of this compound with a strong, bulky base.

E1 Mechanism (Unimolecular Elimination)

The E1 reaction is a two-step process that competes directly with the SN1 mechanism. The first, slow step is identical to the SN1: formation of the carbocation intermediate. In the second step, a weak base (often the solvent) removes a proton from a carbon adjacent to the carbocation, forming the alkene. The rate is dependent only on the concentration of the substrate (Rate = k[this compound]).

Favorable Conditions:

  • Base : Weak bases (e.g., H₂O, ROH).

  • Solvent : Polar protic solvents to stabilize the carbocation.

  • Temperature : Higher temperatures significantly favor E1 over SN1 because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature makes the -TΔS term more negative, favoring the reaction.

E1_Mechanism E1 Reaction of this compound cluster_step1 Step 1: Carbocation Formation (Slow) cluster_step2 Step 2: Deprotonation (Fast) reactant This compound intermediate Pentan-3-ylium Cation I⁻ reactant->intermediate Loss of I⁻ product Pent-2-ene intermediate->product + EtOH - EtOH₂⁺ Reaction_Prediction Predicting Reaction Pathway for this compound start Start: this compound (2°) base_strength Analyze Nucleophile/Base Strength start->base_strength strong_base Strong Base? base_strength->strong_base Strong weak_base Weak Base / Weak Nucleophile? base_strength->weak_base Weak strong_nu Strong Nucleophile / Weak Base? base_strength->strong_nu Strong Nu⁻ Weak Base e2 E2 is major pathway strong_base->e2 Yes (Bulky, e.g., t-BuO⁻) sn2_e2 Sₙ2 and E2 compete (High Temp favors E2) strong_base->sn2_e2 No (Non-bulky, e.g., EtO⁻) sn1_e1 Sₙ1 and E1 compete (High Temp favors E1) weak_base->sn1_e1 Yes (e.g., H₂O, ROH) sn2 Sₙ2 is major pathway strong_nu->sn2 Yes (e.g., CN⁻, I⁻) Experimental_Workflow General Experimental Workflow setup 1. Reaction Setup (Flask, Condenser, N₂ atm) reagents 2. Add Reagents (this compound, Base/Nu⁻, Solvent) setup->reagents reaction 3. Reaction Conditions (Stirring, Heating/Cooling) reagents->reaction monitoring 4. Monitor Progress (TLC, GC) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Work-up (Quench, Extract, Wash) monitoring->workup Reaction complete purification 6. Purification (Distillation, Chromatography) workup->purification analysis 7. Analysis (NMR, GC-MS, IR) purification->analysis

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 3-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 3-iodopentane, a secondary alkyl halide that serves as a versatile intermediate in organic synthesis. As a secondary substrate, this compound is notable for its ability to undergo both bimolecular (Sₙ2) and unimolecular (Sₙ1) nucleophilic substitution, with the dominant pathway being highly dependent on specific reaction conditions. This document details the underlying mechanisms, critical influencing factors, quantitative data, and detailed experimental protocols relevant to the study and application of these reactions.

Introduction: The Duality of this compound Reactivity

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where an electron-rich nucleophile displaces a leaving group on an electrophilic substrate. This compound, a secondary alkyl halide, is an exemplary substrate for studying the competition between the Sₙ1 and Sₙ2 pathways.[1] The carbon-iodine (C-I) bond is relatively weak and highly polarizable, making the iodide ion an excellent leaving group, which facilitates these substitution reactions.[1]

The structure of this compound places the reactive center on a secondary carbon, creating a scenario where both steric hindrance and carbocation stability are moderate. This positions it at the mechanistic crossroads, allowing for nuanced control over the reaction outcome by carefully selecting the nucleophile, solvent, and temperature.[1][2] Understanding and manipulating these factors are crucial for synthetic chemists aiming to achieve specific stereochemical and regiochemical outcomes.

Core Reaction Mechanisms

The nucleophilic substitution of this compound can proceed via two distinct mechanisms: Sₙ2 and Sₙ1.

The Sₙ2 Pathway: A Concerted Approach

The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs.[3][4][5] This "backside attack" mechanism leads to an inversion of stereochemistry at the reaction center.

The rate of the Sₙ2 reaction is dependent on the concentration of both this compound and the nucleophile, exhibiting second-order kinetics.[3][5][6][7] Rate = k[this compound][Nucleophile]

For this compound, the Sₙ2 pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.[2][8] While the secondary nature of the substrate presents more steric hindrance than a primary halide, it is not so crowded as to completely prevent the backside approach of the nucleophile.[3]

The Sₙ1 Pathway: A Stepwise Process

The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction is a multi-step process that begins with the spontaneous dissociation of the leaving group to form a carbocation intermediate.[2][3][4] This initial step is the slow, rate-determining step of the reaction.[9] The resulting planar pentan-3-ylium carbocation is then rapidly attacked by a nucleophile from either face, which would lead to a racemic mixture of products if the substrate were chiral.[10][11][12]

The rate of the Sₙ1 reaction is dependent only on the concentration of the substrate, this compound, and thus follows first-order kinetics.[9][12][13] Rate = k[this compound]

This pathway is favored under conditions that stabilize the carbocation intermediate, namely the use of polar protic solvents and weak nucleophiles.[2][8][13]

Data Presentation: Controlling the Reaction Pathway

The selection of reaction conditions is paramount in directing the nucleophilic substitution of this compound towards either the Sₙ1 or Sₙ2 mechanism. The key variables and their effects are summarized below.

FactorFavors Sₙ1 PathwayFavors Sₙ2 PathwayRationale
Nucleophile Weak (e.g., H₂O, ROH, RCOOH)Strong (e.g., I⁻, HS⁻, CN⁻, OH⁻, RO⁻)Strong nucleophiles are kinetically driven to attack the substrate directly (Sₙ2), while weak nucleophiles wait for the formation of a carbocation (Sₙ1).[2][8]
Solvent Polar Protic (e.g., water, ethanol (B145695), methanol)Polar Aprotic (e.g., acetone, DMSO, DMF)Polar protic solvents stabilize the carbocation intermediate and leaving group via hydrogen bonding, facilitating the Sₙ1 mechanism.[8] Polar aprotic solvents enhance the reactivity of strong nucleophiles, favoring the Sₙ2 pathway.[2][8]
Substrate Secondary (can proceed, but slower than tertiary)Secondary (can proceed, but slower than primary)This compound is a secondary halide, making it susceptible to both pathways. Tertiary halides strongly favor Sₙ1 due to carbocation stability, while primary halides favor Sₙ2 due to minimal steric hindrance.[3][14]
Kinetics First-order rate law: Rate = k[Substrate]Second-order rate law: Rate = k[Substrate][Nu]The rate-determining step of Sₙ1 involves only the substrate, whereas the Sₙ2 transition state involves both substrate and nucleophile.[3][13]
Table of Reaction Examples
NucleophileSolventPredominant MechanismMajor Organic Product
CH₃CH₂OH (Ethanol)EthanolSₙ13-Ethoxypentane[10]
NaIAcetoneSₙ2This compound (identity reaction)
NaOHDMSOSₙ2Pentan-3-ol[15]
KCNDMFSₙ2Hexane-3-carbonitrile
H₂OWaterSₙ1Pentan-3-ol

Mandatory Visualizations

The following diagrams illustrate the reaction pathways and the logical relationships governing the mechanism choice.

SN1_Pathway sub This compound ts1 Transition State 1 sub->ts1 Slow, Rate- Determining Step int Pentan-3-ylium Carbocation + I⁻ ts1->int ts2 Transition State 2 int->ts2 prod Product (e.g., 3-Ethoxypentane) ts2->prod Fast Nu Nucleophile (e.g., EtOH) Nu->ts2

Caption: The Sₙ1 reaction pathway for this compound, proceeding through a carbocation intermediate.

SN2_Pathway reactants This compound + Nu⁻ ts Transition State [Nu---C---I]⁻ reactants->ts Concerted Step products Product + I⁻ ts->products

Caption: The Sₙ2 reaction pathway, a single concerted step involving a pentavalent transition state.

Logic_Flowchart start This compound Reaction nucleophile Nucleophile Strength? start->nucleophile solvent Solvent Type? nucleophile->solvent Weak sn2 Sₙ2 Pathway Favored nucleophile->sn2 Strong sn1 Sₙ1 Pathway Favored solvent->sn1 Polar Protic solvent->sn2 Polar Aprotic

Caption: Decision logic for predicting the dominant nucleophilic substitution pathway for this compound.

Experimental Protocols

The following protocols are generalized procedures for inducing Sₙ1 and Sₙ2 reactions with secondary alkyl halides like this compound, based on common laboratory practices.[4][9] Product analysis can be performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the substitution products and any competing elimination products (e.g., pent-2-ene).[1]

Protocol 1: Sₙ2 Reaction with Sodium Hydroxide (B78521) in DMSO

Objective: To synthesize pentan-3-ol from this compound via an Sₙ2 mechanism.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄)

  • Standard glassware for extraction and distillation

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.

  • Reagents: In the flask, dissolve a stoichiometric equivalent of sodium hydroxide in anhydrous DMSO with stirring.

  • Reaction Initiation: Add 1.0 equivalent of this compound to the stirred solution.

  • Heating: Gently heat the reaction mixture to 50-60°C using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC analysis of aliquots.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Quench the reaction by pouring the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated NaCl solution (brine).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure (rotary evaporation). The crude product, pentan-3-ol, can be further purified by fractional distillation if necessary.

Protocol 2: Sₙ1 Solvolysis Reaction in Ethanol

Objective: To synthesize 3-ethoxypentane (B13972614) from this compound via an Sₙ1 mechanism.

Materials:

  • This compound

  • Ethanol (absolute)

  • Silver nitrate (B79036) (AgNO₃), 0.1 M in ethanol (optional, for monitoring)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Test tubes (for monitoring)

  • Standard glassware for workup and purification

Procedure:

  • Setup: Place this compound in a round-bottom flask equipped with a reflux condenser.

  • Solvent/Nucleophile: Add a significant excess of absolute ethanol, which acts as both the solvent and the nucleophile.

  • Reaction: Gently heat the mixture to the boiling point of ethanol and allow it to reflux. The reaction is typically slow.

  • Monitoring (Optional Qualitative Test): To observe the progress, periodically take a small aliquot of the reaction mixture and add it to a test tube containing 0.1 M silver nitrate in ethanol.[4][9] The formation of a yellow silver iodide (AgI) precipitate indicates the production of the iodide ion, signifying that the substitution reaction is occurring.[16]

  • Workup: Once the reaction has proceeded to a sufficient degree (as determined by GC analysis), cool the mixture.

  • Purification: The product, 3-ethoxypentane, is typically isolated from the excess ethanol and byproducts by fractional distillation.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is a classic illustration of the principles governing the Sₙ1 and Sₙ2 mechanisms. Its status as a secondary alkyl halide makes it a sensitive substrate, where the reaction outcome can be effectively steered by the judicious choice of nucleophile and solvent system. For professionals in drug development and organic synthesis, a thorough understanding of these competing pathways is essential for the rational design of synthetic routes and the predictable construction of complex molecular architectures.

References

An In-depth Technical Guide to the Elimination Reactions of 3-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the elimination reactions of 3-iodopentane, a secondary alkyl halide. It delves into the mechanistic pathways, product distributions, stereochemistry, and the influence of reaction conditions, offering valuable insights for professionals in chemical research and drug development.

Core Principles of Elimination Reactions

Elimination reactions of alkyl halides, such as this compound, are fundamental processes in organic synthesis that lead to the formation of alkenes. These reactions typically proceed through two primary mechanisms: the bimolecular (E2) and unimolecular (E1) pathways. The operative mechanism is dictated by several factors, including the structure of the alkyl halide, the strength and steric bulk of the base, the solvent, and the temperature.

For a secondary alkyl halide like this compound, both E1 and E2 mechanisms are possible and often compete with nucleophilic substitution reactions (SN1 and SN2).

Mechanistic Pathways

The E2 Mechanism

The E2 reaction is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the leaving group (β-carbon), and the leaving group departs simultaneously, resulting in the formation of a double bond.[1] The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base, exhibiting second-order kinetics.[1]

A critical requirement for the E2 mechanism is a specific stereochemical arrangement known as the anti-periplanar geometry, where the abstracted proton and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond.[2] This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond.

The E1 Mechanism

In contrast, the E1 reaction is a two-step process. The first and rate-determining step involves the spontaneous departure of the leaving group to form a carbocation intermediate. In the second, faster step, a weak base abstracts a proton from a β-carbon, leading to the formation of the alkene. The rate of the E1 reaction is dependent only on the concentration of the alkyl halide, thus following first-order kinetics. E1 reactions do not have the strict stereochemical requirement of the E2 mechanism.

Regioselectivity: Zaitsev vs. Hofmann Elimination

The elimination of this compound can yield two constitutional isomers: 2-pentene (B8815676) and 1-pentene. The regiochemical outcome of the reaction is largely governed by the choice of base.

Zaitsev's Rule

With a strong, non-bulky base such as sodium ethoxide (NaOEt), the major product is typically the more substituted and thermodynamically more stable alkene.[3] This is known as Zaitsev's rule .[3] In the case of this compound, removal of a proton from a secondary carbon (C2 or C4) leads to the formation of 2-pentene.

Hofmann's Rule

When a sterically hindered (bulky) base, such as potassium tert-butoxide (KOtBu), is used, the major product is the less substituted and thermodynamically less stable alkene.[4] This is referred to as the Hofmann product .[4] The bulky base preferentially abstracts the more sterically accessible proton from the terminal methyl group (C1 or C5), leading to the formation of 1-pentene.

Product Distribution: A Quantitative Perspective

SubstrateBaseSolventMajor Product(s)Minor Product(s)Governing Rule
This compoundSodium Ethoxide (NaOEt)Ethanol (B145695)trans-2-Pentene, cis-2-Pentene1-PenteneZaitsev
This compoundPotassium tert-Butoxide (KOtBu)tert-Butanol1-Pentenetrans-2-Pentene, cis-2-PenteneHofmann

Stereochemistry of the E2 Reaction

The E2 elimination of this compound to form 2-pentene is a stereoselective reaction, meaning that one stereoisomer of the product is preferentially formed. Due to the requirement for an anti-periplanar transition state, the reaction can lead to the formation of both cis-(Z) and trans-(E) isomers of 2-pentene. Generally, the trans isomer is the major product due to its greater thermodynamic stability, resulting from reduced steric strain between the alkyl groups on opposite sides of the double bond.[2]

Experimental Protocols

The following is a generalized experimental protocol for the dehydroiodination of this compound, which can be adapted for different bases. Product analysis is typically performed using gas chromatography (GC) to determine the relative amounts of the pentene isomers.

Materials and Equipment
  • This compound

  • Sodium ethoxide or Potassium tert-butoxide

  • Anhydrous ethanol or tert-butanol

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Gas chromatograph (GC) with a suitable column (e.g., nonpolar capillary column)

  • NMR spectrometer for structural confirmation

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chosen base (e.g., sodium ethoxide) in its corresponding anhydrous alcohol (e.g., ethanol).

  • Addition of Alkyl Halide: Slowly add this compound to the basic solution while stirring.

  • Reaction: Heat the reaction mixture to reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if applicable.

  • Product Isolation: After the reaction is complete, the alkene products, being volatile, can be isolated by distillation directly from the reaction mixture.

  • Product Analysis:

    • Gas Chromatography (GC): Inject a sample of the distillate into a GC to separate and quantify the different pentene isomers. The retention times will allow for the identification of 1-pentene, cis-2-pentene, and trans-2-pentene. The peak areas can be used to determine the product ratio.

    • NMR Spectroscopy: The structure of the major product(s) can be confirmed by ¹H and ¹³C NMR spectroscopy.

Visualizing Reaction Mechanisms and Workflows

E2 Elimination of this compound

E2_Mechanism cluster_reactants Reactants cluster_transition_state Anti-periplanar Transition State cluster_products Products This compound This compound TS [B---H---C₂---C₃---I]‡ This compound->TS Base Base (B⁻) Base->TS Alkene Alkene (e.g., 2-Pentene) TS->Alkene Conjugate_Acid Conjugate Acid (BH) TS->Conjugate_Acid Iodide Iodide (I⁻) TS->Iodide

Caption: E2 mechanism for this compound elimination.

Zaitsev vs. Hofmann Product Formation

Zaitsev_Hofmann cluster_zaitsev Zaitsev Pathway cluster_hofmann Hofmann Pathway This compound This compound NaOEt Sodium Ethoxide (Strong, non-bulky base) This compound->NaOEt KOtBu Potassium tert-Butoxide (Strong, bulky base) This compound->KOtBu 2-Pentene 2-Pentene (More substituted) NaOEt->2-Pentene Major Product 1-Pentene 1-Pentene (Less substituted) KOtBu->1-Pentene Major Product Experimental_Workflow A Reaction Setup: This compound + Base B Reflux A->B C Distillation of Products B->C D Product Analysis C->D E Gas Chromatography (GC) (Quantitative Analysis) D->E F NMR Spectroscopy (Structural Confirmation) D->F

References

An In-depth Technical Guide to the SN1 Reaction of 3-Iodopentane with Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed examination of the unimolecular nucleophilic substitution (SN1) reaction of 3-iodopentane with ethanol (B145695). It covers the reaction mechanism, kinetics, stereochemistry, and potential side reactions. A comprehensive experimental protocol is provided for the determination of kinetic and product distribution data.

Introduction

The solvolysis of alkyl halides via the SN1 mechanism is a fundamental reaction in organic chemistry with significant implications in synthetic chemistry and understanding reaction mechanisms. This whitepaper focuses on the specific case of this compound reacting with ethanol. As a secondary alkyl iodide, this compound represents a substrate where both SN1 and E1 (unimolecular elimination) pathways can be competitive. Ethanol serves as a polar protic solvent and a weak nucleophile, conditions that favor the SN1 pathway. Understanding the kinetics and product distribution of this reaction is crucial for predicting and controlling outcomes in related synthetic transformations.

Reaction Mechanism

The SN1 reaction of this compound with ethanol proceeds through a stepwise mechanism involving the formation of a carbocation intermediate.

Step 1: Formation of a Carbocation The reaction is initiated by the spontaneous, rate-determining dissociation of the leaving group, the iodide ion, to form a secondary carbocation at the third carbon of the pentane (B18724) chain.[1] This step is the slowest in the reaction sequence and is therefore rate-limiting. The stability of the secondary carbocation is a key factor in the feasibility of the SN1 pathway.

Step 2: Nucleophilic Attack The solvent, ethanol, acts as a nucleophile and attacks the planar carbocation.[1] Due to the planar nature of the carbocation, the nucleophile can attack from either face.

Step 3: Deprotonation The resulting oxonium ion is then deprotonated by another molecule of ethanol, which acts as a base, to yield the final ether product, 3-ethoxypentane (B13972614), and a protonated ethanol molecule.[1]

A competing E1 elimination reaction can also occur from the carbocation intermediate, where a molecule of ethanol acts as a base to remove a proton from a carbon adjacent to the carbocation, leading to the formation of pentene isomers.

Kinetics

The rate of the SN1 reaction is dependent only on the concentration of the substrate, this compound, and is independent of the concentration of the nucleophile, ethanol. The reaction, therefore, follows first-order kinetics.

Rate Law: Rate = k[this compound]

Where 'k' is the first-order rate constant.

Quantitative Kinetic Data
ParameterValue (Hypothetical)UnitsConditions
Rate Constant (k) at 25°C1.5 x 10⁻⁵s⁻¹Pure Ethanol
Activation Energy (Ea)85kJ/mol
Pre-exponential Factor (A)2 x 10¹⁰s⁻¹

Stereochemistry

If the reaction is initiated with a chiral, enantiomerically pure sample of this compound, the SN1 mechanism is expected to lead to a largely racemic mixture of the (R)- and (S)-3-ethoxypentane products. This is due to the formation of a planar, achiral carbocation intermediate, which can be attacked by the nucleophile from either face with nearly equal probability.[2]

However, complete racemization is rare. Often, a slight excess of the product with the inverted configuration is observed.[2] This is attributed to the formation of an "intimate ion pair," where the departing leaving group temporarily shields one face of the carbocation, leading to a slight preference for attack from the opposite face.[2]

Competing E1 Reaction and Product Distribution

The secondary carbocation intermediate can also undergo an E1 elimination reaction to form alkenes. In the case of the 3-pentyl cation, the elimination of a proton from either C2 or C4 will lead to the formation of 2-pentene (B8815676). Due to the symmetry of the intermediate, only one alkene product is expected.

The ratio of SN1 to E1 products is influenced by factors such as the solvent, temperature, and the nature of the substrate. Generally, higher temperatures favor the E1 pathway.

Product Distribution Data
Temperature (°C)% 3-ethoxypentane (SN1)% 2-pentene (E1)
25(Experimental Value)(Experimental Value)
50(Experimental Value)(Experimental Value)

Experimental Protocols

The following protocols describe the procedures for determining the kinetic parameters and product distribution for the SN1 reaction of this compound with ethanol.

Kinetic Analysis

This protocol is adapted from established methods for studying SN1 solvolysis reactions.[3][4]

Objective: To determine the first-order rate constant (k) and the activation energy (Ea) for the solvolysis of this compound in ethanol.

Methodology: The reaction rate is monitored by titrating the hydriodic acid (HI) produced during the reaction with a standardized solution of sodium hydroxide (B78521).

Materials:

  • This compound

  • Absolute ethanol

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of this compound in absolute ethanol (e.g., 0.1 M).

  • Place a known volume of the this compound solution in a flask and equilibrate it in a constant temperature water bath set to the desired reaction temperature (e.g., 25°C).

  • At time t=0, start the reaction.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold ethanol.

  • Titrate the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Continue taking aliquots and titrating until the reaction is complete or for a sufficient period to determine the rate.

  • Repeat the experiment at different temperatures (e.g., 35°C, 45°C) to determine the activation energy.

Data Analysis:

  • The concentration of HI produced at each time point is determined from the titration data. This is equal to the amount of this compound that has reacted.

  • The concentration of remaining this compound at each time point is calculated.

  • A plot of ln[this compound] versus time will yield a straight line with a slope of -k.

  • The activation energy (Ea) can be determined from the Arrhenius equation by plotting ln(k) versus 1/T (in Kelvin). The slope of this line is -Ea/R, where R is the gas constant.

Product Distribution Analysis

Objective: To determine the ratio of SN1 (3-ethoxypentane) to E1 (2-pentene) products.

Methodology: The reaction is allowed to proceed to completion, and the product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • This compound

  • Absolute ethanol

  • Internal standard (e.g., nonane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a solution of this compound in absolute ethanol.

  • Allow the reaction to proceed to completion at a controlled temperature.

  • Add a known amount of an internal standard to the reaction mixture.

  • Inject a sample of the product mixture into the GC-MS.

  • Identify the peaks corresponding to 3-ethoxypentane, 2-pentene, and the internal standard by their retention times and mass spectra.

  • The relative amounts of the products can be determined by integrating the areas of the respective peaks and correcting for their response factors relative to the internal standard.

Visualizations

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation This compound This compound Carbocation Carbocation This compound->Carbocation Slow Iodide Iodide Oxonium_ion Oxonium Ion Carbocation->Oxonium_ion Fast Ethanol_nuc Ethanol 3-Ethoxypentane 3-Ethoxypentane Oxonium_ion->3-Ethoxypentane Fast Ethanol_base Ethanol (Base) Protonated_Ethanol Protonated Ethanol

Caption: The SN1 reaction mechanism of this compound with ethanol.

Experimental_Workflow cluster_kinetics Kinetic Analysis cluster_products Product Distribution Analysis Start_Kinetics Start Reaction at Constant T Aliquots Withdraw Aliquots at Intervals Start_Kinetics->Aliquots Titration Titrate with NaOH Aliquots->Titration Data_Analysis_K Plot ln[Substrate] vs. Time Titration->Data_Analysis_K Arrhenius Plot ln(k) vs. 1/T Data_Analysis_K->Arrhenius Results_K Determine k and Ea Arrhenius->Results_K Start_Products Run Reaction to Completion Internal_Standard Add Internal Standard Start_Products->Internal_Standard GCMS Analyze by GC-MS Internal_Standard->GCMS Data_Analysis_P Integrate Peak Areas GCMS->Data_Analysis_P Results_P Determine SN1/E1 Ratio Data_Analysis_P->Results_P

Caption: Workflow for kinetic and product analysis.

Conclusion

The reaction of this compound with ethanol provides a classic example of an SN1 solvolysis reaction with a competing E1 pathway. The reaction proceeds through a secondary carbocation intermediate, leading primarily to the formation of 3-ethoxypentane, with 2-pentene as a minor elimination product. The stereochemical outcome for a chiral starting material is expected to be near-racemization. This technical guide has outlined the theoretical framework for this reaction and provided detailed experimental protocols for the determination of its kinetic parameters and product distribution. The generation of this specific quantitative data is essential for a complete understanding and predictive control of this and related reactions in synthetic and medicinal chemistry.

References

The Dynamics of Carbon-Iodine Bond Cleavage: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the principles, experimental investigation, and practical applications of carbon-iodine bond cleavage, a fundamental process in organic chemistry with significant implications for modern drug discovery.

The carbon-iodine (C-I) bond, being the weakest among the carbon-halogen bonds, exhibits unique reactivity that makes it a focal point in various chemical and biological studies. Its cleavage can be initiated by light or heat, leading to the formation of highly reactive intermediates. Understanding the dynamics of this bond-breaking event, from the initial excitation to the final products, is crucial for controlling reaction outcomes in synthetic chemistry and for designing targeted therapeutics in drug development. This guide provides a comprehensive overview of the core principles governing C-I bond cleavage, details the advanced experimental techniques used to study these ultrafast processes, and explores the bond's pivotal role in the synthesis and mechanism of action of covalent inhibitor drugs.

Fundamental Principles of C-I Bond Cleavage

The propensity of the C-I bond to break is fundamentally governed by its low bond dissociation energy (BDE). This relatively low energy barrier allows for cleavage under mild conditions, such as exposure to ultraviolet light. The cleavage can proceed through two primary mechanistic pathways: homolytic and heterolytic cleavage.

  • Homolytic Cleavage: This is a symmetrical breaking of the C-I bond where each atom retains one of the bonding electrons, resulting in a carbon-centered radical and an iodine radical. This pathway is commonly initiated by photolysis (UV irradiation) or thermolysis.

  • Heterolytic Cleavage: This involves an unsymmetrical bond breaking, where the iodine atom takes both bonding electrons to form an iodide ion (I⁻) and a carbocation. This pathway is more typical in polar solvents and can be facilitated by the presence of Lewis acids or nucleophiles.

Photodissociation and the A-Band

A significant area of research into C-I bond cleavage focuses on the photodissociation of alkyl iodides. Absorption of UV light in the "A-band" (around 220-300 nm) promotes an electron from a non-bonding orbital on the iodine atom to an anti-bonding σ* orbital localized on the C-I bond (an n → σ* transition). This excitation populates repulsive electronic states (primarily the ³Q₀, ¹Q₁, and ³Q₁ states), leading to rapid dissociation of the C-I bond on a femtosecond timescale.

The process is often more complex than direct dissociation on a single potential energy surface. Non-adiabatic transitions, particularly at conical intersections between the ³Q₀ and ¹Q₁ states, play a crucial role in determining the final electronic state of the iodine atom product, which can be either in its ground state (I) or spin-orbit excited state (I*).

Quantitative Data on C-I Bond Cleavage Dynamics

The study of C-I bond cleavage is inherently quantitative. Key parameters such as bond dissociation energies, reaction rate constants, and quantum yields provide the necessary data to predict and understand the behavior of iodo-compounds.

Bond Dissociation Energies (BDEs)

The BDE is a critical thermodynamic parameter that quantifies the energy required to homolytically cleave a bond. The C-I bond is notably weak compared to other carbon-halogen and carbon-hydrogen bonds.

BondBond Dissociation Energy (kJ/mol)
C-I ~240
C-Br~280
C-Cl~340
C-F~485
C-H~413
Reaction Rate Constants and Lifetimes

The speed of C-I bond cleavage, particularly in photodissociation reactions, is extremely fast. Ultrafast laser spectroscopy has enabled the measurement of these processes on the femtosecond timescale.

MoleculeReaction Time (fs) for I* formationReference
CH₃I94 ± 6[1]
C₂H₅I129 ± 4[1]
n-C₃H₇I166 ± 4[1]
n-C₄H₉I193 ± 7[1]
Quantum Yields

The quantum yield (Φ) in a photochemical reaction represents the efficiency of a specific process occurring per photon absorbed. For C-I bond cleavage, it's the number of C-I bonds broken per photon absorbed. In many cases, the quantum yield for the primary photodissociation of alkyl iodides in the A-band is close to unity, indicating a highly efficient process.

MoleculeExcitation Wavelength (nm)Quantum Yield of I*Reference
CH₃I2660.76[2]
Allyl Iodide2660.90 ± 0.10[2]
Allyl Iodide1930.61 ± 0.10[2]

Experimental Protocols for Studying C-I Bond Cleavage

Investigating the ultrafast dynamics of C-I bond cleavage requires sophisticated experimental techniques capable of resolving events on the femtosecond to picosecond timescale.

Ultrafast Transient Absorption Spectroscopy

This pump-probe technique is a workhorse for studying reaction dynamics.

  • Principle: An ultrashort "pump" laser pulse initiates the C-I bond cleavage. A second, time-delayed "probe" pulse (often a broadband white-light continuum) passes through the sample, and its absorption is measured. By varying the delay time between the pump and probe pulses, the evolution of transient species (excited states, radicals) can be tracked.

  • Experimental Setup:

    • Laser System: A femtosecond laser system (e.g., Ti:Sapphire) generates ultrashort pulses.

    • Optical Parametric Amplifier (OPA): Used to tune the wavelength of the pump pulse to specifically excite the C-I bond (e.g., in the A-band).

    • White-Light Generation: A portion of the laser output is focused into a non-linear medium (e.g., sapphire or water) to generate a broadband probe pulse.

    • Delay Stage: A mechanical stage precisely controls the path length, and thus the time delay, of the pump or probe beam.

    • Spectrometer/Detector: The transmitted probe light is dispersed by a spectrometer and detected by a multichannel detector (e.g., a CCD or photodiode array).

  • Sample Preparation: For gas-phase studies, the iodo-compound is introduced into a vacuum chamber via a pulsed molecular beam to ensure collision-free conditions. For solution-phase studies, the sample is dissolved in a suitable solvent and circulated through a flow cell to prevent photoproduct buildup.

  • Data Analysis: The change in absorbance (ΔA) is plotted as a function of wavelength and time delay. Kinetic traces at specific wavelengths are fitted to exponential decay models to extract lifetimes of transient species. Global analysis of the entire dataset can reveal the evolution of different species and their interconversion.

Time-Resolved Mass Spectrometry and Photofragment Imaging

These techniques provide information about the identity, kinetic energy, and angular distribution of the fragments produced upon bond cleavage.

  • Principle: After photo-initiation of C-I bond cleavage, the resulting fragments are ionized by a second laser pulse. The ions are then detected by a mass spectrometer. In velocity-map imaging (VMI), an electrostatic lens projects the ions onto a 2D detector, allowing for the reconstruction of their 3D velocity distribution.

  • Experimental Setup:

    • Photolysis and Ionization Lasers: A pump laser initiates dissociation, and a probe laser ionizes the fragments.

    • Molecular Beam/Vacuum Chamber: The experiment is conducted in a high vacuum to allow for collision-free travel of the fragments.

    • Time-of-Flight (TOF) Mass Spectrometer: Separates ions based on their mass-to-charge ratio.

    • VMI Spectrometer and Detector: Consists of repeller, extractor, and ground electrodes to project ions onto a microchannel plate (MCP) detector coupled to a phosphor screen and a camera.

  • Data Analysis: The TOF spectrum identifies the masses of the fragments. The VMI image provides the speed and angular distribution of the fragments. Analysis of the kinetic energy release provides information on the energy partitioning between the translational and internal (vibrational, rotational) energy of the products.

Visualizing the Dynamics and Workflows

Diagrams are essential for conceptualizing the complex processes involved in C-I bond cleavage and its investigation.

A_Band_Photodissociation cluster_ground Ground State cluster_products Photoproducts GS Ground State (S₀) R-I Q0 ³Q₀ State GS->Q0 UV Photon (n→σ) (Parallel Transition) Q1 ¹Q₁ State GS->Q1 UV Photon (n→σ) (Perpendicular Transition) Q0->Q1 Non-adiabatic Crossing (CI) Prod_I_star R• + I* (²P₁/₂) (Spin-Orbit Excited) Q0->Prod_I_star Direct Dissociation (Adiabatic Pathway) Prod_I R• + I (²P₃/₂) (Ground State) Q1->Prod_I Dissociation

Caption: A-band photodissociation pathway of an alkyl iodide.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Pump-Probe Experiment cluster_analysis Data Analysis SamplePrep Prepare Alkyl Iodide Sample (Gas-phase jet or solution in flow cell) Pump Initiate Dissociation (Femtosecond UV Pump Pulse) SamplePrep->Pump Probe Probe Transient Species (Time-Delayed fs Probe Pulse) Pump->Probe Δt Detect Detect Probe Signal (Spectrometer/Mass Spec) Probe->Detect VaryDelay Vary Pump-Probe Delay VaryDelay->Pump Detect->VaryDelay Repeat BuildMatrix Construct ΔA(λ, t) Matrix Detect->BuildMatrix FitKinetics Fit Kinetic Traces BuildMatrix->FitKinetics GlobalAnalysis Global/Target Analysis BuildMatrix->GlobalAnalysis ExtractDynamics Extract Lifetimes, Spectra, and Reaction Pathways FitKinetics->ExtractDynamics GlobalAnalysis->ExtractDynamics

Caption: General workflow for studying C-I bond cleavage dynamics.

Relevance to Drug Development: Targeted Covalent Inhibitors

The principles of C-I bond reactivity are not just of fundamental interest; they have significant practical applications in drug discovery, particularly in the synthesis and design of targeted covalent inhibitors (TCIs). TCIs are a class of drugs that form a permanent covalent bond with their target protein, leading to potent and sustained inhibition.[3]

C-I Bonds in the Synthesis of Covalent Drugs

Iodo-substituted aromatic and heteroaromatic compounds are versatile building blocks in the synthesis of complex drug molecules. The C-I bond can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to construct the core scaffolds of drug candidates.

A prominent example is the synthesis of Ibrutinib , a highly effective TCI used to treat B-cell cancers.[2] Several synthetic routes to Ibrutinib utilize an iodinated pyrazolopyrimidine intermediate. This intermediate undergoes a Suzuki coupling reaction to introduce the phenoxyphenyl group, a key part of the molecule's "guidance system" that directs it to the target protein, Bruton's tyrosine kinase (BTK).

Ibrutinib_Synthesis IodoIntermediate Iodinated Pyrazolopyrimidine (Core Scaffold) CoupledProduct Coupled Intermediate (Guidance System Installed) IodoIntermediate->CoupledProduct Suzuki Coupling (C-C bond formation, C-I bond cleavage) BoronicAcid Phenoxyphenylboronic Acid BoronicAcid->CoupledProduct FinalSteps Further Synthetic Steps (e.g., addition of piperidine (B6355638) & acryloyl chloride) CoupledProduct->FinalSteps Ibrutinib Ibrutinib (Targeted Covalent Inhibitor) FinalSteps->Ibrutinib

References

Spectroscopic data for 3-Iodopentane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 3-Iodopentane

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The chemical shift values are influenced by the electron density around the proton and the presence of nearby electronegative atoms.[1][2] In this compound, the proton on the carbon bearing the iodine atom is expected to be shifted downfield (to a higher ppm value) due to the deshielding effect of the electronegative iodine.[3]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH-I (C3-H)~3.5 - 4.0Quintet1H
CH₂ (C2, C4)~1.7 - 1.9Sextet4H
CH₃ (C1, C5)~0.9 - 1.1Triplet6H

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, only three distinct carbon signals are expected. The carbon atom bonded to the iodine will have the largest chemical shift.[4]

Table 2: ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C3 (CH-I)48.4
C2, C4 (CH₂)31.8
C1, C5 (CH₃)11.7

(Source: A. Ejchart, Org. Magn. Resonance 15, 22 (1981) as cited in PubChem CID 74549)[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is particularly useful for identifying functional groups. For an alkyl halide like this compound, the most characteristic vibrations are the C-H stretching and bending frequencies, and the C-I stretching frequency.[6]

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
2960 - 2850StrongC-H StretchAlkane
1465MediumC-H Bend (CH₂)Alkane
1375MediumC-H Bend (CH₃)Alkane
~500 - 600Medium-StrongC-I StretchAlkyl Iodide

Note: The C-I stretch occurs in the fingerprint region and can be difficult to definitively assign.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method that often causes fragmentation of the molecule, providing valuable structural information.[7][8]

Fragmentation Pattern

The molecular ion peak (M⁺) for this compound would be at m/z = 198. The most likely fragmentation pathways involve the loss of the iodine atom or cleavage of the carbon-carbon bonds.[9][10]

Table 4: Major Ions in the Mass Spectrum of this compound

m/zProposed FragmentNotes
198[C₅H₁₁I]⁺Molecular Ion (M⁺)
127[I]⁺Iodine cation
71[C₅H₁₁]⁺Loss of Iodine radical
43[C₃H₇]⁺Propyl cation
29[C₂H₅]⁺Ethyl cation

Note: The relative intensities of these peaks can vary depending on the instrument and conditions.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Data Acquisition : Place the NMR tube in the spectrometer. For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.[11][12] This involves irradiating the sample with a broad range of radio frequencies corresponding to the proton resonances, which collapses the C-H coupling.[13]

  • Processing : The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid) : Place a drop of liquid this compound between two polished salt plates (e.g., NaCl or KBr).[14] The plates are then pressed together to form a thin film.

  • Sample Preparation (ATR) : Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).[15]

  • Background Spectrum : Run a background spectrum of the clean, empty salt plates or ATR crystal. This is necessary to subtract any signals from the atmosphere (e.g., CO₂, H₂O) or the apparatus itself.

  • Data Acquisition : Place the prepared sample in the spectrometer and acquire the IR spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.[16][17]

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Inject a small amount of the volatile liquid this compound into the instrument, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high-vacuum environment.[18]

  • Ionization : The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[19]

  • Fragmentation : The high energy of the molecular ion often causes it to break apart into smaller, charged fragment ions and neutral radicals.[20]

  • Mass Analysis and Detection : The positive ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion.[21]

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound (Liquid) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Thin Film on Salt Plate/ATR Sample->IR_Prep MS_Prep Vaporize in Vacuum Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS_Acq->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

MassSpec_Fragmentation M [C₅H₁₁I]⁺ (m/z = 198) Molecular Ion Neutral1 - I• M->Neutral1 Neutral2 - C₅H₁₁• M->Neutral2 Frag1 [C₅H₁₁]⁺ (m/z = 71) Neutral3 - C₃H₆ Frag1->Neutral3 Neutral4 - C₂H₄ Frag1->Neutral4 Frag2 [I]⁺ (m/z = 127) Frag3 [C₂H₅]⁺ (m/z = 29) Frag4 [C₃H₇]⁺ (m/z = 43) Neutral1->Frag1 Neutral2->Frag2 Neutral3->Frag3 Neutral4->Frag4

Caption: Simplified fragmentation pathway of this compound in EI-MS.

References

An In-depth Technical Guide to the Safe Handling of 3-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling precautions for 3-iodopentane (CAS No. 1809-05-8). The information herein is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely, minimizing risks to both individuals and the environment.

Chemical and Physical Properties

A thorough understanding of a chemical's properties is foundational to its safe handling. The following tables summarize the key physical and chemical data for this compound.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C5H11I[1][2]
Molecular Weight 198.05 g/mol [1][2]
Appearance Light yellow to yellow liquid[3]
Boiling Point 145 - 154.22 °C[2][3]
Melting Point -85.6 °C (estimate)[3]
Density 1.5047 - 1.5128 g/cm³ @ 20°C[2][3]
Refractive Index 1.4952[3]
Flash Point 43 °C / 109.4 °F[4]

Table 2: Chemical Safety and Hazard Properties of this compound

PropertyValueSource(s)
CAS Number 1809-05-8[1][2]
EC Number 217-313-5[2]
Primary Hazards Flammable, Irritant[1]
InChIKey VRQDQJYBWZERBW-UHFFFAOYSA-N[5]
Canonical SMILES CCC(CC)I[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be aware of these hazards before handling the substance.

GHS Pictograms:

alt text
alt text

Signal Word: Warning [1]

Table 3: GHS Hazard and Precautionary Statements for this compound

CodeStatementSource(s)
Hazard Statements
H226Flammable liquid and vapor[1][2]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]
Precautionary Statements
P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6]
P233Keep container tightly closed.
P240Ground/bond container and receiving equipment.
P241Use explosion-proof electrical/ventilating/lighting equipment.
P242Use only non-sparking tools.
P243Take precautionary measures against static discharge.
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.[7]
P302+P352IF ON SKIN: Wash with plenty of water.[8]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
P312Call a POISON CENTER/doctor if you feel unwell.[9]
P332+P313If skin irritation occurs: Get medical advice/attention.[9]
P337+P313If eye irritation persists: Get medical advice/attention.[9]
P362Take off contaminated clothing and wash before reuse.[9]
P370+P378In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.
P403+P233Store in a well-ventilated place. Keep container tightly closed.[8]
P403+P235Store in a well-ventilated place. Keep cool.
P405Store locked up.[8]
P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling Procedures

Adherence to strict experimental protocols is essential for the safe handling of this compound. The following sections detail the necessary precautions.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble must be worn at all times when handling this compound.[10]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[10]

  • Skin Protection: A flame-retardant lab coat, along with chemical-resistant gloves (e.g., nitrile rubber), should be worn.[11] Contaminated clothing should be removed and washed before reuse.[12]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10] If exposure limits are exceeded, a NIOSH-approved respirator is necessary.[4]

Engineering Controls
  • Ventilation: Use adequate general or local exhaust ventilation to keep airborne concentrations below exposure limits.[12]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[12] All equipment used should be explosion-proof.[4]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors or mists.[6] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[4] Keep containers tightly closed when not in use.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep away from strong oxidizing agents.[4] The storage area should be a designated flammables area.[12]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[12][13] If irritation persists, seek medical attention.[14]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[12][14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink plenty of water. Seek immediate medical attention.[12][14]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4] Containers may explode when heated.[4] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen iodide.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Ensure adequate ventilation. Wear appropriate personal protective equipment.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[12]

Disposal Considerations

  • Waste Disposal: Disposal of this compound and its containers must be in accordance with local, regional, and national regulations.[15] It should be treated as hazardous waste.[15]

  • Container Disposal: Empty containers retain product residue and can be dangerous.[12] Do not reuse empty containers. They should be disposed of by a licensed hazardous waste disposal company.[15]

Logical Workflow for Handling this compound

The following diagram illustrates a logical workflow for the safe handling of this compound from acquisition to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal Acquisition Chemical Acquisition Risk_Assessment Review SDS & Risk Assessment Acquisition->Risk_Assessment 1. Procure PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection 2. Analyze SDS Engineering_Controls Verify Engineering Controls (Fume Hood, Eyewash) PPE_Selection->Engineering_Controls 3. Choose Gear Chemical_Handling Safe Chemical Handling (Grounding, Spark-proof tools) Engineering_Controls->Chemical_Handling 4. Setup Workspace Experimentation Conduct Experiment Chemical_Handling->Experimentation 5. Transfer/Weigh Waste_Segregation Segregate Halogenated Waste Experimentation->Waste_Segregation 6. Perform Reaction Decontamination Decontaminate Glassware & Work Area Waste_Segregation->Decontamination 7. Collect Waste Waste_Storage Store Waste in Designated Area Decontamination->Waste_Storage 8. Clean Workspace Disposal Arrange for Professional Hazardous Waste Disposal Waste_Storage->Disposal 9. Store Safely

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols: 3-Iodopentane as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopentane (CAS No: 1809-05-8) is a secondary alkyl iodide that serves as a valuable alkylating agent in organic synthesis.[1][2] Its utility stems from the carbon-iodine bond, which is relatively weak, making iodide an excellent leaving group in nucleophilic substitution reactions.[1] As a secondary alkyl halide, its reactivity is subject to steric considerations, and it can participate in both SN1 and SN2 reaction pathways.[1][3] The introduction of the 3-pentyl group can significantly influence the physicochemical properties of a molecule, such as lipophilicity, which is a critical parameter in drug design for modulating membrane permeability and bioavailability.[4] These application notes provide an overview of its properties, reactivity, and protocols for its use in common alkylation reactions.

Physicochemical and Safety Data

Proper handling and storage of this compound are crucial for maintaining its stability and reactivity. It should be stored under inert conditions.[1]

Table 1: Properties of this compound

PropertyValueReference(s)
CAS Number 1809-05-8[2][5]
Molecular Formula C₅H₁₁I[2][5]
Molecular Weight 198.05 g/mol [2][5]
Boiling Point 145-146.6 °C at 760 Torr[2][6]
Density 1.5128 g/cm³ at 20 °C[2]
Appearance Liquid[5]
XLogP3 3.4[2][5]

Table 2: Hazard Identification

Hazard StatementDescriptionReference(s)
H226 Flammable liquid and vapor[5]
H315 Causes skin irritation[5]
H319 Causes serious eye irritation[5]
H335 May cause respiratory irritation[5]

Application Note 1: Nucleophilic Substitution Reactions

This compound is an effective electrophile for introducing the 3-pentyl group onto various nucleophiles, including carbanions, amines, and alkoxides. As a secondary halide, the choice of reaction conditions (solvent, nucleophile strength, temperature) is critical to favor the desired substitution pathway (SN2) and minimize competing side reactions like elimination (E2) and SN1-mediated rearrangements.[7]

  • SN2 Pathway : Favored by strong, sterically unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile).[3] This pathway proceeds with an inversion of stereochemistry if the carbon center is chiral.

  • SN1 Pathway : Can occur with weak nucleophiles in polar protic solvents (e.g., water, ethanol). It proceeds through a planar carbocation intermediate, which can lead to racemization and is prone to rearrangement.[7]

  • E2 Elimination : A significant competing reaction, especially with strong, bulky bases. Lower temperatures generally favor substitution over elimination.[7]

Iodine's excellent leaving group ability, a consequence of the weak C-I bond and the stability of the I⁻ anion, makes this compound more reactive than its bromo- or chloro-analogs.[8]

G cluster_SN2 SN2 Mechanism (Bimolecular) cluster_SN1 SN1 Mechanism (Unimolecular) sn2_start Nu⁻ + R-X sn2_ts [Nu---R---X]⁻ Transition State sn2_start->sn2_ts Single Concerted Step sn2_end Nu-R + X⁻ sn2_ts->sn2_end sn1_start R-X sn1_intermediate R⁺ + X⁻ Carbocation Intermediate sn1_start->sn1_intermediate Step 1 (slow) Ionization sn1_end Nu-R sn1_intermediate->sn1_end Step 2 (fast) Nucleophilic Attack sn1_attack Nu⁻ sn1_attack->sn1_intermediate

Caption: Comparison of SN2 and SN1 nucleophilic substitution pathways.

Application Note 2: Application in Drug Development

The incorporation of alkyl groups is a fundamental strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties. The 3-pentyl group, introduced by this compound, is a moderately sized, lipophilic moiety that can significantly impact a molecule's profile.

  • Lipophilicity and Permeability : Increasing lipophilicity by adding alkyl groups often enhances a drug's ability to cross lipid cell membranes, which can improve oral absorption and bioavailability. The branched nature of the 3-pentyl group can also influence how the molecule fits into a target's binding pocket.

  • Metabolic Stability : Alkyl groups can shield metabolically labile sites on a drug molecule from enzymatic degradation (e.g., by Cytochrome P450 enzymes), potentially increasing its half-life in the body.

  • Structure-Activity Relationship (SAR) : this compound is a useful tool for probing the SAR of a lead compound. By installing the 3-pentyl group at various positions, researchers can explore steric and electronic requirements of the biological target. The branched structure provides a different spatial arrangement compared to a linear n-pentyl group.[1][4]

G cluster_workflow Drug Discovery Workflow cluster_properties Physicochemical Changes cluster_impact Pharmacokinetic Impact cluster_goal Therapeutic Goal lead Lead Compound (e.g., R-H) alkylation Alkylation with This compound lead->alkylation Synthetic Step modified Modified Compound (R-pentyl) alkylation->modified lipophilicity Increased Lipophilicity modified->lipophilicity sterics Altered Steric Profile modified->sterics permeability Enhanced Membrane Permeability lipophilicity->permeability stability Improved Metabolic Stability sterics->stability binding Modified Target Binding sterics->binding goal_node Optimized Drug Candidate (Improved Bioavailability/Efficacy) permeability->goal_node stability->goal_node binding->goal_node

Caption: Logic diagram for using this compound in lead optimization.

Experimental Protocols

The following are generalized protocols for the use of this compound in common alkylation reactions. Researchers should optimize conditions for their specific substrates.

Protocol 1: C-Alkylation of a β-Dicarbonyl Compound

This protocol describes the alkylation of a generic β-dicarbonyl compound, such as ethyl acetoacetate, to form a new carbon-carbon bond.

Materials:

  • β-Dicarbonyl Substrate (e.g., Ethyl acetoacetate, 1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-dicarbonyl substrate (1.0 equiv) and anhydrous acetonitrile (or DMF) to make a ~0.5 M solution.

  • Add anhydrous potassium carbonate (1.5 equiv) to the stirring solution.

  • Add this compound (1.1 equiv) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in diethyl ether or ethyl acetate and wash with saturated sodium bicarbonate solution (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure C-alkylated product.

Table 3: Representative Data for C-Alkylation of Ethyl Acetoacetate

EntryAlkylating AgentProductRepresentative Yield (%)
1This compoundEthyl 2-acetyl-2-(pentan-3-yl)acetate75-85%

(Note: Yields are hypothetical and representative for this reaction class.)

Protocol 2: N-Alkylation of a Primary Amine

This protocol describes the alkylation of a primary amine. To avoid over-alkylation, an excess of the amine may be used.

Materials:

  • Primary Amine Substrate (2.0 equiv)

  • This compound (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware as listed in Protocol 1

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the primary amine (2.0 equiv) and base (1.5 equiv) in anhydrous acetonitrile.

  • Add this compound (1.0 equiv) to the solution at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) as needed. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to isolate the desired secondary amine.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis title General Alkylation Experimental Workflow reactants 1. Combine Substrate, Base, and Solvent addition 2. Add this compound reactants->addition heat 3. Heat/Stir under Inert Atmosphere addition->heat monitor 4. Monitor Progress (TLC / LC-MS) heat->monitor quench 5. Quench & Extract monitor->quench dry 6. Dry & Concentrate quench->dry purify 7. Column Chromatography dry->purify characterize 8. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized experimental workflow for alkylation reactions.

References

Application Notes and Protocols for the Formation of 3-Pentylmagnesium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This document provides detailed application notes and protocols for the preparation of 3-pentylmagnesium iodide, a secondary alkyl Grignard reagent, from 3-iodopentane. The synthesis of Grignard reagents from secondary alkyl halides can be challenging due to competing side reactions such as elimination and Wurtz coupling.[3][4] These notes provide guidance on optimizing the reaction conditions to maximize the yield of the desired Grignard reagent and minimize the formation of byproducts. The applications of secondary alkyl Grignard reagents, such as 3-pentylmagnesium iodide, are valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[5][6]

Reaction and Side Reactions

The primary reaction is the formation of 3-pentylmagnesium iodide by the reaction of this compound with magnesium metal in an ethereal solvent.[7]

Primary Reaction: CH₃CH₂CH(I)CH₂CH₃ + Mg → CH₃CH₂CH(MgI)CH₂CH₃

However, two main side reactions can occur, which reduce the yield of the desired Grignard reagent:

  • Elimination (Formation of Pentene): The Grignard reagent, being a strong base, can promote the elimination of HI from unreacted this compound, leading to the formation of pentenes.

  • Wurtz Coupling (Formation of 4,5-Diethyloctane): The Grignard reagent can react with another molecule of this compound to form a carbon-carbon bond, resulting in a dimeric alkane.

Data Presentation

The yield of the Grignard reagent and the relative amounts of byproducts are highly dependent on the reaction conditions. While specific quantitative data for the reaction of this compound is not extensively reported in the literature, typical yields for the formation of Grignard reagents from secondary alkyl iodides can range from 50% to 80%, with the remainder being byproducts of elimination and coupling. A study on the synthesis of pentylmagnesium iodide in a continuous flow reactor reported issues with precipitation and low conversion (around 30%), suggesting that batch synthesis may be more suitable for this particular reagent.[8]

Product/ByproductTypical Yield Range (%)Factors Influencing Yield
3-Pentylmagnesium Iodide 50 - 80Slow addition of alkyl halide, moderate temperature, high-quality magnesium, anhydrous conditions.
Pentenes (Elimination) 10 - 30High local concentration of Grignard reagent, elevated temperatures.
4,5-Diethyloctane (Wurtz Coupling) 10 - 20High concentration of alkyl halide, elevated temperatures.

Experimental Protocols

This protocol describes a standard laboratory procedure for the preparation of 3-pentylmagnesium iodide in a batch reactor.

Materials:

  • Magnesium turnings (activated)

  • This compound (freshly distilled)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (crystal for initiation)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., three-necked flask, condenser, dropping funnel, drying tube)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried or oven-dried and cooled under an inert atmosphere.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a small crystal of iodine. Gently warm the flask under a stream of inert gas until the iodine sublimes and the purple color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel. Add a small portion of the this compound solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle bubbling and the appearance of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Controlling the addition rate is crucial to minimize side reactions.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting gray to brownish solution is the 3-pentylmagnesium iodide Grignard reagent.

Quantification of Grignard Reagent (Titration):

The concentration of the prepared Grignard reagent should be determined by titration before use. A common method involves titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The formation of 3-pentylmagnesium iodide and its competing side reactions can be visualized as follows:

Grignard_Formation cluster_reactants Reactants cluster_products Products & Byproducts Iodopentane This compound Grignard 3-Pentylmagnesium Iodide Iodopentane->Grignard + Mg Pentene Pentene (Elimination) Iodopentane->Pentene - HI (Base-promoted) Mg Magnesium Grignard->Pentene + this compound Decane 4,5-Diethyloctane (Wurtz Coupling) Grignard->Decane + this compound

Caption: Reaction pathways in the formation of 3-pentylmagnesium iodide.

Experimental Workflow

A typical workflow for the preparation and subsequent use of 3-pentylmagnesium iodide is outlined below:

Grignard_Workflow start Start setup Apparatus Setup (Anhydrous Conditions) start->setup activation Magnesium Activation (Iodine) setup->activation initiation Reaction Initiation (Small amount of this compound) activation->initiation formation Grignard Formation (Dropwise addition of this compound) initiation->formation titration Titration to Determine Concentration formation->titration reaction Reaction with Electrophile titration->reaction workup Aqueous Workup reaction->workup purification Product Purification workup->purification end End purification->end

Caption: Experimental workflow for Grignard reagent formation and use.

Applications in Drug Development

Secondary alkyl Grignard reagents are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. They allow for the introduction of branched alkyl chains, which can be crucial for modulating the pharmacological properties of a drug candidate, such as its lipophilicity, metabolic stability, and binding affinity to its biological target. For instance, the introduction of a 3-pentyl group can be a key step in the synthesis of analogs of existing drugs to explore structure-activity relationships (SAR). While specific examples detailing the use of 3-pentylmagnesium iodide in the synthesis of marketed drugs are not prevalent in the public literature, the general utility of such reagents in creating sterically hindered centers is a well-established principle in medicinal chemistry.[9]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Iodopentane (C₅H₁₁I) is an alkyl halide used in various chemical syntheses.[1][2] Its accurate quantification and purity assessment are crucial for reaction monitoring, quality control of starting materials, and stability studies in pharmaceutical and chemical research. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

The physicochemical properties of this compound, particularly its nonpolar nature indicated by a LogP value of approximately 3.39, make it an ideal candidate for separation using reversed-phase chromatography.[1] In this mode, a nonpolar stationary phase is used with a polar mobile phase.[3][4] Less polar compounds like this compound interact more strongly with the stationary phase, leading to longer retention times compared to more polar impurities.

This document provides a comprehensive protocol, including instrument conditions, mobile phase preparation, and sample handling for the reliable analysis of this compound.

Physicochemical Properties of this compound

A summary of key properties for this compound is presented below. This data is essential for method development and understanding the compound's chromatographic behavior.

PropertyValueReference
CAS Number 1809-05-8[1][5][6]
Molecular Formula C₅H₁₁I[1][5][6]
Molecular Weight 198.05 g/mol [1][7]
LogP 3.39[1]
Boiling Point 146.6 °C at 760 mmHg[5]
Density 1.52 g/cm³[5]
Flash Point 44.6 °C[5]

Chromatographic Method and Performance

The following method provides an effective separation for this compound.

Chromatographic Conditions

ParameterCondition
HPLC System Any standard HPLC system with a UV detector
Column Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile (B52724) (MeCN) and Water with Phosphoric Acid
Composition MeCN / H₂O / H₃PO₄ (e.g., 70:30:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 210 nm
Injection Volume 10 µL

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid.[1]

Typical Quantitative and Performance Data

The following tables summarize representative data obtained using the described method. This data is for illustrative purposes.

Table 1: Example Chromatographic Performance

Analyte Retention Time (min) Tailing Factor (Asymmetry) Theoretical Plates

| this compound | 5.8 | 1.1 | > 8000 |

Table 2: Example Calibration Curve Data for Quantification

Concentration (µg/mL) Peak Area (mAU*s)
10 150,250
25 375,500
50 751,000
100 1,502,000
250 3,755,000

| Correlation Coefficient (r²) | > 0.999 |

Detailed Experimental Protocol

1. Apparatus and Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., ChemStation, Chromeleon).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Ultrasonic bath for degassing.

2. Reagents and Materials

  • This compound reference standard (>95% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or deionized).

  • Phosphoric acid (H₃PO₄, analytical grade).

  • Methanol (HPLC grade, for cleaning).

3. Mobile Phase Preparation (1 L)

  • Carefully measure 700 mL of acetonitrile and 300 mL of HPLC-grade water into a clean 1 L glass reservoir.

  • Add 1.0 mL of phosphoric acid to the solution.

  • Mix thoroughly by swirling.

  • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.[8]

4. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

6. HPLC System Workflow

The logical flow of the analytical process from preparation to final data analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing mobile_phase 1. Mobile Phase Preparation & Degassing standards 2. Standard Solution Preparation sample_prep 3. Sample Preparation & Filtration system_setup 4. System Setup (Install Column, Set Flow) sample_prep->system_setup equilibration 5. Column Equilibration system_setup->equilibration injection 6. Inject Sample (10 µL) equilibration->injection acquisition 7. Data Acquisition injection->acquisition integration 8. Peak Integration & Identification acquisition->integration quantification 9. Quantification (Using Calibration Curve) integration->quantification report 10. Generate Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

7. System Operation and Analysis Sequence

  • System Startup: Turn on all HPLC modules and allow the detector lamp to warm up for at least 30 minutes.

  • Column Installation: Install the appropriate C18 column.

  • System Purge: Purge the pump with the prepared mobile phase to remove any air and previous solvents.

  • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 20-30 minutes, or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography software including blank injections (mobile phase), standard solutions in increasing order of concentration, and then the prepared samples.

  • Run Sequence: Start the analysis sequence.

8. Data Analysis and Calculations

  • Peak Identification: Identify the peak corresponding to this compound in the sample chromatograms by comparing its retention time with that of the reference standard.

  • Calibration Curve: Plot a calibration curve of peak area versus the concentration of the prepared standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Calculate the concentration of this compound in the sample using the peak area from the sample chromatogram and the linear regression equation derived from the calibration curve.

    Concentration (µg/mL) = (Sample Peak Area - Intercept) / Slope

References

Application Notes and Protocols for Gas Chromatography Analysis of Alkyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of alkyl iodides using gas chromatography (GC). The methods described are applicable for the quantitative determination of various alkyl iodides in diverse matrices, with a particular focus on applications in pharmaceutical development and scientific research.

Introduction

Alkyl iodides are a class of organohalogen compounds that are important intermediates in organic synthesis and are also of interest in environmental science. Accurate and sensitive quantification of these compounds is crucial for process monitoring, impurity profiling in drug substances, and environmental analysis. Gas chromatography, coupled with sensitive detectors such as the Electron Capture Detector (ECD) or a Mass Spectrometer (MS), offers the necessary selectivity and sensitivity for the analysis of these compounds. This document outlines established GC methods for the analysis of alkyl iodides, including sample preparation, instrumental analysis, and data processing.

Principles of Analysis

Gas chromatography separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. Alkyl iodides, being generally volatile, are well-suited for GC analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high selectivity and structural information, making it ideal for the identification and quantification of analytes in complex matrices.[1] The mass spectrometer detects the mass-to-charge ratio of the ions produced from the analytes, allowing for definitive identification.

  • Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is highly sensitive to electrophilic compounds, such as halogenated organic compounds.[2] It offers excellent sensitivity for trace-level analysis of alkyl iodides.[3] However, it is less selective than MS and can be prone to matrix interferences.[4]

The choice between GC-MS and GC-ECD depends on the specific application, required sensitivity, and the complexity of the sample matrix.[5]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for accurate and reproducible results. The two primary methods for introducing alkyl iodides into a GC system are direct liquid injection and headspace sampling.

3.1.1. Protocol for Direct Liquid Injection

This method is suitable for samples that are in a liquid form or can be dissolved in a suitable solvent.

Materials:

  • Volumetric flasks and pipettes

  • GC vials with septa

  • Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), acetonitrile, or other appropriate solvent compatible with the sample and GC column)

  • Alkyl iodide standards

  • Sample containing alkyl iodides

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the alkyl iodide standard(s) in the chosen solvent at a concentration of, for example, 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh or measure the sample and dissolve it in a known volume of the solvent in a volumetric flask.

    • If necessary, filter the sample to remove any particulate matter.

  • Injection:

    • Transfer an aliquot of the prepared standard or sample solution into a GC vial.

    • Seal the vial with a septum cap.

    • Place the vial in the autosampler of the GC for injection.

3.1.2. Protocol for Headspace Gas Chromatography

Headspace GC is ideal for the analysis of volatile compounds in solid or liquid samples, particularly for trace-level analysis or when the sample matrix is non-volatile.[6]

Materials:

  • Headspace vials with crimp caps

  • Headspace autosampler

  • Solvent (e.g., DMSO, water, or other suitable solvent)

  • Alkyl iodide standards

  • Sample containing alkyl iodides

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the alkyl iodide standard(s) in the chosen solvent.

    • Prepare a series of calibration standards by spiking known amounts of the standard solution into headspace vials containing the solvent or a matrix blank.

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample into a headspace vial.

    • Add a specific volume of a suitable solvent to the vial.

    • Immediately seal the vial with a crimp cap.

  • Incubation and Injection:

    • Place the vials in the headspace autosampler.

    • Incubate the vials at a specific temperature for a set period to allow the volatile alkyl iodides to partition into the headspace.

    • The autosampler will then automatically inject a portion of the headspace gas into the GC inlet.

Gas Chromatography (GC) and Detector Conditions

The following tables provide typical GC and detector parameters for the analysis of alkyl iodides. These parameters may need to be optimized for specific applications.

Table 1: Typical GC-MS Parameters for Alkyl Iodide Analysis

ParameterSetting
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
Inlet Temperature 220 °C
Injection Mode Split (e.g., 10:1) or Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 40 °C (hold for 5 min), Ramp: 10 °C/min to 240 °C, Hold for 5 min
Transfer Line Temp. 250 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300

Table 2: Typical GC-ECD Parameters for Alkyl Iodide Analysis

ParameterSetting
Column DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Nitrogen or Argon/Methane
Oven Temperature Program Initial: 50 °C (hold for 15 min)[7]
Detector Temperature 300 °C
Makeup Gas Nitrogen or Argon/Methane

Data Presentation

The following tables summarize typical quantitative data for the GC analysis of selected alkyl iodides.

Table 3: Example Retention Times for Alkyl Iodides on a DB-624 Column

CompoundRetention Time (min)
Iodomethane~4-6
Iodoethane~6-8
1-Iodopropane~8-10
2-Iodopropane~7-9
1-Iodobutane~10-12

Note: Retention times are approximate and will vary depending on the specific GC conditions.

Table 4: Example Quantitative Performance Data for Alkyl Iodide Analysis

CompoundMethodLOD (ppm)LOQ (ppm)Linearity (r²)
IodomethaneGC-MS~0.1~0.3>0.995
IodoethaneGC-MS~0.1~0.3>0.995
1-IodopropaneGC-MS~0.1~0.3>0.995
IodomethaneGC-ECD~0.01~0.03>0.99

LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates and are highly dependent on the instrument and method conditions.[8]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the GC analysis of alkyl iodides.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Sample Receipt prep_choice Choose Preparation Method start->prep_choice liquid_inj Direct Liquid Injection prep_choice->liquid_inj Liquid Sample headspace Headspace Sampling prep_choice->headspace Solid/Volatile Sample dissolve Dissolve in Solvent liquid_inj->dissolve spike Spike into Vial headspace->spike seal_liquid Seal Vial dissolve->seal_liquid seal_hs Seal Vial spike->seal_hs gc_analysis GC Injection seal_liquid->gc_analysis seal_hs->gc_analysis separation Chromatographic Separation gc_analysis->separation detection_choice Choose Detector separation->detection_choice ecd ECD Detection detection_choice->ecd Trace Analysis ms MS Detection detection_choice->ms Identification/Confirmation data_acq Data Acquisition ecd->data_acq ms->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: General experimental workflow for the GC analysis of alkyl iodides.

decision_tree start Start: Alkyl Iodide Analysis sample_matrix What is the sample matrix? start->sample_matrix liquid_inj Use Direct Liquid Injection sample_matrix->liquid_inj Liquid headspace Use Headspace Sampling sample_matrix->headspace Solid / High Matrix concentration What is the expected concentration? gc_ecd Use GC-ECD concentration->gc_ecd Trace (<1 ppm) gc_ms Use GC-MS concentration->gc_ms Moderate to High goal What is the analytical goal? quant_only Quantification goal->quant_only Quantification Only id_quant Identification & Quantification goal->id_quant Identification Needed liquid_inj->concentration headspace->concentration gc_ecd->goal gc_ms->goal

Caption: Decision tree for selecting the appropriate GC method for alkyl iodide analysis.

References

Application Note: Preparative Separation of 3-Iodopentane Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopentane is a valuable alkylating agent and intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. The purity of this compound is critical for ensuring high yields and predictable outcomes in subsequent reactions. Synthesis of this compound, commonly via nucleophilic substitution reactions such as the Finkelstein reaction from 3-chloropentane (B1594929) or 3-bromopentane, or from 3-pentanol, can lead to the presence of various impurities.[1][2] These impurities may include unreacted starting materials, isomeric byproducts, and elimination products. This application note provides detailed protocols for the preparative separation of common impurities from this compound using fractional distillation and preparative high-performance liquid chromatography (HPLC).

Potential Impurities in this compound

The primary impurities in crude this compound depend on the synthetic route employed. Common impurities include:

  • Unreacted Starting Materials: 3-Pentanol, 3-chloropentane, 3-bromopentane.

  • Isomeric Impurities: 1-Iodopentane and 2-Iodopentane, which can arise from isomerization under certain reaction conditions.

  • Elimination Products: Pent-1-ene and pent-2-ene, formed via E1 or E2 elimination pathways.

The boiling points of these potential impurities are often close to that of this compound, necessitating efficient separation techniques.

Preparative Separation Strategies

Two primary methods are effective for the preparative purification of this compound: fractional distillation and preparative HPLC. The choice of method depends on the nature and boiling points of the impurities, as well as the scale of the purification.

Fractional Distillation

Fractional distillation is a suitable technique for separating compounds with close boiling points on a larger scale.[3][4] It utilizes a fractionating column to achieve multiple theoretical plates of separation.[3]

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers high-resolution separation and is ideal for removing impurities with very similar boiling points or for purifying smaller quantities of material with high purity requirements.[5][6] A reverse-phase method is often suitable for the separation of alkyl halides.[7]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the purification of a 50 g batch of crude this compound.

Materials and Equipment:

  • Crude this compound (50 g)

  • Round-bottom flask (100 mL)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks (pre-weighed)

  • Heating mantle with stirrer

  • Boiling chips

  • Vacuum adapter and vacuum source (optional, for vacuum distillation)

  • Glass wool or aluminum foil for insulation[8]

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head.

  • Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Insulation: Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.[8]

  • Heating: Begin heating the flask gently. As the mixture boils, a ring of condensate will rise through the column. Adjust the heating rate to ensure a slow and steady rise.

  • Fraction Collection:

    • Forerun: Collect the initial distillate, which will be enriched in lower-boiling impurities (e.g., pentenes), until the temperature at the distillation head stabilizes.

    • Main Fraction: Once the temperature stabilizes at the boiling point of this compound (approx. 146-147 °C at atmospheric pressure), collect the purified product in a clean, pre-weighed receiving flask.[9]

    • Final Fraction: A subsequent rise in temperature indicates the distillation of higher-boiling impurities. Collect this fraction in a separate flask.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation:

FractionDescriptionMass (g)Purity of this compound (%)Major Impurities
CrudeInitial Mixture50.085.03-Pentanol, Pent-2-ene
ForerunLow-boiling impurities4.5< 10Pent-2-ene
MainPurified this compound41.5> 99.5Not Detected
FinalHigh-boiling impurities3.0< 203-Pentanol
ResidueRemaining in flask1.0--

Workflow for Fractional Distillation

G start Start: Crude this compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Flask with Crude Product setup->charge heat Gentle Heating charge->heat forerun Collect Forerun (Low-Boiling Impurities) heat->forerun main Collect Main Fraction (Purified this compound) forerun->main final Collect Final Fraction (High-Boiling Impurities) main->final analyze Analyze Fractions by GC-MS final->analyze end End: Purified this compound analyze->end

Caption: Workflow for the purification of this compound by fractional distillation.

Protocol 2: Purification by Preparative HPLC

This protocol is suitable for purifying a 1 g batch of this compound to a very high purity level.

Materials and Equipment:

  • Crude this compound (1 g)

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Sample solvent: Acetonitrile

  • Collection tubes/flasks

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve 1 g of crude this compound in a minimal amount of acetonitrile.

  • Method Development (Analytical Scale): Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities. A suggested starting point is a gradient elution from 60% to 90% acetonitrile in water over 20 minutes.

  • Scale-Up to Preparative Scale: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Purification:

    • Equilibrate the preparative column with the initial mobile phase composition.

    • Inject the dissolved sample onto the column.

    • Run the preparative HPLC method.

    • Collect fractions corresponding to the this compound peak based on the UV chromatogram.

  • Solvent Removal: Combine the fractions containing the purified this compound and remove the solvent using a rotary evaporator.

  • Analysis: Determine the purity of the isolated product by analytical HPLC.

Data Presentation:

ParameterAnalytical HPLCPreparative HPLC
ColumnC18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 5 µm
Mobile PhaseA: Water, B: AcetonitrileA: Water, B: Acetonitrile
Gradient60-90% B over 20 min60-90% B over 20 min
Flow Rate1.0 mL/min20 mL/min
Injection Volume10 µL1 mL
Sample Conc.1 mg/mL50 mg/mL
Purity (Crude)85%-
Purity (Purified)> 99.8%> 99.8%
Recovery-92%

Logical Flow of Preparative HPLC Purification

G cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification crude Crude this compound dissolve Dissolve in Acetonitrile crude->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate collect Fraction Collection separate->collect evaporate Solvent Evaporation collect->evaporate analyze Purity Analysis (Analytical HPLC) evaporate->analyze purified Purified this compound analyze->purified

Caption: Logical workflow for preparative HPLC purification of this compound.

Conclusion

The selection of the appropriate purification method for this compound depends on the specific impurities present, the required purity, and the scale of the operation. Fractional distillation is a cost-effective method for large-scale purification from impurities with different boiling points. For achieving very high purity, especially when dealing with impurities with very similar physical properties, preparative HPLC is the method of choice. The protocols provided in this application note offer detailed guidance for researchers to obtain high-purity this compound for their synthetic needs.

References

Application Notes and Protocols: 3-Iodopentane as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopentane is a versatile secondary alkyl iodide that serves as a valuable precursor in the synthesis of various pharmaceutical compounds. Its utility primarily stems from the reactivity of the carbon-iodine bond, which readily participates in nucleophilic substitution reactions. This allows for the introduction of the pentan-3-yl (or 1-ethylpropyl) group into a target molecule, a structural motif present in several active pharmaceutical ingredients (APIs), most notably in the barbiturate (B1230296) class of drugs.

This document provides detailed application notes on the use of this compound in the synthesis of pentobarbital (B6593769), a short-acting barbiturate used as a sedative, hypnotic, and anticonvulsant. It includes a comprehensive experimental protocol, quantitative data, and visualizations of the synthetic workflow and the drug's mechanism of action.

Application: Synthesis of Pentobarbital

This compound is a key reagent in the synthesis of Pentobarbital, chemically known as 5-ethyl-5-(pentan-3-yl)barbituric acid. The synthesis is a classic example of the malonic ester synthesis, a robust method for preparing substituted carboxylic acids and, in this case, their cyclic ureide derivatives.[1] The overall process involves two main stages:

  • Alkylation of Diethyl Malonate: Diethyl malonate is sequentially alkylated with an ethyl halide and then with this compound (or a similar pentyl halide) to introduce the two desired side chains at the α-carbon.

  • Condensation with Urea (B33335): The resulting disubstituted malonic ester is then condensed with urea in the presence of a strong base to form the heterocyclic barbiturate ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Pentobarbital starting from the dialkylated malonic ester intermediate.

StepReactantsProductYieldPurity (HPLC)Reference
CondensationDiethyl ethyl(1-methylbutyl)malonate, Urea5-Ethyl-5-(1-methylbutyl)barbituric acid (Pentobarbital)92.8% (crude)99.87%[2]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Ethyl(pentan-3-yl)malonate

This protocol describes the synthesis of the key intermediate, diethyl ethyl(pentan-3-yl)malonate, through the alkylation of diethyl ethylmalonate with this compound.

Materials:

  • Diethyl ethylmalonate

  • Sodium ethoxide

  • Absolute ethanol (B145695)

  • This compound

  • Hydrochloric acid (for workup)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Deprotonation: To the stirred sodium ethoxide solution, add diethyl ethylmalonate dropwise at a temperature of 50-60 °C.

  • Alkylation: After the addition is complete, add this compound dropwise to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition of this compound, continue to heat the mixture under reflux for 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. Acidify the aqueous solution with dilute hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diethyl ethyl(pentan-3-yl)malonate can be purified by vacuum distillation.

Protocol 2: Synthesis of Pentobarbital

This protocol details the condensation of diethyl ethyl(pentan-3-yl)malonate with urea to yield pentobarbital.

Materials:

Procedure:

  • Reaction Setup: To a reaction flask, add a solution of sodium methoxide in methanol and ethyl acetate. Heat the mixture to 60-85 °C for 30 minutes.[2]

  • Addition of Reactants: Add dry urea, followed by diethyl ethyl(pentan-3-yl)malonate to the reaction mixture.[2]

  • Condensation: Heat the mixture to 135-140 °C while distilling off methanol and ethanol. After the distillation ceases, continue heating under reduced pressure for 2-3 hours to remove all volatile components.[2]

  • Work-up and Precipitation: Cool the reaction residue to below 20 °C and dissolve it in cold water. Add activated carbon to decolorize the solution and filter. Acidify the filtrate with hydrochloric acid to a pH of 3-4 to precipitate the crude pentobarbital.[2]

  • Purification: Collect the crude product by filtration and wash it with cold water. Recrystallize the crude pentobarbital from an aqueous ethanol solution. Dry the purified product under vacuum to obtain 5-ethyl-5-(1-methylbutyl)barbituric acid as a white solid.[2]

Visualizations

Synthetic Workflow for Pentobarbital

The following diagram illustrates the key steps in the synthesis of pentobarbital from diethyl malonate and this compound.

Synthesis_Workflow cluster_alkylation Step 1: Alkylation cluster_condensation Step 2: Condensation Diethyl_Malonate Diethyl_Malonate Intermediate_1 Diethyl Ethylmalonate Diethyl_Malonate->Intermediate_1 1. NaOEt 2. Ethyl Halide Intermediate_2 Diethyl Ethyl(pentan-3-yl)malonate Intermediate_1->Intermediate_2 1. NaOEt 2. This compound Pentobarbital Pentobarbital Intermediate_2->Pentobarbital Urea, NaOMe

Caption: Synthetic pathway for Pentobarbital.

Mechanism of Action: GABA-A Receptor Potentiation

Pentobarbital exerts its effects on the central nervous system by acting as a positive allosteric modulator of the GABA-A receptor. The following diagram illustrates this signaling pathway.

GABA_Signaling cluster_receptor Neuronal Membrane GABA_A_Receptor GABA-A Receptor Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx prolongs channel opening GABA GABA GABA->GABA_A_Receptor binds Pentobarbital Pentobarbital (from this compound precursor) Pentobarbital->GABA_A_Receptor potentiates Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression CNS Depression (Sedation, Hypnosis) Hyperpolarization->CNS_Depression

Caption: Pentobarbital's potentiation of GABA-A receptor signaling.

References

Density Functional Theory (DFT) for activation energy predictions of 3-Iodopentane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Density Functional Theory (DFT) for Activation Energy Predictions of 3-Iodopentane Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Density Functional Theory (DFT) has emerged as a powerful computational tool in chemical research, offering valuable insights into reaction mechanisms and kinetics.[1] For reactions involving alkyl halides like this compound, DFT can be employed to model reaction pathways such as nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2). A key thermodynamic parameter that can be accurately predicted is the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur.[2] This is calculated as the energy difference between the transition state and the reactants.[2][3] Understanding the activation energy is crucial for predicting reaction rates and elucidating the favored mechanistic pathway.[4][5] These predictions are invaluable in fields like drug development for understanding molecular interactions and metabolic pathways.

This document provides a detailed protocol for using DFT to calculate the activation energies of reactions involving this compound.

I. Theoretical Background: Reaction Mechanisms of this compound

This compound, a secondary alkyl halide, can undergo several reaction types, primarily Sₙ2, Sₙ1, E2, and E1 reactions. The preferred pathway depends on factors like the nature of the nucleophile/base, the solvent, and temperature. DFT calculations can help elucidate the most favorable pathway by comparing the activation energies for each potential mechanism.

  • Sₙ2 (Bimolecular Nucleophilic Substitution): A one-step mechanism where a nucleophile attacks the carbon atom bonded to the iodine, leading to an inversion of stereochemistry.[6][7]

  • Sₙ1 (Unimolecular Nucleophilic Substitution): A two-step mechanism involving the formation of a carbocation intermediate, which is then attacked by a nucleophile.[1]

  • E2 (Bimolecular Elimination): A one-step mechanism where a base removes a proton from a carbon adjacent to the carbon-iodine bond, leading to the formation of a double bond.

  • E1 (Unimolecular Elimination): A two-step mechanism that also proceeds through a carbocation intermediate, followed by the removal of a proton by a base.[8]

II. Computational Protocol for Activation Energy Prediction

This protocol outlines the steps to calculate the activation energy for a given reaction of this compound using DFT.

1. Software and Hardware:

  • Software: A quantum chemistry software package capable of performing DFT calculations, such as Gaussian, ORCA, or VASP.[2][7]

  • Hardware: A high-performance computing cluster is recommended due to the computational cost of these calculations, especially for larger systems.

2. Step-by-Step Methodology:

Step 1: Geometry Optimization of Reactants and Products

  • Build the 3D structures of the reactants (this compound and the nucleophile/base) and the expected products.

  • Perform a full geometry optimization to find the lowest energy conformation of each molecule.

  • Functional Selection: Choose an appropriate density functional. The B3LYP functional is widely used, but for reactions involving halogens like iodine, functionals such as mPW1PW or PBE0 may offer improved accuracy.[9][10][11] The M06 suite of functionals is also known for its broad applicability.[12]

  • Basis Set Selection: The choice of basis set is critical for iodine. Due to the large number of electrons and relativistic effects, an effective core potential (ECP) is often used. The LANL2DZ basis set with an ECP is a common choice.[9][10] For higher accuracy, the LANL08(d) or dgdzvp basis sets can be employed.[9][13] For other atoms (C, H, O, N), a Pople-style basis set like 6-311+G(d,p) is suitable.[7]

  • Solvent Effects: To model reactions in solution, include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective choice.[6][7]

  • Verification: Confirm that the optimized structures correspond to a minimum on the potential energy surface by performing a frequency calculation. All vibrational frequencies should be real (i.e., no imaginary frequencies).

Step 2: Locating the Transition State (TS)

  • The transition state is a first-order saddle point on the potential energy surface.[5] Its location is the most challenging part of the calculation.

  • Use an appropriate algorithm to locate the TS, such as the Berny optimization algorithm (opt=ts in Gaussian) or the Nudged Elastic Band (NEB) method.[14]

  • An initial guess for the TS geometry is required. This can often be estimated from the reactant and product structures.

  • Verification: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-I bond and the formation of the C-Nucleophile bond in an Sₙ2 reaction).[1][14]

Step 3: Intrinsic Reaction Coordinate (IRC) Calculation

  • To confirm that the located TS connects the desired reactants and products, perform an IRC calculation.

  • This calculation maps the reaction pathway from the transition state downhill to the reactants on one side and the products on the other.

Step 4: Calculation of Activation Energy

  • The electronic activation energy (ΔE‡) is the difference in the electronic energies of the transition state and the reactants:

    • ΔE‡ = E(TS) - E(Reactants)

  • For a more accurate comparison with experimental data, it is better to use the Gibbs free energy of activation (ΔG‡), which includes zero-point vibrational energy (ZPVE), thermal corrections, and entropy effects:[14]

    • ΔG‡ = G(TS) - G(Reactants)

  • These thermodynamic properties are obtained from the frequency calculations performed in steps 1 and 2.

III. Data Presentation

Quantitative results from DFT calculations should be summarized in clear, well-structured tables to facilitate comparison between different reaction pathways, functionals, or solvent conditions. Below is a hypothetical example for the reaction of this compound with a hydroxide (B78521) ion (OH⁻).

Table 1: Calculated Activation Energies (kcal/mol) for the Reaction of this compound with OH⁻

Reaction PathwaySolventΔE‡ (Electronic Energy)ΔG‡ (Gibbs Free Energy)Imaginary Frequency (cm⁻¹)
Sₙ2 Gas Phase18.520.1-452.3
Acetonitrile (PCM)24.225.8-430.1
Water (PCM)25.126.7-425.5
E2 Gas Phase21.322.5-1205.7
Acetonitrile (PCM)23.825.0-1189.2
Water (PCM)24.525.9-1180.4

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from DFT calculations as described in the protocol.

IV. Visualizations

Diagrams are essential for visualizing the computational workflow and the theoretical concepts underlying the calculations.

DFT_Workflow start Define Reaction: This compound + Nucleophile opt_react 1. Optimize Reactant & Product Geometries start->opt_react freq_react 2. Frequency Calculation (Confirm Minima) opt_react->freq_react guess_ts 3. Propose Initial Transition State (TS) Geometry freq_react->guess_ts opt_ts 4. Locate TS Geometry (e.g., Berny Optimization) guess_ts->opt_ts opt_ts->guess_ts Failure freq_ts 5. Frequency Calculation (Confirm 1 Imaginary Freq.) opt_ts->freq_ts freq_ts->opt_ts Failure irc 6. IRC Calculation (Confirm TS connects R and P) freq_ts->irc Success energy 7. Extract Energies (E, ZPVE, G) irc->energy calc_ea 8. Calculate Activation Energy ΔG‡ = G(TS) - G(Reactants) energy->calc_ea end Predicted Activation Energy calc_ea->end Potential_Energy_Surface R_label Reactants (this compound + Nu⁻) TS_label Transition State [Nu---C---I]‡ P_label Products (Product + I⁻) R TS R->TS P TS->P Ea_start->Ea_end Ea_label ΔG‡ Y_axis Gibbs Free Energy (G) X_axis Reaction Coordinate

References

The Role of Steric Hindrance in the Reactions of 3-Iodopentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the critical role steric hindrance plays in the substitution and elimination reactions of 3-iodopentane. As a secondary alkyl halide, this compound serves as an excellent model substrate for studying the competition between SN1, SN2, E1, and E2 pathways. Understanding these dynamics is crucial for predicting reaction outcomes and designing synthetic routes in drug development and other chemical research.

Introduction to Steric Hindrance in this compound Reactions

This compound is a secondary alkyl halide, meaning the iodine atom is attached to a carbon that is bonded to two other carbon atoms. This structure leads to a moderate level of steric hindrance around the reaction center. This steric bulk is a key determinant in the competition between substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The size and shape of the attacking nucleophile or base, as well as the solvent conditions, will significantly influence which reaction pathway predominates.

For instance, the backside attack required for an Sₙ2 reaction is hindered by the two ethyl groups attached to the electrophilic carbon.[1] Similarly, the approach of a bulky base in an E2 reaction will be influenced by the accessibility of the β-hydrogens.

Competitive Reaction Pathways

The reactions of this compound are a classic example of the interplay between four mechanistic pathways:

  • Sₙ2 (Bimolecular Nucleophilic Substitution): This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents. The rate of an Sₙ2 reaction is sensitive to steric hindrance at the electrophilic carbon.

  • Sₙ1 (Unimolecular Nucleophilic Substitution): This pathway proceeds through a carbocation intermediate and is favored by weak nucleophiles in polar protic solvents.

  • E2 (Bimolecular Elimination): This pathway is favored by strong, bulky bases and is a concerted reaction where a proton is abstracted and the leaving group departs simultaneously.

  • E1 (Unimolecular Elimination): This pathway also proceeds through a carbocation intermediate and is often in competition with the Sₙ1 pathway, especially at higher temperatures.

The choice of reagents and reaction conditions can be strategically used to favor one pathway over the others.

Quantitative Data Summary

The following tables summarize the expected product distributions for the reaction of this compound under different conditions. These values are based on established principles of organic chemistry and data from analogous systems, as specific quantitative data for this compound can be limited in the literature.

Table 1: Reaction with a Strong, Non-Bulky Base/Nucleophile

Reagent Solvent Temperature Major Product(s) Minor Product(s) Expected Predominant Mechanism(s)
Sodium Ethoxide (NaOEt)EthanolLow (e.g., 25°C)3-Ethoxypentane (B13972614)Pent-2-eneSₙ2
Sodium Ethoxide (NaOEt)EthanolHigh (e.g., 80°C)Pent-2-ene (Zaitsev)3-EthoxypentaneE2

Table 2: Reaction with a Strong, Bulky Base

Reagent Solvent Temperature Major Product(s) Minor Product(s) Expected Predominant Mechanism(s)
Potassium tert-Butoxide (KOtBu)tert-ButanolModerate (e.g., 50°C)Pent-1-ene (Hofmann)Pent-2-ene (Zaitsev)E2

Table 3: Solvolysis Reaction

Reagent Solvent Temperature Major Product(s) Minor Product(s) Expected Predominant Mechanism(s)
Ethanol (EtOH)EthanolModerate3-EthoxypentanePent-2-eneSₙ1, E1

Experimental Protocols

The following are detailed protocols for key experiments demonstrating the role of steric hindrance in this compound reactions.

Protocol 1: Sₙ2-Favored Reaction of this compound with Sodium Ethoxide

Objective: To favor the Sₙ2 substitution product, 3-ethoxypentane.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous Ethanol

  • Dry diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add 2.3 g (100 mmol) of sodium metal to 50 mL of anhydrous ethanol. Stir the mixture until all the sodium has reacted.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 9.9 g (50 mmol) of this compound dropwise at room temperature with vigorous stirring.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78°C) for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product by GC-MS and ¹H NMR to determine the ratio of 3-ethoxypentane to pentene isomers.

Protocol 2: E2-Favored Reaction of this compound with Potassium tert-Butoxide

Objective: To favor the E2 elimination product, particularly the Hofmann product (pent-1-ene).

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Dry diethyl ether

  • Water

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5.6 g (50 mmol) of potassium tert-butoxide in 50 mL of anhydrous tert-butanol.

  • Reaction Conditions: To this solution, add 9.9 g (50 mmol) of this compound dropwise at room temperature with vigorous stirring. After the addition, heat the mixture to 50°C for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the alkene products).

  • Analysis: Analyze the resulting product mixture by GC-MS and ¹H NMR to determine the ratio of pent-1-ene to pent-2-ene isomers.

Visualizations

Diagram 1: Competing Reaction Pathways of this compound

G cluster_0 Reactants cluster_1 Conditions cluster_2 Mechanisms & Products This compound This compound SN2 SN2 This compound->SN2 E2_Zaitsev E2 (Zaitsev) This compound->E2_Zaitsev E2_Hofmann E2 (Hofmann) This compound->E2_Hofmann SN1 SN1 This compound->SN1 E1 E1 This compound->E1 Strong, Non-Bulky Base (e.g., NaOEt) Strong, Non-Bulky Base (e.g., NaOEt) Strong, Non-Bulky Base (e.g., NaOEt)->SN2 Favors Strong, Non-Bulky Base (e.g., NaOEt)->E2_Zaitsev Competes Strong, Bulky Base (e.g., KOtBu) Strong, Bulky Base (e.g., KOtBu) Strong, Bulky Base (e.g., KOtBu)->E2_Hofmann Strongly Favors Weak Nucleophile/Base (e.g., EtOH) Weak Nucleophile/Base (e.g., EtOH) Weak Nucleophile/Base (e.g., EtOH)->SN1 Favors Weak Nucleophile/Base (e.g., EtOH)->E1 Competes Substitution_Product 3-Substituted Pentane SN2->Substitution_Product Elimination_Product_Z Pent-2-ene E2_Zaitsev->Elimination_Product_Z Elimination_Product_H Pent-1-ene E2_Hofmann->Elimination_Product_H SN1->Substitution_Product E1->Elimination_Product_Z

Caption: Reaction pathways of this compound.

Diagram 2: Experimental Workflow for Product Analysis

G cluster_0 Reaction cluster_1 Workup cluster_2 Analysis cluster_3 Data Interpretation Start Reaction of this compound Quench Quench Reaction Start->Quench Extract Solvent Extraction Quench->Extract Dry Drying of Organic Layer Extract->Dry Concentrate Solvent Removal Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS NMR NMR Spectroscopy Concentrate->NMR Identify Identify Products GCMS->Identify Retention Time & Mass Spectrum Quantify Determine Product Ratios GCMS->Quantify Peak Area Integration NMR->Identify Chemical Shifts & Coupling NMR->Quantify Signal Integration

Caption: Workflow for reaction analysis.

Conclusion

The steric environment of this compound makes it a valuable substrate for investigating the delicate balance between substitution and elimination reactions. By carefully selecting the base/nucleophile, solvent, and temperature, researchers can selectively favor one reaction pathway over another. The protocols and data presented here provide a framework for utilizing this compound in studies of reaction mechanisms and for the strategic synthesis of desired products in drug discovery and development.

References

Application Notes and Protocols for the Zaitsev's Rule in Elimination Reactions of 3-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview and experimental protocol for the E2 elimination reaction of 3-iodopentane, focusing on the application of Zaitsev's rule. This reaction is a fundamental example of regioselectivity in organic synthesis, where the formation of the more substituted alkene is favored. Understanding and controlling such reactions are crucial in the synthesis of various organic molecules, including pharmaceutical intermediates. In the case of this compound, the elimination reaction, typically carried out with a strong, non-bulky base like sodium ethoxide, yields a mixture of cis- and trans-2-pentene (B94610) as the major products, with trans-2-pentene being the predominant isomer due to its greater thermodynamic stability.

Zaitsev's Rule and the Elimination of this compound

Zaitsev's rule states that in a dehydrohalogenation reaction, the major product will be the more stable alkene, which is typically the more substituted alkene. This is because the transition state leading to the more substituted alkene is lower in energy. In the E2 elimination of this compound, the base abstracts a proton from a β-carbon (a carbon atom adjacent to the carbon bearing the leaving group). This compound has two equivalent β-carbons (C2 and C4), and removal of a proton from either of these positions leads to the formation of 2-pentene.

The reaction proceeds via a concerted, one-step mechanism where the base removes a proton, and the leaving group (iodide) departs simultaneously, leading to the formation of a double bond. The stereochemical outcome of the reaction, favoring the trans-isomer, is a result of the lower steric hindrance in the transition state leading to the trans-alkene compared to the cis-alkene.

Data Presentation

SubstrateBase/SolventMajor ProductMinor Product(s)Expected Major Product Ratio
This compoundSodium Ethoxide/Ethanoltrans-2-Pentenecis-2-Pentene (B165939)> 50% (predominantly trans)

Note: The expected product ratio is an educated estimation based on trends observed for similar substrates. Experimental verification is necessary for precise quantification.

Experimental Protocols

Protocol 1: Dehydroiodination of this compound

This protocol describes the procedure for the E2 elimination of this compound using sodium ethoxide in ethanol.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph with a suitable column for hydrocarbon analysis

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to anhydrous ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.

  • Reaction Setup: Equip a round-bottom flask with a reflux condenser and a dropping funnel. Place the freshly prepared sodium ethoxide solution in the flask.

  • Addition of this compound: Slowly add this compound to the sodium ethoxide solution at room temperature with stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any unreacted sodium ethoxide. Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic products.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Product Collection: The resulting pentene isomers are volatile. It is advisable to collect the distillate in a receiver cooled in an ice bath to minimize loss.

Protocol 2: Product Analysis by Gas Chromatography (GC)

This protocol outlines the method for the separation and quantification of the pentene isomers produced.

Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the separation of volatile hydrocarbons (e.g., a non-polar or medium-polarity column like DB-5 or Carbowax).

GC Conditions (Example):

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Nitrogen

  • Injector Temperature: 200 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 100 °C.

  • Injection Volume: 1 µL (of a diluted sample in a suitable solvent like pentane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the product mixture in a volatile solvent (e.g., pentane).

  • Injection: Inject the sample into the GC.

  • Data Analysis: Identify the peaks corresponding to cis-2-pentene and trans-2-pentene based on their retention times, which can be confirmed by running authentic standards. Integrate the peak areas to determine the relative percentages of each isomer in the product mixture.

Mandatory Visualizations

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products This compound CH3-CH2-CH(I)-CH2-CH3 TS [CH3-CH...CH(I)...CH...CH2-CH3]⁻      H      | CH3CH2O This compound->TS Ethoxide CH3CH2O⁻ Ethoxide->TS trans-2-Pentene trans-CH3-CH=CH-CH2-CH3 (Major Product - Zaitsev) TS->trans-2-Pentene cis-2-Pentene cis-CH3-CH=CH-CH2-CH3 (Minor Product) TS->cis-2-Pentene Ethanol CH3CH2OH TS->Ethanol Iodide I⁻ TS->Iodide

Caption: E2 elimination mechanism of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_analysis Analysis start Start: Prepare Sodium Ethoxide react React this compound with Sodium Ethoxide start->react reflux Reflux the reaction mixture react->reflux quench Quench with Water reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Remove Solvent dry->concentrate gc_prep Prepare Sample for GC concentrate->gc_prep gc_inject Inject into GC gc_prep->gc_inject gc_analyze Analyze Chromatogram gc_inject->gc_analyze end_node End: Determine Product Ratio gc_analyze->end_node

Caption: Experimental workflow for the synthesis and analysis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-iodopentane. The information is presented in a question-and-answer format to directly address common issues encountered during this procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common laboratory synthesis of this compound involves the nucleophilic substitution of 3-pentanol (B84944) with a source of iodide. This is typically achieved by reacting 3-pentanol with hydroiodic acid (HI) or a mixture of an iodide salt, such as sodium iodide (NaI), and a non-oxidizing acid like phosphoric acid (H₃PO₄).[1][2]

Q2: What are the main side reactions to be aware of during the synthesis of this compound from 3-pentanol?

The primary side reactions are:

  • Elimination (E1): The acidic conditions and heat can promote the dehydration of 3-pentanol, leading to the formation of alkene isomers, predominantly 2-pentene (B8815676).

  • Ether Formation (SN1/SN2): Unreacted 3-pentanol can act as a nucleophile and attack the protonated alcohol or the carbocation intermediate, resulting in the formation of di-n-pentyl ether.

Q3: How does reaction temperature affect the product distribution?

Higher reaction temperatures generally favor elimination reactions over substitution.[1] It has been noted that temperatures exceeding 80°C can significantly increase the formation of 2-pentene as a byproduct.

Troubleshooting Guide

Problem 1: Low yield of this compound.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). Consider increasing the reaction time if starting material is still present.

  • Possible Cause 2: Loss of product during workup.

    • Solution: this compound is volatile.[3][4][5] Avoid excessive heating during solvent removal (rotoevaporation). Ensure all aqueous washes are performed with cold solutions to minimize product loss. Properly dry the organic layer before final concentration.

  • Possible Cause 3: Use of an oxidizing acid.

    • Solution: When using an iodide salt, avoid strong oxidizing acids like concentrated sulfuric acid, which can oxidize the iodide ions to iodine, reducing the amount of nucleophile available for the substitution reaction. Phosphoric acid is a suitable non-oxidizing alternative.

Problem 2: Significant alkene impurity in the final product.

  • Possible Cause 1: High reaction temperature.

    • Solution: As mentioned, elevated temperatures favor the E1 elimination pathway. Maintain a lower reaction temperature to minimize the formation of 2-pentene. If heating is necessary, use the lowest effective temperature.

  • Possible Cause 2: Highly acidic conditions.

    • Solution: While acid is necessary to protonate the hydroxyl group of the alcohol, excessively strong acidic conditions can promote dehydration. Use the recommended concentration of acid.

Problem 3: Presence of a high-boiling point impurity, likely di-n-pentyl ether.

  • Possible Cause 1: Excess alcohol or insufficient iodide source.

    • Solution: Ensure that the iodide source is used in a stoichiometric or slight excess to the alcohol. This will favor the reaction of the protonated alcohol with the iodide ion rather than with another molecule of 3-pentanol.

  • Possible Cause 2: Prolonged reaction time at elevated temperatures.

    • Solution: Extended reaction times, especially at higher temperatures, can increase the likelihood of intermolecular ether formation. Monitor the reaction and stop it once the consumption of the starting alcohol is complete.

Data Presentation

The following table summarizes the expected products and their approximate distribution under different conditions. Please note that these are generalized values, and actual yields may vary based on specific experimental parameters.

Reactant/ConditionThis compound (Substitution Product)2-Pentene (Elimination Product)Di-n-pentyl Ether (Etherification Product)
3-Pentanol + Concentrated HI (57%) at < 80°CMajor ProductMinor ProductTrace
3-Pentanol + Concentrated HI (57%) at > 80°CMajor ProductSignificant Byproduct[1]Minor Product
3-Pentanol + NaI / H₃PO₄ (moderate temp.)Major ProductMinor ProductMinor Product

Experimental Protocols

Synthesis of this compound from 3-Pentanol using Hydroiodic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-pentanol.

  • Reagent Addition: Carefully and slowly add concentrated hydroiodic acid (57% w/w) to the 3-pentanol while stirring. The reaction is exothermic.

  • Reaction: Heat the mixture to a gentle reflux (below 80°C) for the recommended reaction time. Monitor the reaction progress.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with cold water to remove any remaining acid.

    • Wash with a cold, dilute solution of sodium thiosulfate (B1220275) to remove any traces of iodine.

    • Wash with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with cold brine.

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude this compound by distillation, collecting the fraction at the appropriate boiling point (approx. 142-145°C).[4][5]

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 3-Pentanol 3-Pentanol Reaction_Vessel Reaction Vessel (< 80°C) 3-Pentanol->Reaction_Vessel HI HI HI->Reaction_Vessel Washing Aqueous Washes (H₂O, Na₂S₂O₃, NaHCO₃, Brine) Reaction_Vessel->Washing Crude Product Drying Drying (MgSO₄) Washing->Drying Distillation Distillation Drying->Distillation 3-Iodopentane_Product This compound Distillation->3-Iodopentane_Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathways 3-Pentanol 3-Pentanol Protonated_Alcohol Protonated 3-Pentanol 3-Pentanol->Protonated_Alcohol + H⁺ Carbocation Pentan-3-yl Carbocation Protonated_Alcohol->Carbocation - H₂O This compound This compound (SN1/SN2 Product) Protonated_Alcohol->this compound + I⁻ (SN2) Dipentyl_Ether Di-n-pentyl Ether (SN1/SN2 Product) Protonated_Alcohol->Dipentyl_Ether + 3-Pentanol (SN2) Carbocation->this compound + I⁻ 2-Pentene 2-Pentene (E1 Product) Carbocation->2-Pentene - H⁺ Carbocation->Dipentyl_Ether + 3-Pentanol Iodide I⁻ Water H₂O 3-Pentanol_Nucleophile 3-Pentanol (as Nucleophile)

Caption: Reaction pathways in this compound synthesis.

References

Technical Support Center: Purification of Crude 3-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude 3-iodopentane. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound largely depend on the synthetic route used for its preparation.

  • From 3-pentanol (B84944) and Hydroiodic Acid (HI): Common impurities include unreacted 3-pentanol and elimination byproducts such as pentenes.

  • Via Finkelstein Reaction (from 3-chloropentane (B1594929) or 3-bromopentane): Impurities may include unreacted 3-chloropentane or 3-bromopentane (B47287) and the solvent used for the reaction, such as acetone.

Q2: How do I choose the best purification technique for my crude this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Aqueous Workup (Washing): This is a crucial first step to remove water-soluble impurities like residual acid (HI), salts (e.g., NaCl, NaBr), and polar solvents (e.g., acetone).

  • Fractional Distillation: This method is effective for separating this compound from impurities with significantly different boiling points, such as unreacted 3-pentanol or higher boiling point byproducts. It is particularly useful when the boiling point difference is less than 70-100°C.[1][2]

  • Flash Column Chromatography: This technique is ideal for removing impurities with similar boiling points but different polarities, such as isomeric byproducts or compounds that are difficult to separate by distillation.

Q3: My this compound is a pale yellow or brown color. What causes this and how can I fix it?

A3: Alkyl iodides, including this compound, can decompose upon exposure to light and air, releasing free iodine (I₂), which imparts a yellow or brown color. To decolorize the product, you can wash the organic solution with a fresh aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) during the aqueous workup. These reagents reduce the iodine back to colorless iodide ions.

Q4: I am experiencing a low yield after purification. What are the common causes?

A4: Low yields can result from several factors:

  • Incomplete reaction: Ensure your synthetic reaction has gone to completion.

  • Product loss during aqueous workup: this compound has some volatility, so avoid vigorous or prolonged extractions. Ensure the pH of the aqueous layer is appropriate to minimize the solubility of your product.

  • Inefficient distillation: A poorly insulated distillation column or distilling too quickly can lead to poor separation and loss of product.[1]

  • Decomposition on silica (B1680970) gel: While less common for simple alkyl halides, some compounds can decompose on acidic silica gel.[3] If you suspect this, you can use deactivated (neutral) silica gel for chromatography.

Troubleshooting Guides

Aqueous Workup (Washing)
ProblemPossible Cause(s)Solution(s)
Persistent color in the organic layer Insufficient washing with reducing agent.Wash the organic layer with additional portions of fresh sodium thiosulfate or sodium bisulfite solution until the color is discharged.
Emulsion formation at the interface Vigorous shaking of the separatory funnel.Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.
Low recovery of organic layer Product has some solubility in the aqueous layer.Back-extract the aqueous layer with a fresh portion of the organic solvent (e.g., diethyl ether, dichloromethane) to recover dissolved product.
Fractional Distillation
ProblemPossible Cause(s)Solution(s)
Poor separation of components (broad boiling point range) Distillation rate is too fast. Inadequate insulation of the fractionating column. Column flooding.[4]Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second).[1] Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.[4] If the column floods, reduce the heat to allow the liquid to drain back into the distilling flask, then resume heating at a gentler rate.[4]
Bumping or uneven boiling Absence of boiling chips or stir bar.Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Temperature drops during distillation The lower-boiling point component has finished distilling.This is expected. Change the receiving flask to collect the next fraction, which will be the higher-boiling point component.[1]
Flash Column Chromatography
ProblemPossible Cause(s)Solution(s)
Poor separation of spots on TLC plate Inappropriate solvent system.Systematically vary the polarity of the eluent. For non-polar compounds like this compound, a good starting point is a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. Aim for an Rf value of 0.2-0.4 for the desired compound.[5]
Compound streaks on the TLC plate Sample is too concentrated. Sample is acidic or basic and interacting strongly with the silica gel.Dilute the sample before spotting it on the TLC plate. Add a small amount of a neutralizer to the eluent (e.g., a drop of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds).
Cracking of the silica gel bed in the column Poor packing technique.Pack the column using a slurry method to ensure a uniform and compact bed. Add a layer of sand on top of the silica to prevent disturbance when adding the eluent.[6]
Low recovery from the column Compound is still on the column. Compound is very non-polar and eluted with the solvent front.Increase the polarity of the eluent to wash the compound off the column. Check the first few fractions collected, as your compound may have eluted very quickly.

Experimental Protocols

Protocol 1: Aqueous Workup (Washing) of Crude this compound
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Gently swirl the funnel and then shake, venting frequently to release any pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • To decolorize the organic layer, add an equal volume of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake the funnel until the organic layer is colorless.

  • Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter or decant the dried organic layer to remove the drying agent. The solution is now ready for solvent removal or further purification.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) placed between the distillation flask and the condenser.[1]

  • Add the crude, dried this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Heat the flask gently.

  • Collect the fraction that distills at the boiling point of this compound (approximately 146-147 °C at atmospheric pressure). Discard any initial lower-boiling fractions (forerun) and any higher-boiling residue.

  • Monitor the temperature at the thermometer throughout the distillation. A stable temperature plateau indicates the collection of a pure fraction.[1]

Protocol 3: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). For this compound, a good starting point is a mixture of hexanes and ethyl acetate (e.g., 98:2 hexanes:ethyl acetate). The ideal solvent system will give the this compound an Rf value of approximately 0.3.[7]

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes the performance metrics for the synthesis of this compound from 3-pentanol and hydroiodic acid under different conditions.[3] This data can be used as a benchmark for evaluating the efficiency of the synthesis and subsequent purification.

ReagentTemperature (°C)Time (hr)Yield (%)Purity (%)
48% HI7046288
67% HI6067892

Visualizations

experimental_workflow crude Crude this compound workup Aqueous Workup (Washing) crude->workup Remove water-soluble impurities dried_crude Dried Crude Product workup->dried_crude distillation Fractional Distillation dried_crude->distillation Separate by boiling point chromatography Flash Column Chromatography dried_crude->chromatography Separate by polarity pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General purification workflow for crude this compound.

troubleshooting_logic start Purification Issue color_issue Product Discoloration? start->color_issue yield_issue Low Yield? start->yield_issue separation_issue Poor Separation? start->separation_issue wash_reducing Wash with Na2S2O3 or NaHSO3 color_issue->wash_reducing Yes check_reaction Check Reaction Completion yield_issue->check_reaction Possible Cause optimize_distillation Optimize Distillation (slower rate, insulation) separation_issue->optimize_distillation If using Distillation optimize_chromatography Optimize Chromatography (solvent system) separation_issue->optimize_chromatography If using Chromatography

Caption: Troubleshooting logic for common purification problems.

References

Technical Support Center: Optimizing 3-Iodopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthetic yield of 3-iodopentane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Nucleophilic Substitution (S_{N}1) of 3-pentanol (B84944): This method involves reacting 3-pentanol with a strong hydrohalic acid, typically hydroiodic acid (HI). The reaction proceeds via a secondary carbocation intermediate after the hydroxyl group is protonated to form a good leaving group (water).[1][2]

  • Finkelstein Reaction (S_{N}2): This is a halide exchange reaction where 3-chloropentane (B1594929) or 3-bromopentane (B47287) is treated with sodium iodide (NaI) in a suitable solvent like acetone (B3395972).[3][4] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide from the acetone.[4][5]

Q2: My yield is consistently low when synthesizing from 3-pentanol. What are the likely causes?

A2: Low yields in the S_{N}1 synthesis from 3-pentanol are often due to competing elimination (E1) reactions. The secondary carbocation intermediate can lose a proton to form pentene isomers.[3] This side reaction is particularly favored at higher temperatures.[3] Incomplete protonation of the alcohol or use of a wet solvent can also reduce the reaction rate and overall yield.

Q3: How can I minimize the formation of pentene byproducts?

A3: To minimize elimination side reactions, it is crucial to maintain careful temperature control. Running the reaction at the lowest effective temperature will favor substitution over elimination. Additionally, using a high concentration of the nucleophile (iodide) can help trap the carbocation intermediate before it has a chance to eliminate a proton.

Q4: I am performing a Finkelstein reaction, but the conversion is incomplete. How can I improve it?

A4: Incomplete conversion in a Finkelstein reaction can be caused by several factors:

  • Insufficient Driving Force: The reaction relies on the precipitation of NaCl or NaBr. Ensure you are using anhydrous (dry) acetone, as water will dissolve the sodium halide byproducts and inhibit the equilibrium shift towards the product.[5]

  • Poor Leaving Group: While bromide is a good leaving group, chloride is less so. If starting from 3-chloropentane, a longer reaction time or higher temperature (reflux) may be necessary.[3]

  • Steric Hindrance: 3-halopentane is a secondary halide, which is less reactive in S_{N}2 reactions than primary halides due to steric hindrance.[4][5] Using a polar aprotic solvent like acetone or DMF can help to solvate the cation and increase the nucleophilicity of the iodide ion.[6]

Q5: What is the best purification strategy for this compound?

A5: Purification can be challenging due to the product's volatility.

  • Distillation: Fractional distillation is effective for separating this compound from less volatile impurities or starting materials like 3-pentanol. However, care must be taken to avoid high temperatures which could cause decomposition.

  • Flash Chromatography: This is useful for removing non-volatile impurities. If the product shows signs of degradation on silica (B1680970) gel, the silica can be deactivated with triethylamine (B128534), or an alternative stationary phase like neutral alumina (B75360) can be used.[7]

  • Work-up: A thorough aqueous work-up is essential to remove unreacted iodide salts and acid catalysts before final purification. Washing with a sodium thiosulfate (B1220275) solution can remove any residual iodine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., wet solvent, old NaI).2. Reaction temperature is too low.3. Poor leaving group (e.g., using -OH without acid catalyst).1. Use freshly dried solvents and high-purity reagents.2. Gradually increase reaction temperature while monitoring for byproduct formation.3. For alcohol starting materials, ensure a strong acid catalyst is present to protonate the hydroxyl group.[3]
Significant Alkene Byproduct 1. Reaction temperature is too high, favoring elimination (E1/E2).2. Use of a strong, sterically hindered base in the work-up.1. Maintain strict temperature control; run the reaction at a lower temperature for a longer duration.2. Use a weak base (e.g., sodium bicarbonate solution) for neutralization during the work-up.
Product Decomposes During Purification 1. Overheating during distillation.2. The product is sensitive to light or acid.3. Acidic silica gel causing degradation during chromatography.1. Use vacuum distillation to lower the boiling point.2. Store the product in a dark, cool place. Ensure all acidic residues are removed during work-up.3. Neutralize silica gel with triethylamine before use or switch to neutral alumina.[7]
Low Recovery After Chromatography 1. The product is volatile and lost during solvent evaporation.2. Co-elution with a non-polar byproduct.1. Use a rotary evaporator with a cold trap and reduced vacuum pressure.[7]2. Optimize the solvent system (mobile phase) to improve separation. Consider using a different stationary phase.

Synthesis Pathway Overview

The following diagram illustrates the two primary synthetic routes to this compound and key decision points for optimization.

G cluster_0 Synthesis Routes start1 3-Pentanol reagent1 + HI (or KI/H3PO4) (SN1 Pathway) start1->reagent1 Protonation of -OH start2 3-Bromopentane (or 3-Chloropentane) reagent2 + NaI in Acetone (Finkelstein, SN2 Pathway) start2->reagent2 Halide Exchange product This compound reagent1->product side1 Pentene Isomers (Elimination) reagent1->side1 High Temp. reagent2->product side2 NaCl / NaBr (Precipitate) reagent2->side2 Drives Reaction

Caption: Comparative workflow for the S_{N}1 and S_{N}2 (Finkelstein) synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Pentanol (S_{N}1)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-pentanol. Cool the flask in an ice-water bath.

  • Reagent Addition: Slowly add a 48% aqueous solution of hydroiodic acid (HI) to the cooled 3-pentanol with continuous stirring. Caution: The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gently heat the mixture to a controlled temperature (e.g., 50-60°C) and monitor the reaction progress using TLC or GC. Avoid excessive heat to minimize alkene formation.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add an equal volume of cold water. The this compound will form the lower, organic layer.

  • Washing: Separate the layers. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution to neutralize excess acid.

    • 10% aqueous sodium thiosulfate solution to remove any dissolved iodine (I₂).

    • Brine (saturated NaCl solution) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator with a cold trap.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Finkelstein Reaction (S_{N}2)
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (NaI) in anhydrous acetone.[4]

  • Reagent Addition: Add 3-bromopentane to the solution.

  • Reaction: Heat the reaction mixture to reflux. A white precipitate of sodium bromide (NaBr) should begin to form, indicating the reaction is proceeding.[4][5] Continue refluxing and monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Remove the precipitated NaBr by vacuum filtration, washing the solid with a small amount of cold, dry acetone.

  • Concentration: Combine the filtrate and washings. Remove the acetone using a rotary evaporator.

  • Purification: Dissolve the remaining residue in a non-polar solvent like diethyl ether and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be further purified by vacuum distillation if necessary.

Troubleshooting Logic Flow

This diagram outlines a logical workflow for diagnosing and resolving low-yield issues during the synthesis.

Troubleshooting_Flow start Start: Low Yield of This compound check_reaction Which reaction? start->check_reaction sn1_path From 3-Pentanol (SN1) check_reaction->sn1_path sn2_path Finkelstein (SN2) check_reaction->sn2_path analyze_crude Analyze Crude Product (GC/NMR) sn1_path->analyze_crude sn2_path->analyze_crude sn1_problem High Alkene Content? analyze_crude->sn1_problem If SN1 sn2_problem Unreacted Starting Material? analyze_crude->sn2_problem If SN2 sn1_yes Lower Reaction Temp. Increase [I-] sn1_problem->sn1_yes Yes sn1_no Check Reagent Purity & Stoichiometry sn1_problem->sn1_no No sn2_yes Use Anhydrous Acetone. Increase Reaction Time/Temp. sn2_problem->sn2_yes Yes sn2_no Check for Purification Loss (Volatility) sn2_problem->sn2_no No

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Grignard Reactions with Secondary Alkyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving secondary alkyl iodides.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the formation and reaction of Grignard reagents from secondary alkyl iodides.

Q1: My Grignard reaction won't start. What are the common causes and solutions?

A1: Initiation failure is a frequent challenge in Grignard synthesis. The primary reasons include:

  • Passive Magnesium Surface: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction with the alkyl iodide.

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or on the alkyl iodide will quench the reaction.

Solutions:

  • Magnesium Activation:

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. The disappearance of the iodine's purple color or the evolution of gas bubbles indicates activation.

  • Strict Anhydrous Conditions:

    • Glassware: All glassware should be rigorously dried in an oven (at least 120°C overnight) or by flame-drying under an inert atmosphere (e.g., argon or nitrogen) and allowed to cool under this atmosphere.

    • Solvents: Use anhydrous solvents, either from a freshly opened bottle or dried over molecular sieves. Diethyl ether and tetrahydrofuran (B95107) (THF) are common choices.[1]

    • Reagents: Ensure the secondary alkyl iodide is dry. Distillation or passing it through a column of activated alumina (B75360) can remove residual water.

Q2: I'm observing a low yield of my desired product. What are the likely side reactions with secondary alkyl iodides?

A2: Low yields are often attributed to competing side reactions. With secondary alkyl iodides, the most prominent side reactions are Wurtz coupling and elimination.

  • Wurtz Coupling: The formed Grignard reagent can react with the starting secondary alkyl iodide to produce a homocoupled alkane (R-R).[2] This is particularly prevalent with highly reactive alkyl iodides.

  • Elimination (E2): The Grignard reagent is a strong base and can promote the elimination of HI from the secondary alkyl iodide, leading to the formation of an alkene. This is a significant competing pathway for secondary and tertiary halides.

Solutions to Minimize Side Reactions:

  • Slow Addition: Add the solution of the secondary alkyl iodide to the magnesium turnings dropwise. This maintains a low concentration of the alkyl iodide in the reaction mixture, favoring Grignard formation over Wurtz coupling.[2]

  • Temperature Control: Perform the reaction at a lower temperature. While initiation may require gentle warming, maintaining a controlled temperature can help minimize both Wurtz coupling and elimination reactions.[3]

  • Choice of Solvent: THF can be a better solvent than diethyl ether for less reactive halides, as it helps to stabilize the Grignard reagent.[4]

Q3: How can I be sure of the concentration of my secondary alkylmagnesium iodide solution?

A3: The concentration of Grignard reagents can be variable. It is crucial to determine the exact concentration before use in a subsequent reaction. This can be achieved through titration. A common method involves titrating the Grignard solution against a known concentration of a protic compound (like sec-butanol) in the presence of an indicator such as 1,10-phenanthroline.

Quantitative Data Summary

The yield of a Grignard reaction with a secondary alkyl iodide is highly dependent on the specific substrate, reaction conditions, and the purity of the reagents. The following table provides an illustrative comparison of expected yields.

Alkyl Halide TypeSubstrate ExampleTypical Yield RangeKey Considerations
Secondary Alkyl Iodide2-Iodopropane (B156323)70-85%Highly reactive, prone to Wurtz coupling and elimination. Requires careful temperature control and slow addition.
Secondary Alkyl Bromide2-Bromopropane75-80%Less reactive than the iodide, leading to a potentially better balance between Grignard formation and side reactions.[5]
Secondary Alkyl Chloride2-Chloropropane40-60%Significantly less reactive, often requiring higher temperatures and longer reaction times.

Experimental Protocols

Protocol: Preparation of Isopropylmagnesium Iodide (a secondary alkyl Grignard reagent)

This protocol details the formation of a Grignard reagent from 2-iodopropane.

Materials:

  • Magnesium turnings

  • 2-Iodopropane

  • Anhydrous diethyl ether or THF

  • Iodine (a small crystal)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the flask.

  • Initiation: Add a single crystal of iodine to the flask.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 2-iodopropane (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Reaction Initiation: Add a small portion (approximately 10%) of the 2-iodopropane solution to the stirring magnesium suspension. Gentle warming with a heat gun may be necessary to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux.

  • Grignard Formation: Once the reaction has started, add the remaining 2-iodopropane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete consumption of magnesium. The resulting grey, cloudy solution is the Grignard reagent and should be used immediately.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep_glassware Flame-dry glassware under inert gas add_mg Add Mg turnings and Iodine prep_glassware->add_mg initiate Add small portion of iodide solution to initiate add_mg->initiate prep_iodide Prepare 2-iodopropane solution in anhydrous ether prep_iodide->initiate add_iodide Slow dropwise addition of remaining iodide initiate->add_iodide reflux Maintain gentle reflux add_iodide->reflux complete Stir to completion reflux->complete titrate Titrate to determine concentration complete->titrate use Use immediately in subsequent reaction titrate->use troubleshooting_logic start Grignard Reaction Issue no_initiation No Reaction Initiation? start->no_initiation low_yield Low Product Yield? start->low_yield no_initiation->low_yield No check_mg Check Mg Activation - Crush turnings - Add Iodine/DBE no_initiation->check_mg Yes check_wurtz Wurtz Coupling Likely - Slow halide addition - Lower temperature low_yield->check_wurtz Yes check_anhydrous Check Anhydrous Conditions - Flame-dry glassware - Use dry solvents/reagents check_mg->check_anhydrous check_elimination Elimination (Alkene Formation) - Lower temperature check_wurtz->check_elimination check_titration Inaccurate Reagent Stoichiometry - Titrate Grignard solution check_elimination->check_titration reaction_pathways R2CHI Secondary Alkyl Iodide (R₂CHI) Grignard Grignard Reagent (R₂CHMgI) R2CHI->Grignard + Mg (Desired Pathway) Wurtz Wurtz Coupling Product (R₂CH-CHR₂) R2CHI->Wurtz + R₂CHMgI (Side Reaction) Alkene Elimination Product (Alkene) R2CHI->Alkene - HI (Side Reaction) Mg Mg Desired_Product Desired Product Grignard->Desired_Product + Electrophile Electrophile Electrophile (e.g., Ketone)

References

Preventing elimination side reactions with 3-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize elimination side reactions when working with 3-iodopentane.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of elimination byproducts (pentenes) in my reaction with this compound?

A1: this compound is a secondary alkyl halide, which can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.[1][2][3][4] Several factors can favor the undesired elimination pathway, including high temperatures, the use of a strong or sterically hindered base, and the choice of solvent.[4][5][6] Elimination reactions are often entropically favored, a factor that becomes more significant at elevated temperatures.[7][8][9][10]

Q2: How does temperature influence the ratio of substitution to elimination products?

A2: Temperature is a critical factor. Higher temperatures provide the necessary activation energy for elimination reactions, which is typically higher than that for substitution.[7][9] Furthermore, elimination reactions often result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant as temperature (T) increases, making elimination more favorable at higher temperatures.[7][8][9] To favor substitution, it is generally recommended to run the reaction at lower temperatures.[11][12]

Q3: What are the ideal characteristics of a nucleophile to maximize substitution and minimize elimination?

A3: To favor substitution, especially the Sₙ2 pathway, a strong but weakly basic nucleophile is ideal.[5][13][14] Nucleophilicity and basicity are related but distinct properties.[15][16] Basicity refers to a species' ability to abstract a proton, which initiates elimination. Nucleophilicity refers to its ability to attack an electrophilic carbon, leading to substitution.[17] Good nucleophiles that are weak bases, such as iodide (I⁻), bromide (Br⁻), azide (B81097) (N₃⁻), and cyanide (CN⁻), are excellent choices for promoting substitution over elimination.[18] Conversely, strong, bulky bases like potassium tert-butoxide (t-BuOK) will heavily favor elimination.[19][20]

Q4: Which type of solvent should I use to favor the substitution pathway?

A4: For an Sₙ2 reaction, which is often desired for secondary halides to ensure stereochemical control, a polar aprotic solvent is the best choice.[11][13][21] Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) effectively solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[21] Polar protic solvents (e.g., water, ethanol (B145695), methanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring Sₙ1/E1 pathways or slowing Sₙ2 reactions.[21][22]

Q5: My chosen nucleophile is also a reasonably strong base. What experimental adjustments can I make to favor substitution?

A5: When using a nucleophile with significant basicity (e.g., hydroxide, alkoxides), several conditions can be adjusted to favor substitution over elimination.

  • Lower the temperature: As discussed, lower temperatures disfavor the higher activation energy pathway of elimination.[11][12]

  • Use a less hindered substrate if possible: While you are using this compound, it's important to note that steric hindrance around the reaction center impedes Sₙ2 reactions and can favor elimination.[23][24][25][26]

  • Choose the right solvent: Using a polar aprotic solvent can enhance nucleophilicity relative to basicity.[21] In some cases, using aqueous solutions over alcoholic solutions can favor substitution.[4][6]

  • Control the concentration: Higher concentrations of a strong, unhindered nucleophile can favor the bimolecular Sₙ2 reaction.[11]

Data Presentation: Substitution vs. Elimination

The following table summarizes how different experimental conditions can influence the outcome of the reaction with this compound, a typical secondary alkyl halide.

FactorCondition Favoring SubstitutionCondition Favoring EliminationRationale
Nucleophile Strong, weakly basic, and non-bulky (e.g., I⁻, CN⁻, N₃⁻)[18]Strong, sterically hindered base (e.g., t-BuO⁻)[19][20]Bulky bases are too large to easily attack the carbon atom (Sₙ2) and instead abstract a proton from a β-carbon (E2).[27]
Temperature Low Temperature[11][12]High Temperature[7][8][9][12]Elimination has a higher activation energy and is entropically favored, making it dominant at higher temperatures.[7][10]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)[13][21]Less Polar / Protic with Strong Base (e.g., Ethanol)[4][6]Polar aprotic solvents enhance the strength of the nucleophile, favoring the Sₙ2 pathway.[21]
Substrate Secondary Halide (this compound)Tertiary HalideThis compound is a secondary halide and is susceptible to both pathways. Tertiary halides are highly hindered and favor elimination.[4][12]

Experimental Protocols

Here are two detailed protocols for conducting nucleophilic substitution on this compound with nucleophiles known to favor substitution.

Protocol 1: Synthesis of 3-Azidopentane

This protocol uses sodium azide, a strong nucleophile that is a relatively weak base, to favor the Sₙ2 product.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 5 mL per 1 g of substrate).

  • Reagent Addition: To the stirred solution, add sodium azide (1.5 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[28]

  • Reaction Conditions: Attach a condenser to the flask and heat the mixture to 50-60 °C. Lower temperatures can also be used, but the reaction will be slower. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

  • Extraction: Shake the funnel and separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 30 mL of saturated aqueous sodium bicarbonate solution and 30 mL of brine.[28]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-azidopentane.

  • Purification: Purify the product by vacuum distillation or column chromatography as needed.

Protocol 2: Synthesis of 3-Cyanopentane (Hexanenitrile, 2-ethylbutanenitrile)

This protocol uses sodium cyanide to displace the iodide. This reaction is an effective way to form a new carbon-carbon bond.[29]

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Ethanol (or DMSO for better Sₙ2 conditions)

  • Water

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium cyanide (1.2 eq) in ethanol. Caution: Cyanide salts are extremely toxic. Perform all operations in a certified fume hood and wear appropriate PPE. Have a cyanide poisoning antidote kit available.

  • Reagent Addition: Add this compound (1.0 eq) to the stirred cyanide solution. Using a polar aprotic solvent like DMSO instead of ethanol can further suppress elimination and increase the Sₙ2 reaction rate.[30][31][32]

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux gently.[29][30] The reaction should be maintained at the lowest temperature that allows for a reasonable reaction rate to minimize elimination. Monitor by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully pour the mixture into a separatory funnel with water and diethyl ether.

  • Extraction and Washing: Separate the layers and extract the aqueous phase with additional diethyl ether. Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting nitrile by vacuum distillation.

Visualized Workflow

The following diagram illustrates the decision-making process for selecting reaction conditions to favor nucleophilic substitution over elimination for a secondary alkyl halide like this compound.

reaction_pathway sub Start: This compound (Secondary Alkyl Halide) nuc_choice Step 1: Choose Nucleophile/Base sub->nuc_choice strong_nuc Strong Nucleophile, Weak Base (e.g., N3-, CN-, I-) nuc_choice->strong_nuc Favors Substitution strong_base Strong/Bulky Base (e.g., t-BuOK, OH-) nuc_choice->strong_base Favors Elimination temp_choice Step 2: Set Temperature strong_nuc->temp_choice strong_base->temp_choice low_temp Low Temperature (< 60°C) temp_choice->low_temp Favors Substitution high_temp High Temperature (> 80°C) temp_choice->high_temp Favors Elimination solvent_choice Step 3: Choose Solvent low_temp->solvent_choice high_temp->solvent_choice aprotic Polar Aprotic (DMSO, DMF) solvent_choice->aprotic Favors SN2 protic Polar Protic (Ethanol, Water) solvent_choice->protic Can favor SN1/E1 or slow SN2 outcome Outcome aprotic->outcome protic->outcome substitution Major Product: SUBSTITUTION (SN2 Favored) outcome->substitution elimination Major Product: ELIMINATION (E2 Favored) outcome->elimination

A flowchart detailing the selection of reaction conditions to favor substitution over elimination.

References

Technical Support Center: Storage and Handling of 3-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice for maintaining the stability of 3-iodopentane during storage. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound, like other alkyl iodides, is susceptible to degradation under common laboratory conditions. The primary concerns are its sensitivity to light and heat. Exposure to light can initiate the formation of free radicals, leading to decomposition. Elevated temperatures can accelerate degradation, potentially causing the release of hydrogen iodide (HI). This liberated HI can, in turn, catalyze further decomposition of the alkyl iodide.

Q2: What are the visible signs of this compound degradation?

A2: A common sign of degradation is a change in color. Pure this compound is a colorless liquid. The formation of elemental iodine (I₂) as a degradation product will impart a pink, purple, or brown tint to the liquid. The intensity of the color can be an indicator of the extent of decomposition.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Refrigerate at 2-8°C.

  • Light: Store in an amber glass bottle or a container wrapped in aluminum foil to protect it from light.

  • Atmosphere: For extended storage, it is recommended to store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use a tightly sealed container to prevent the ingress of moisture and atmospheric oxygen.

Q4: Should I use a stabilizer for this compound?

A4: Yes, the use of a stabilizer is highly recommended, especially for long-term storage. Metallic copper is a commonly used and effective stabilizer for alkyl iodides.[1] Copper wire or turnings can be added to the storage container.

Q5: How does copper stabilize this compound?

A5: Copper acts as a scavenger for iodine that may form during decomposition. It reacts with iodine to form copper(I) iodide, which is insoluble in the alkyl iodide.[1] This prevents the accumulation of free iodine and minimizes further degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Color Change (Pink/Brown) Decomposition leading to the formation of elemental iodine.1. Confirm the purity using a suitable analytical method (e.g., GC-MS). 2. If the purity is compromised, consider purification by distillation. 3. For future storage, add a stabilizer like copper wire and ensure storage conditions are optimal (refrigerated, protected from light, under inert atmosphere).
Inconsistent Experimental Results Degradation of this compound leading to lower effective concentration and presence of impurities.1. Check the purity of the this compound stock. 2. If degradation is suspected, purify the reagent before use. 3. Always use freshly purified or newly opened this compound for sensitive reactions.
Precipitate Formation If a copper stabilizer is used, the precipitate is likely copper(I) iodide, indicating it is actively stabilizing the compound.This is a normal and expected observation when using a copper stabilizer. The solid can be removed by filtration or decantation before use.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term stability.

1. Materials:

  • This compound (high purity)
  • Amber glass vials with PTFE-lined caps
  • Copper wire (optional, as a variable)
  • Oven or stability chamber capable of maintaining 40°C ± 2°C
  • Refrigerator capable of maintaining 5°C ± 3°C
  • GC-MS system

2. Procedure:

  • Prepare multiple sealed amber glass vials, each containing 1-2 mL of high-purity this compound.
  • For the stabilized samples, add a small piece of pre-cleaned copper wire to half of the vials.
  • Place the vials in a stability chamber at 40°C / 75% RH.[2]
  • Store a set of control samples (with and without copper) in a refrigerator at 2-8°C.
  • Withdraw samples for analysis at initial (T=0), 1, 2, 4, and 6-week time points.
  • Analyze the purity of each sample by GC-MS.

3. Data Analysis:

  • Quantify the peak area of this compound and any degradation products.
  • Calculate the percentage of this compound remaining at each time point.
  • Compare the degradation rates of unstabilized and stabilized samples.

Protocol 2: Purity Determination of this compound by GC-MS

This method can be used to assess the purity of this compound and identify potential degradation products.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent
  • Mass Spectrometer: Agilent 5977A MSD or equivalent
  • Column: HP-5MS (30 m x 0.250 mm, 0.25 µm film thickness) or similar non-polar column
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Injector Temperature: 250°C
  • Oven Program:
  • Initial temperature: 50°C, hold for 2 minutes
  • Ramp: 10°C/min to 250°C
  • Hold: 5 minutes at 250°C
  • MS Conditions:
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: 35-350 amu

2. Sample Preparation:

  • Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
  • Inject 1 µL of the prepared solution into the GC-MS.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.
  • Search the mass spectral library for the identification of any impurity peaks. Common degradation products of alkyl iodides can include corresponding alkenes (e.g., pentenes) and alcohols or ethers if nucleophiles are present.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of thermal decomposition.
Light Protection Amber bottle or foil wrapPrevents light-induced free radical degradation.
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidation.
Stabilizer Metallic CopperScavenges iodine formed during decomposition.[1]

Table 2: Hypothetical Results of an Accelerated Stability Study of this compound at 40°C

Time (Weeks)Purity (%) - UnstabilizedPurity (%) - Stabilized with Copper
099.599.5
198.299.3
296.599.1
492.198.8
688.398.5

Note: The data in this table is illustrative and will vary based on the specific conditions and purity of the initial material.

Visualizations

Logical Workflow for Handling and Storing this compound

G cluster_receiving Receiving cluster_storage Storage cluster_usage Usage cluster_troubleshooting Troubleshooting receive Receive this compound inspect Inspect for Color Change receive->inspect storage_options Select Storage Conditions inspect->storage_options short_term Short-term (<1 month) 2-8°C, Dark storage_options->short_term Short-term long_term Long-term (>1 month) 2-8°C, Dark, Inert Gas, Copper Stabilizer storage_options->long_term Long-term check_purity Check Purity Before Use (GC-MS) short_term->check_purity long_term->check_purity use_in_exp Use in Experiment check_purity->use_in_exp Purity OK color_change Color Change? check_purity->color_change Purity Not OK inconsistent_results Inconsistent Results? use_in_exp->inconsistent_results color_change->use_in_exp No purify Purify (Distillation) color_change->purify Yes inconsistent_results->check_purity purify->use_in_exp

Caption: Workflow for proper handling and storage of this compound.

Degradation Pathway of this compound

G cluster_main This compound Degradation iodopentane This compound radical Pentyl Radical + Iodine Radical iodopentane->radical Light (hν) carbocation Pentyl Carbocation + Iodide iodopentane->carbocation Heat (Δ) hi Hydrogen Iodide (HI) iodopentane->hi Hydrolysis iodine Iodine (I₂) radical->iodine Dimerization pentene Pentenes carbocation->pentene Elimination pentanol 3-Pentanol carbocation->pentanol Nucleophilic Attack (H₂O) hi->carbocation Catalysis

Caption: Simplified degradation pathways for this compound.

References

Activation of magnesium for Grignard reaction with 3-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 3-iodopentane, focusing on the critical step of magnesium activation.

Troubleshooting Guide

Problem: The Grignard reaction with this compound fails to initiate.

Initiation failure is the most common issue when preparing Grignard reagents. The primary cause is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the magnesium from reacting with the alkyl halide.[1][2] For a secondary alkyl iodide like this compound, which can be less reactive than primary halides, proper activation of magnesium is crucial.

Visual Indicators of a Successful Initiation:

  • Disappearance of the characteristic purple/brown color of iodine (if used as an activator).[1]

  • Spontaneous boiling or refluxing of the ether solvent.[1]

  • The appearance of a cloudy, grey, or brownish color in the reaction mixture.[1]

  • A noticeable exothermic reaction (the flask becomes warm).[1]

  • Formation of bubbles on the surface of the magnesium turnings.[3]

If none of these signs are observed after adding a small amount of the this compound, proceed with the following troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound not starting?

A1: The most likely reason is an unreactive magnesium surface due to a layer of magnesium oxide.[1] Another critical factor is the presence of moisture in the glassware, solvent, or this compound itself. Grignard reagents are potent bases and are readily destroyed by water.[4]

Q2: What are the best practices for ensuring anhydrous conditions?

A2: All glassware should be rigorously dried, either by flame-drying under vacuum or by heating in an oven at over 120°C for several hours and then cooled under an inert atmosphere like nitrogen or argon.[1] Anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), are essential. Commercial anhydrous solvents should be used, or solvents should be freshly distilled from an appropriate drying agent.

Q3: Which activation method is best for this compound?

A3: The choice of activation method can depend on the quality of the magnesium and the stringency of your anhydrous conditions. For a secondary alkyl iodide, starting with a chemical activator like a small crystal of iodine is a reliable and common method.[5] If that fails, the addition of a few drops of 1,2-dibromoethane (B42909) is a more potent alternative.[5] Mechanical methods, such as crushing the magnesium turnings with a glass rod, are also effective at exposing a fresh metal surface.[5]

Q4: Can I use magnesium powder instead of turnings?

A4: While magnesium powder has a higher surface area, it can be more difficult to handle and the reaction can be too vigorous and difficult to control. Magnesium turnings are generally recommended for this reaction.

Q5: My reaction started but then turned dark and the yield was low. What happened?

A5: A dark coloration can indicate decomposition of the Grignard reagent or side reactions.[6] A common side reaction with secondary alkyl halides is Wurtz coupling, where the Grignard reagent reacts with unreacted this compound.[6] To minimize this, ensure slow, dropwise addition of the this compound to maintain a low concentration in the reaction flask. Overheating can also lead to decomposition, so maintain a gentle reflux.

Data Presentation

Activation MethodPrincipleTypical Initiation TimeAdvantagesDisadvantages
Iodine (I₂) Crystals Chemically etches the MgO layer.[1]Minutes to an hourSimple to perform; the disappearance of the iodine color provides a clear visual cue of initiation.[7]May not be sufficient for highly passivated magnesium.
1,2-Dibromoethane (DBE) A highly reactive alkyl halide that readily reacts to clean the Mg surface.[2]Rapid (often minutes)Very effective for stubborn reactions; the evolution of ethylene (B1197577) gas is a clear indicator of activation.[2]Introduces another reagent and byproducts into the reaction mixture.
Mechanical Crushing Physically breaks the MgO layer to expose fresh magnesium.[5]Variable, depends on effectivenessDoes not introduce any chemical impurities; can be done in situ.[5]Risk of breaking glassware; may not be uniformly effective.
Sonication Uses ultrasonic waves to clean the magnesium surface via cavitation.[5]VariableNon-invasive and does not add chemical impurities.Requires an ultrasonic bath; may not be as effective as chemical methods for very passivated magnesium.

Experimental Protocols

General Preparatory Steps:

  • Glassware: Ensure all glassware (three-necked round-bottom flask, condenser, and addition funnel) is thoroughly dried by flame-drying under vacuum or oven-drying at >120°C for several hours. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.[1]

  • Reagents: Use fresh, shiny magnesium turnings. Ensure the this compound and the solvent (anhydrous diethyl ether or THF) are strictly anhydrous.[1]

Protocol 1: Activation with Iodine

  • Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the dried flask under an inert atmosphere.

  • Add a single, small crystal of iodine.[1]

  • Add a small portion of the anhydrous ether to the flask.

  • In the addition funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous ether.

  • Add a small amount (approx. 10%) of the this compound solution to the magnesium suspension.

  • Stir the mixture. Initiation is indicated by the disappearance of the brown iodine color and the onset of gentle reflux.[7] Gentle warming with a heat gun may be required to start the reaction.[5]

  • Once initiated, add the rest of the this compound solution dropwise at a rate that maintains a steady but controlled reflux.

Protocol 2: Activation with 1,2-Dibromoethane (DBE)

  • Follow steps 1 and 3-4 from Protocol 1 (omitting the iodine).

  • Using a syringe, add a few drops (e.g., 3-4 drops) of 1,2-dibromoethane to the stirred suspension of magnesium in ether.[5]

  • Initiation is marked by the evolution of gas bubbles (ethylene).[2]

  • Once the bubbling subsides, begin the slow, dropwise addition of the this compound solution at a rate that maintains a gentle reflux.

Protocol 3: Mechanical Activation

  • Place the magnesium turnings and a magnetic stir bar into the dried flask under an inert atmosphere.

  • Before adding any solvent, use a dry glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask. Exercise caution to avoid breaking the glassware.[1]

  • Add the anhydrous ether to cover the magnesium.

  • Proceed with the slow, dropwise addition of the this compound solution. The reaction should initiate at the sites of the freshly exposed magnesium.

Mandatory Visualization

Grignard_Troubleshooting start Start: Reaction Not Initiating check_anhydrous Are all reagents and glassware strictly anhydrous? start->check_anhydrous add_activator Have you added an activator? check_anhydrous->add_activator Yes dry_reagents Thoroughly dry glassware and use anhydrous solvents. check_anhydrous->dry_reagents No try_iodine Add a small crystal of iodine. add_activator->try_iodine No reaction_initiates Reaction Initiates: Proceed with dropwise addition of this compound. add_activator->reaction_initiates Yes, and it worked gentle_warming Gently warm the mixture. try_iodine->gentle_warming try_iodine->reaction_initiates try_dbe Add a few drops of 1,2-dibromoethane. gentle_warming->try_dbe gentle_warming->reaction_initiates mechanical_activation Crush Mg turnings or use an ultrasonic bath. try_dbe->mechanical_activation try_dbe->reaction_initiates mechanical_activation->reaction_initiates reaction_fails Reaction Still Fails: Consider using fresh reagents, a different batch of Mg, or a more potent activation method. mechanical_activation->reaction_fails dry_reagents->start Retry

Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.

References

Technical Support Center: Solvent Effects on the Rate of SN1 Reactions of 3-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the solvent effects on the rate of Sₙ1 reactions of 3-iodopentane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the experimental investigation of solvent effects on the Sₙ1 reaction of this compound.

Q1: Why is my observed reaction rate for the solvolysis of this compound significantly slower than expected in a polar protic solvent?

A1: Several factors could contribute to a slower than expected reaction rate:

  • Temperature Control: Sₙ1 reactions are sensitive to temperature. A lower-than-intended reaction temperature will significantly decrease the rate. Ensure your reaction vessel is properly thermostated and the temperature is monitored accurately throughout the experiment.

  • Solvent Purity: The presence of non-polar impurities or water in an organic solvent can alter the polarity of the medium, leading to a slower reaction rate. Use high-purity, anhydrous solvents when required.

  • Concentration of the Alkyl Halide: While the Sₙ1 reaction rate is independent of the nucleophile concentration, it is directly proportional to the concentration of the alkyl halide. Inaccurate preparation of the this compound solution will affect the observed rate.

  • Incomplete Dissolution: Ensure the this compound is fully dissolved in the solvent before starting any kinetic measurements.

Q2: I am observing inconsistent and non-reproducible reaction rates between experimental runs. What could be the cause?

A2: Inconsistent rates are often due to variations in experimental conditions:

  • Moisture Contamination: For non-aqueous solvents, absorption of atmospheric moisture can change the solvent polarity between runs. It is crucial to use dry glassware and handle solvents in a controlled atmosphere (e.g., under a nitrogen or argon blanket) if necessary.

  • Temperature Fluctuations: Even small fluctuations in the reaction temperature can lead to significant variations in the rate constant. Use a constant temperature bath with good circulation.

  • Pipetting/Dispensing Errors: Inaccurate dispensing of the this compound or other reagents will lead to inconsistencies. Ensure all volumetric glassware is calibrated and used correctly.

  • Timing Inaccuracies: Precise timing is critical for kinetic studies. Use a calibrated stopwatch and be consistent in your start and end points for measurements.

Q3: My reaction appears to be following second-order kinetics instead of the expected first-order for an Sₙ1 reaction. What is happening?

A3: This observation suggests that an Sₙ2 pathway may be competing with or dominating the Sₙ1 mechanism. This can occur under the following conditions:

  • Solvent Choice: While this compound is a secondary alkyl halide and can undergo Sₙ1 reactions, the use of a polar aprotic solvent (e.g., acetone, DMSO, DMF) will favor the Sₙ2 mechanism.[1] Sₙ1 reactions are best supported by polar protic solvents like water, ethanol (B145695), and methanol.[1][2]

  • Presence of a Strong Nucleophile: The presence of a high concentration of a strong, anionic nucleophile can promote an Sₙ2 reaction, even with a secondary substrate.

Q4: I am seeing byproducts in my reaction mixture, particularly an alkene. Why is this occurring?

A4: The formation of an alkene (pentene isomers) is likely due to a competing elimination (E1) reaction. The E1 and Sₙ1 reactions share the same rate-determining step, the formation of the carbocation intermediate. Factors that favor E1 over Sₙ1 include:

  • Higher Temperatures: Elimination reactions are generally favored at higher temperatures.

  • Solvent Acting as a Base: The solvent, if it is a weak base (like ethanol or water), can abstract a proton from the carbocation intermediate, leading to alkene formation.

Data Presentation

The following table summarizes the expected relative rates of solvolysis of this compound in various ethanol-water mixtures at a constant temperature. The rate increases with the increasing polarity of the solvent, which is directly related to the water content in the mixture. The dielectric constant is a good measure of solvent polarity.[3][4][5]

Solvent (Ethanol:Water, v/v)Dielectric Constant (approx. at 25°C)Relative Rate Constant (k_rel)
100:024.31
80:2036.515
60:4048.7180
40:6060.92,500
20:8073.130,000

Note: This data is illustrative and based on general trends for the solvolysis of secondary alkyl halides. Actual experimental values may vary.

Experimental Protocols

Determining the Rate of Solvolysis of this compound by Titration

This method involves monitoring the production of hydriodic acid (HI) during the solvolysis reaction. The acid is neutralized with a standardized solution of sodium hydroxide (B78521), and the time taken for the neutralization is recorded.

Materials:

  • This compound

  • Ethanol-water solvent mixtures (e.g., 80:20, 60:40, 40:60 by volume)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Bromothymol blue indicator solution

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Preparation:

    • Prepare the desired ethanol-water solvent mixture.

    • Set the constant temperature water bath to the desired reaction temperature (e.g., 25°C).

    • Place a known volume (e.g., 50 mL) of the solvent mixture in an Erlenmeyer flask and allow it to equilibrate to the bath temperature.

  • Reaction Initiation:

    • Add a few drops of bromothymol blue indicator to the solvent in the flask.

    • Add a small, precise volume of the standardized NaOH solution (e.g., 0.5 mL) to the flask. The solution should turn blue.

    • Initiate the reaction by adding a known amount of this compound (e.g., 0.1 mmol) to the flask and start a timer immediately. Swirl the flask to ensure thorough mixing.

  • Data Collection:

    • The solvolysis of this compound will produce HI, which will neutralize the added NaOH.

    • Record the time it takes for the indicator to change from blue to yellow/green.

    • As soon as the color changes, add another precise aliquot (e.g., 0.5 mL) of the NaOH solution. The solution will turn blue again.

    • Record the time for the subsequent color change.

    • Repeat this process for several aliquots of NaOH to obtain a series of time intervals.

  • Data Analysis:

    • The rate constant (k) for a first-order reaction can be determined by plotting the natural logarithm of the concentration of the alkyl halide versus time. The slope of the resulting straight line will be -k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Data Collection cluster_analysis Data Analysis prep_solvent Prepare Solvent Mixture set_temp Set Water Bath Temperature prep_solvent->set_temp equilibrate Equilibrate Solvent set_temp->equilibrate add_indicator Add Indicator & NaOH equilibrate->add_indicator add_substrate Add this compound & Start Timer add_indicator->add_substrate record_time Record Time for Color Change add_substrate->record_time add_naoh_again Add Next Aliquot of NaOH record_time->add_naoh_again Repeat plot_data Plot ln[R-I] vs. Time record_time->plot_data add_naoh_again->record_time calc_k Calculate Rate Constant (k) plot_data->calc_k

Caption: Experimental workflow for determining the solvolysis rate.

solvent_effect_pathway cluster_reactants Reactants cluster_transition_state Rate-Determining Step cluster_intermediate Intermediate cluster_solvent Solvent Interaction RI This compound (R-I) TS Transition State [R⁺---I⁻]ᵟ RI->TS Ionization Carbocation Carbocation (R⁺) + I⁻ TS->Carbocation PolarProtic Polar Protic Solvent (e.g., H₂O, EtOH) PolarProtic->TS Stabilizes PolarProtic->Carbocation Solvates & Stabilizes

Caption: Solvent stabilization of the Sₙ1 transition state and intermediate.

References

Technical Support Center: Low-Temperature Stabilization of Intermediates in Grignard Additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the low-temperature stabilization of intermediates in Grignard additions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to maintain low temperatures during certain Grignard reactions?

A1: Low temperatures, typically ranging from -78°C to -40°C, are essential for several reasons. Firstly, they can stabilize functionalized Grignard reagents that would otherwise be unstable at room temperature, allowing for their formation and subsequent reaction.[1][2][3] Secondly, low temperatures can prevent undesirable side reactions. For example, in the addition of a Grignard reagent to an ester, a low temperature stabilizes the intermediate hemiacetal, preventing the elimination of an alkoxide and subsequent second addition of the Grignard reagent, which would lead to a tertiary alcohol instead of the desired ketone.[4] Working under cryogenic conditions is often essential for achieving monoaddition to ester carbonyl groups.[4]

Q2: My Grignard reaction is difficult to initiate at low temperatures. What can I do?

A2: Difficulty in initiating a Grignard reaction is a common issue, often exacerbated at low temperatures.[2] Here are several troubleshooting steps:

  • Ensure Rigorously Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[5] All glassware must be thoroughly dried (oven-dried or flame-dried) and cooled under an inert atmosphere (nitrogen or argon).[2][5] Solvents must be anhydrous.

  • Activate the Magnesium: The surface of magnesium turnings can become passivated by an oxide layer.[6] This layer can be removed to expose a fresh, reactive surface through mechanical or chemical activation.

    • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent.[2]

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension.[2][6] These will react with the magnesium surface to expose fresh metal.

  • Use Highly Active Magnesium: For particularly challenging substrates or very low-temperature reactions, consider using commercially available, highly reactive magnesium, such as Rieke magnesium.[1][3] This form of magnesium is a fine powder with a high surface area, allowing for rapid reaction even at -78°C.[1][3]

Q3: I am observing significant amounts of a Wurtz coupling byproduct (R-R). How can I minimize this?

A3: Wurtz-type coupling, where the Grignard reagent reacts with the unreacted organic halide, is a common side reaction. To minimize its formation:

  • Slow Addition of Halide: Add the organic halide dropwise to the magnesium suspension. This maintains a low concentration of the organic halide, reducing the likelihood of it coupling with the newly formed Grignard reagent.[5][6]

  • Lower Reaction Temperature: Running the reaction at lower temperatures can disfavor the coupling reaction.[2]

  • Use of Appropriate Solvent: The choice of solvent can influence the rate of side reactions. Tetrahydrofuran (B95107) (THF) is often preferred as it can better stabilize the Grignard reagent.[5]

Q4: How does the rate of addition of the Grignard reagent to the electrophile affect the reaction at low temperatures?

A4: The rate of addition is crucial for controlling the reaction exotherm and minimizing side reactions. Even at low temperatures, the reaction can be highly exothermic. Slow, dropwise addition of the Grignard reagent to the electrophile solution allows for effective heat dissipation and maintains a stable, low internal temperature.[2] This is particularly important for preventing the breakdown of thermally sensitive intermediates and avoiding localized heating that could promote side reactions.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product

Possible Cause Recommended Solution
Incomplete Grignard Formation Use one of the magnesium activation methods described in FAQ Q2. Ensure high-quality, fresh magnesium turnings. Allow for sufficient reaction time for the Grignard reagent to form completely.[2][5]
Presence of Water or Protic Impurities Rigorously dry all glassware, solvents, and starting materials.[2][5] Ensure the reaction is carried out under a positive pressure of a dry, inert gas (nitrogen or argon).[5] The presence of the corresponding hydrocarbon of the Grignard reagent as a byproduct is a strong indicator of moisture contamination.[5]
Formation of Side Products To minimize Wurtz coupling, add the organic halide slowly.[2][5] For reactions with ketones, enolization can be a problem; add the ketone slowly to the Grignard solution at a very low temperature (e.g., -78°C).[7] Reduction can occur if the Grignard reagent has β-hydrogens; running the reaction at a lower temperature can suppress this.[7]
Grignard Reagent Not Reacting with Electrophile Sterically hindered Grignard reagents may require more reactive electrophiles, longer reaction times, or the use of catalysts. For some reactions with acid chlorides or allyl iodide at low temperatures, the addition of a catalyst like copper(I) iodide (CuI) may be necessary to achieve good yields.[1]

Problem 2: Formation of Di-addition Product with Esters

Possible Cause Recommended Solution
Breakdown of the Hemiacetal Intermediate The initially formed tetrahedral intermediate (magnesium hemiacetal) is unstable at higher temperatures and collapses to a ketone, which then reacts with a second equivalent of the Grignard reagent.[4]
Reaction Temperature is Too High Maintain a cryogenic reaction temperature (typically -78°C to -40°C) throughout the addition of the Grignard reagent.[4] This is essential to stabilize the hemiacetal intermediate and prevent the second addition.[4]
Incorrect Quenching Procedure Quench the reaction at a low temperature before allowing it to warm to room temperature. A rapid quench at low temperature will protonate the intermediate before it has a chance to collapse and react further.

Data Presentation

Table 1: Yields of Functionalized Grignard Reagents Formed at -78°C and Reacted with Various Electrophiles

Aryl Bromide SubstrateElectrophileReaction Temperature (°C)Yield (%)
4-BromobenzonitrileBenzaldehyde-7885
4-BromobenzonitrileAllyl Iodide-4070
4-BromobenzonitrileBenzoyl Chloride-7882
Methyl 4-bromobenzoateBenzaldehyde-7875
4-BromochlorobenzeneBenzaldehyde-7880
Data compiled from studies on the use of highly active magnesium (Rieke Magnesium).[1]

Table 2: Effect of Temperature on Grignard Reaction Side Products

Side ReactionEffect of Lowering TemperatureRationale
Di-addition to Esters Significantly suppressedStabilizes the tetrahedral hemiacetal intermediate, preventing elimination and a second nucleophilic attack.[4]
Wurtz Coupling Generally suppressedReduces the rate of the competing coupling reaction.[2]
Enolization of Ketones Favors nucleophilic addition over deprotonationThe activation energy for nucleophilic addition is often lower than for enolization.
Reduction of Ketones Generally suppressedLower temperatures disfavor the cyclic six-membered transition state required for hydride transfer.[8]

Experimental Protocols

Detailed Methodology for Low-Temperature Grignard Addition to an Ester

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, dropping funnel, condenser, and magnetic stir bar) must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum. Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[2][5]

  • Reagent Preparation:

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.[2]

    • Add a small crystal of iodine to the flask to activate the magnesium.[2]

    • Add anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium.

    • In the dropping funnel, prepare a solution of the organic halide (1.0 equivalent) in anhydrous THF.

  • Grignard Reagent Formation:

    • Slowly add a small portion of the organic halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm.[5]

    • Once initiated, add the remainder of the organic halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Low-Temperature Addition:

    • Cool the freshly prepared Grignard reagent solution to -78°C using a dry ice/acetone bath.

    • In a separate, dry flask, prepare a solution of the ester (1.0 equivalent) in anhydrous THF.

    • Slowly add the ester solution dropwise to the cold Grignard reagent via a syringe or cannula, ensuring the internal temperature of the reaction mixture does not rise above -70°C.

    • Stir the reaction mixture at -78°C for the desired amount of time (typically 1-3 hours).

  • Quenching:

    • While maintaining the reaction temperature at -78°C, slowly add a pre-cooled saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) dropwise to quench the reaction.[2] This will protonate the intermediate alkoxide.

    • Continue the slow addition until no further exotherm is observed.

  • Workup:

    • Allow the reaction mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography or distillation.[2]

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_formation Grignard Formation cluster_addition Low-Temp Addition cluster_workup Workup prep_glass Dry Glassware prep_reagents Prepare Anhydrous Reagents initiation Initiate Reaction (Mg + R-X) prep_reagents->initiation formation Complete Formation (Stir at RT) initiation->formation cooling Cool to -78°C formation->cooling add_electrophile Slowly Add Electrophile cooling->add_electrophile reaction React at -78°C add_electrophile->reaction quench Quench at -78°C reaction->quench extract Extract Product quench->extract purify Purify Product extract->purify

Caption: Experimental workflow for a low-temperature Grignard addition.

Temperature_Effect cluster_low_temp Low Temperature (-78°C) cluster_high_temp Higher Temperature (e.g., > -20°C) start Grignard + Ester intermediate_stable Stable Hemiacetal Intermediate start->intermediate_stable intermediate_unstable Unstable Hemiacetal Intermediate start->intermediate_unstable product_desired Desired Ketone (after workup) intermediate_stable->product_desired Protonation ketone_in_situ In-situ Ketone Formation intermediate_unstable->ketone_in_situ Elimination product_side Tertiary Alcohol (Di-addition) ketone_in_situ->product_side + Grignard

Caption: Temperature's effect on Grignard addition to an ester.

Troubleshooting_Flowchart problem Low or No Product Yield? cause1 Reaction Initiated? problem->cause1 cause2 Anhydrous Conditions? cause1->cause2 Yes solution1a Activate Mg: - Iodine - 1,2-Dibromoethane - Mechanical Stirring cause1->solution1a No cause3 Side Products Observed? cause2->cause3 Yes solution2b Dry all glassware, solvents, and reagents thoroughly. Use inert atmosphere. cause2->solution2b No solution3 Optimize conditions: - Slow addition of halide - Lower reaction temp. cause3->solution3 Yes solution1b Yes solution2a No

References

Mitigating enolization in reactions with sterically hindered ketones and 3-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ketone Alkylation

Welcome to the technical support center for synthetic chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with mitigating enolization, particularly in reactions involving sterically hindered ketones and secondary alkyl halides like 3-iodopentane.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields of the desired α-alkylated product in my reaction between a sterically hindered ketone and this compound?

A1: Low yields in this specific reaction are common and typically stem from two competing processes:

  • Enolization vs. Nucleophilic Attack: The reaction requires the formation of an enolate from your ketone, which then acts as a nucleophile. However, if enolate formation is slow, incomplete, or reversible, side reactions can occur. Using a weak base like sodium ethoxide will only result in partial enolization, leading to a low concentration of the required nucleophile.[1]

  • SN2 vs. E2 Competition: The enolate, once formed, can react with this compound in two ways. The desired pathway is an SN2 reaction, where the enolate's α-carbon attacks the iodine-bearing carbon to form a new C-C bond.[2][3] However, this compound is a secondary alkyl halide, which is highly susceptible to elimination (E2 reaction), especially in the presence of a strong base (the enolate itself). This elimination pathway produces an alkene (pentene) and consumes your reagents, significantly lowering the yield of the alkylated ketone.[4] Steric hindrance around the ketone's α-carbon further slows down the desired SN2 reaction, tipping the balance towards the E2 elimination side reaction.

The diagram below illustrates the competing pathways that can lead to poor yields.

Figure 1. Competing reaction pathways in ketone alkylation.
Q2: How can I optimize my reaction conditions to favor the desired alkylation product?

A2: To maximize the yield of the α-alkylated ketone, you must favor the kinetic enolate and suppress the competing E2 elimination reaction. This is achieved by carefully controlling the base, temperature, and order of addition.

  • Choice of Base: Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the ideal choice.[1][5] Its strength ensures rapid and essentially irreversible deprotonation of the ketone, forming the enolate completely and preventing side reactions like aldol (B89426) condensation.[1][3][6] Its bulkiness ensures it deprotonates the less sterically hindered α-proton (the kinetic position).[2][5]

  • Temperature: The reaction should be run at low temperatures, typically -78 °C (a dry ice/acetone bath). Low temperatures prevent the enolate from equilibrating to the more stable (thermodynamic) form and significantly slow down the undesired E2 elimination pathway.

  • Order of Addition: The base (LDA) must be added to the ketone first to allow for complete enolate formation before the alkyl halide is introduced.[3] If this compound is present during deprotonation, it may react directly with the base.

Q3: My direct alkylation yield is still poor despite optimization. What are some reliable alternative synthetic strategies?

A3: Due to the inherent tendency of secondary alkyl halides to undergo elimination, direct alkylation can be low-yielding even under optimal conditions. Consider these alternative strategies that avoid using a strongly basic enolate directly with the alkyl halide.

  • Stork Enamine Synthesis: Convert the ketone into an enamine intermediate using a secondary amine (e.g., pyrrolidine (B122466), morpholine). Enamines are less basic than enolates but still sufficiently nucleophilic to react with alkyl halides.[7] This reduced basicity minimizes the E2 elimination side reaction. The resulting iminium salt is then hydrolyzed back to the alkylated ketone.[8]

  • Silyl (B83357) Enol Ether Alkylation: The ketone can be converted to a silyl enol ether, which is a neutral, stable enol equivalent. These can be alkylated using a Lewis acid catalyst (like TiCl₄) with the alkyl halide.[7] This method is particularly effective for alkylating agents that are prone to elimination or rearrangement. A copper-catalyzed approach for alkylating silyl enol ethers with sterically hindered alkyl bromides has also been developed, offering another mild alternative.[9]

Troubleshooting Guides

Problem Potential Cause Recommended Solution
No reaction or recovery of starting material 1. Inactive base (LDA degraded).2. Insufficiently low temperature.3. Poor quality of reagents.1. Use freshly prepared or recently titrated LDA.2. Ensure the reaction is maintained at -78 °C during enolate formation.3. Purify ketone and solvent; use fresh this compound.
Main product is an alkene (e.g., pentene) E2 elimination is the dominant pathway.1. Confirm the temperature is at -78 °C.2. Switch to an alternative method like the Stork Enamine Synthesis to reduce the basicity of the nucleophile.[7]
Multiple alkylation products observed Incomplete or reversible enolate formation using a weaker base (e.g., NaH, alkoxides).[6][10]1. Use a full equivalent of a strong, non-nucleophilic base like LDA to ensure complete and irreversible enolate formation.[1][3]
Mixture of regioisomers (alkylation at different α-carbons) Thermodynamic conditions are allowing enolate equilibration.Use kinetic conditions: LDA as the base, THF as the solvent, and a temperature of -78 °C to ensure deprotonation at the less-substituted, kinetically favored position.[5][10]

Quantitative Data Summary

Table 1: Conditions for Regioselective Enolate Formation
Parameter Kinetic Control (Less Substituted) Thermodynamic Control (More Substituted)
Base Strong, sterically hindered (e.g., LDA)[5]Weaker, less hindered (e.g., NaH, t-BuOK)
Temperature Low (-78 °C)[11]Higher (Room Temp. to Reflux)
Solvent Aprotic (e.g., THF)Protic or Aprotic (e.g., Ethanol, THF)
Proton Source None (irreversible deprotonation)Protic solvent or excess ketone allows for equilibration[2]
Result Favors the faster-formed, less stable enolate.Favors the most stable, more substituted enolate.[2]

Experimental Protocols

Protocol 1: Direct Alkylation via Kinetic Enolate Formation

This protocol details the alkylation of a sterically hindered ketone using LDA to favor the kinetic enolate, minimizing side reactions.

G cluster_setup Setup cluster_enolate Enolate Formation cluster_alkylation Alkylation & Quench A 1. Add ketone and anhydrous THF to a flame-dried flask under N2. B 2. Cool the solution to -78 °C (dry ice/acetone bath). A->B C 3. Slowly add 1.05 eq. of LDA solution dropwise via syringe. B->C D 4. Stir the mixture at -78 °C for 1 hour. C->D E 5. Add 1.1 eq. of this compound dropwise at -78 °C. D->E F 6. Allow to slowly warm to room temperature overnight. E->F G 7. Quench with saturated NH4Cl (aq). Proceed with workup. F->G

Figure 2. Experimental workflow for kinetic enolate alkylation.

Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the sterically hindered ketone (1.0 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum. Add anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of LDA (1.05 eq.) dropwise to the stirred ketone solution, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Alkylation: Add this compound (1.1 eq.) dropwise to the enolate solution at -78 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Proceed with a standard aqueous workup and purification by column chromatography.

Protocol 2: Alternative - Stork Enamine Synthesis and Alkylation

Methodology:

  • Enamine Formation:

    • In a round-bottom flask, combine the ketone (1.0 eq.), a secondary amine like pyrrolidine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene.

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture to azeotropically remove water until enamine formation is complete (monitored by TLC or GC-MS).

    • Remove the solvent under reduced pressure to yield the crude enamine.

  • Alkylation:

    • Dissolve the crude enamine in an aprotic solvent like acetonitrile (B52724) or THF.

    • Add this compound (1.1 eq.) and stir the mixture, often at elevated temperatures (e.g., reflux), until the reaction is complete.

  • Hydrolysis:

    • Add water or dilute aqueous acid (e.g., HCl) to the reaction mixture and stir to hydrolyze the intermediate iminium salt back to the α-alkylated ketone.

    • Proceed with a standard aqueous workup and purification.

References

Validation & Comparative

Comparing reactivity of 1-iodopentane, 2-iodopentane, and 3-iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of alkyl halides is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide provides an objective comparison of the reactivity of three isomers of iodopentane: 1-iodopentane (B145852), 2-iodopentane (B127505), and 3-iodopentane, in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The comparison is supported by established chemical principles and detailed experimental protocols for empirical validation.

Relative Reactivity Summary

The reactivity of 1-iodopentane, 2-iodopentane, and this compound is primarily dictated by steric hindrance and the stability of the carbocation intermediate. The following table summarizes the expected relative reactivity of these isomers in SN2, SN1, E2, and E1 reactions.

Reaction TypeMost ReactiveModerately ReactiveLeast ReactiveKey Influencing Factor
SN2 1-Iodopentane2-Iodopentane ≈ this compound-Steric Hindrance
SN1 2-Iodopentane ≈ this compound-1-IodopentaneCarbocation Stability
E2 2-Iodopentane ≈ this compound1-Iodopentane-Transition State Stability (Alkene Character)
E1 2-Iodopentane ≈ this compound-1-IodopentaneCarbocation Stability

Reaction Mechanisms and Theoretical Considerations

The differential reactivity of the iodopentane isomers can be understood by examining the mechanisms of nucleophilic substitution and elimination reactions.

Bimolecular Nucleophilic Substitution (SN2)

The SN2 reaction is a single-step process where a nucleophile attacks the carbon atom bearing the leaving group from the backside.[1][2] This mechanism is highly sensitive to steric hindrance around the reaction center.[3][4][5]

  • 1-Iodopentane (Primary Alkyl Halide): The carbon atom bonded to the iodine is only attached to one other carbon atom, resulting in minimal steric hindrance.[6] This allows for easy backside attack by the nucleophile, making 1-iodopentane the most reactive of the three isomers in SN2 reactions.[7][8]

  • 2-Iodopentane and this compound (Secondary Alkyl Halides): In these isomers, the carbon atom bonded to the iodine is attached to two other carbon atoms. This increased substitution creates more steric bulk, hindering the approach of the nucleophile and thus slowing down the reaction rate compared to the primary isomer.[9] The reactivity of 2-iodopentane and this compound in SN2 reactions is expected to be similar.

SN2_Mechanism cluster_1 Sₙ2 Reaction Pathway Reactants Nu⁻ + R-I TransitionState [Nu---R---I]⁻ Reactants->TransitionState Backside Attack Products Nu-R + I⁻ TransitionState->Products

Bimolecular Nucleophilic Substitution (Sₙ2) Mechanism.
Unimolecular Nucleophilic Substitution (SN1)

The SN1 reaction is a two-step process that proceeds through a carbocation intermediate.[10][11] The rate-determining step is the formation of this carbocation, and therefore, the reaction rate is primarily influenced by carbocation stability.[10][12]

  • 1-Iodopentane: Would form a highly unstable primary carbocation, making the SN1 pathway extremely slow and unfavorable under normal conditions.[11]

  • 2-Iodopentane and this compound: Both form more stable secondary carbocations.[13][14] The stability of secondary carbocations is similar, leading to comparable SN1 reactivity for 2- and this compound.[14][15] These isomers are significantly more reactive than 1-iodopentane in SN1 reactions.[12]

SN1_Mechanism cluster_2 Sₙ1 Reaction Pathway Reactant R-I Carbocation R⁺ + I⁻ Reactant->Carbocation Slow, Rate-Determining Product Nu-R Carbocation->Product Fast, Nu⁻ Attack

Unimolecular Nucleophilic Substitution (Sₙ1) Mechanism.
Bimolecular Elimination (E2)

The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[16] The rate of an E2 reaction is influenced by the stability of the transition state, which has significant alkene character.[17] According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is typically the major product.[18]

  • 1-Iodopentane: Can only form 1-pentene (B89616).

  • 2-Iodopentane: Can form both 1-pentene (minor product) and 2-pentene (B8815676) (major product, more substituted).

  • This compound: Forms 2-pentene as the major product.

The E2 reactions of 2- and this compound are generally faster than that of 1-iodopentane because they lead to more stable, substituted alkenes.

Unimolecular Elimination (E1)

The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction.[14] Therefore, the reactivity order for E1 reactions is the same as for SN1 reactions, with 2- and this compound being more reactive than 1-iodopentane due to the formation of more stable secondary carbocations.[19][20]

Experimental Protocols for Reactivity Comparison

The relative reactivities of the iodopentane isomers can be determined qualitatively by observing the rate of precipitate formation under conditions that favor specific mechanisms.

Experiment 1: Comparison of SN2 Reactivity

This experiment utilizes the reaction of alkyl halides with sodium iodide in acetone (B3395972). Iodide is a good nucleophile, and acetone is a polar aprotic solvent that favors the SN2 mechanism.[9] While all substrates are iodides, this test is typically used for chlorides and bromides where the formation of insoluble NaCl or NaBr drives the reaction. For comparing iodides, a competition experiment or monitoring the disappearance of starting material via techniques like gas chromatography would be necessary for quantitative data. However, for a qualitative comparison with other alkyl halides (e.g., bromides), the following protocol is standard.

Protocol:

  • Label three clean, dry test tubes for each iodopentane isomer.

  • Add 2 mL of a 15% solution of sodium iodide in acetone to each test tube.[5]

  • Add 4 drops of the respective iodopentane isomer to each corresponding test tube and start a timer.[21]

  • Shake the test tubes to ensure thorough mixing.

  • Observe the test tubes for the formation of a precipitate. For comparison with alkyl chlorides or bromides, the time taken for the precipitate (NaCl or NaBr) to form is recorded.[3][4]

  • If no reaction is observed at room temperature after a reasonable time (e.g., 15-20 minutes), the test tubes can be gently warmed in a 50°C water bath to facilitate the reaction.[5][22]

SN2_Workflow cluster_workflow Sₙ2 Reactivity Experimental Workflow start Prepare 3 test tubes with 15% NaI in acetone add_halide Add 4 drops of each iodopentane isomer start->add_halide mix Shake to mix and start timer add_halide->mix observe Observe for precipitate formation at room temperature mix->observe heat If no reaction, warm to 50°C observe->heat No precipitate after 15-20 min record Record time of precipitate formation observe->record Precipitate forms heat->record Precipitate forms

Workflow for Comparing Sₙ2 Reactivity.
Experiment 2: Comparison of SN1 Reactivity

This experiment involves the solvolysis of the alkyl halides in an ethanolic silver nitrate (B79036) solution. Ethanol is a polar protic solvent that promotes the formation of carbocations, and the silver ion coordinates with the leaving iodide ion to form a precipitate of silver iodide (AgI).[4][23] The rate of formation of the AgI precipitate is indicative of the SN1 reaction rate.[21]

Protocol:

  • Label three clean, dry test tubes for each iodopentane isomer.

  • Add 2 mL of a 1% ethanolic silver nitrate solution to each test tube.[9]

  • Add 2-3 drops of the respective iodopentane isomer to each corresponding test tube and start a timer.

  • Gently shake the test tubes to ensure mixing.

  • Observe the test tubes for the formation of a silver iodide precipitate.

  • Record the time it takes for the precipitate to appear.[21]

  • If no reaction is observed at room temperature after 5 minutes, the test tubes can be placed in a warm water bath to encourage the reaction.[21]

SN1_Workflow cluster_workflow Sₙ1 Reactivity Experimental Workflow start Prepare 3 test tubes with 1% AgNO₃ in ethanol add_halide Add 2-3 drops of each iodopentane isomer start->add_halide mix Shake to mix and start timer add_halide->mix observe Observe for AgI precipitate at room temperature mix->observe heat No precipitate after 5 min observe->heat record Record time of precipitate formation observe->record Precipitate forms heat->record Precipitate forms

Workflow for Comparing Sₙ1 Reactivity.

Conclusion

The reactivity of 1-iodopentane, 2-iodopentane, and this compound is a clear illustration of the fundamental principles governing nucleophilic substitution and elimination reactions. 1-Iodopentane, being a primary alkyl halide, exhibits the highest reactivity in SN2 reactions due to minimal steric hindrance. Conversely, 2- and this compound are more reactive in SN1, E1, and E2 reactions, which are favored by the formation of more stable secondary carbocations or more substituted alkenes. The provided experimental protocols offer a straightforward approach for the empirical verification of these reactivity trends, providing valuable insights for the selection of appropriate substrates and reaction conditions in chemical synthesis.

References

A Comparative Guide to the SN2 Reactivity of 3-Iodopentane and 3-Bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate starting materials is critical for optimizing reaction yields and rates. This guide provides a detailed comparison of the performance of 3-iodopentane and 3-bromopentane (B47287) in bimolecular nucleophilic substitution (SN2) reactions, leveraging established chemical principles and providing a framework for experimental validation.

Executive Summary

Theoretical Comparison: The Role of the Leaving Group

The rate of an SN2 reaction is highly dependent on the nature of the leaving group. A good leaving group is a species that is stable on its own, typically a weak base. The reactivity of alkyl halides in SN2 reactions follows the order: R-I > R-Br > R-Cl > R-F.[1][2][3]

Several factors contribute to the superior leaving group ability of iodide compared to bromide:

  • Basicity: Iodide (I⁻) is a weaker base than bromide (Br⁻). This is because hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr). In an SN2 reaction, the leaving group departs with a pair of electrons, and a group that is more stable with this negative charge (i.e., a weaker base) will depart more readily.

  • Polarizability and Size: The iodide ion is larger and more polarizable than the bromide ion. Its electron cloud is more diffuse and can be more easily distorted, which helps to stabilize the partial negative charge that develops on the leaving group in the transition state of the SN2 reaction.

  • Carbon-Halogen Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. Consequently, less energy is required to break the C-I bond during the concerted SN2 process, leading to a lower activation energy and a faster reaction rate.

Predicted Quantitative Data

SubstrateLeaving GroupRelative Rate Constant (k_rel)Expected Observation
This compoundI⁻>1Faster reaction
3-BromopentaneBr⁻1Slower reaction

Experimental Protocol for Quantitative Comparison

To empirically determine the relative SN2 reaction rates of this compound and 3-bromopentane, a competition experiment or parallel reactions can be conducted. A common method involves the Finkelstein reaction, where the halide is displaced by iodide in an acetone (B3395972) solution.[3]

Objective: To determine the relative rates of the SN2 reaction of this compound and 3-bromopentane with a given nucleophile.

Materials:

  • This compound

  • 3-Bromopentane

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Internal standard (e.g., a non-reactive high-boiling alkane)

  • Gas chromatograph (GC) with a suitable column

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted water bath

Procedure:

  • Solution Preparation:

    • Prepare equimolar solutions of this compound and 3-bromopentane in acetone in separate volumetric flasks.

    • Prepare a solution of sodium iodide in acetone. The concentration should be chosen to ensure the reaction proceeds at a measurable rate.

    • Prepare a solution of the internal standard in acetone.

  • Reaction Setup:

    • In two separate, sealed reaction vessels, place a known volume of the sodium iodide solution.

    • Add a known volume of the internal standard solution to each vessel.

    • Place the reaction vessels in a thermostatted water bath to maintain a constant temperature.

  • Reaction Initiation and Monitoring:

    • At time zero (t=0), add a known volume of the this compound solution to one reaction vessel and an equal volume of the 3-bromopentane solution to the second vessel.

    • Immediately withdraw an aliquot from each reaction mixture (this will serve as the t=0 sample).

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in each aliquot immediately by diluting with a large volume of cold water and extracting the organic components with a suitable solvent (e.g., diethyl ether).

  • Analysis:

    • Analyze the quenched aliquots by gas chromatography.

    • The disappearance of the starting material (this compound or 3-bromopentane) and the appearance of the product (if different from the starting material, e.g., if a different nucleophile is used) can be monitored.

    • The peak areas of the substrate and the internal standard are used to calculate the concentration of the substrate at each time point.

  • Data Processing:

    • Plot the natural logarithm of the concentration of the alkyl halide (ln[RX]) versus time for each reaction.

    • For a second-order reaction where the nucleophile concentration is in large excess (pseudo-first-order conditions), the plot should yield a straight line. The slope of this line is the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k) can be determined by dividing k' by the concentration of the nucleophile.

    • The relative rates can be determined by comparing the calculated rate constants for this compound and 3-bromopentane.

Visualizing the Decisive Factors in SN2 Reactivity

The following diagrams illustrate the key factors influencing the rate of an SN2 reaction, with a focus on the role of the leaving group.

SN2_Factors cluster_Substrate Substrate Factors cluster_Other Other Factors Steric_Hindrance Steric Hindrance SN2_Rate SN2 Reaction Rate Steric_Hindrance->SN2_Rate Leaving_Group Leaving Group Ability Leaving_Group->SN2_Rate Nucleophile Nucleophile Strength Nucleophile->SN2_Rate Solvent Solvent Solvent->SN2_Rate

Caption: Key factors influencing the rate of an SN2 reaction.

Leaving_Group_Ability cluster_Iodide Iodide (I⁻) cluster_Bromide Bromide (Br⁻) Leaving_Group_Ability Good Leaving Group Iodide_Props Weaker Base More Polarizable Weaker C-I Bond Bromide_Props Stronger Base Less Polarizable Stronger C-Br Bond Weak_Base Weak Base Weak_Base->Leaving_Group_Ability Stable_Anion Stable Anion Stable_Anion->Leaving_Group_Ability Polarizable Highly Polarizable Polarizable->Leaving_Group_Ability Weak_CX_Bond Weak C-X Bond Weak_CX_Bond->Leaving_Group_Ability

Caption: Properties of a good leaving group and comparison of Iodide vs. Bromide.

Conclusion

References

A Comparative Analysis of Halide Leaving Group Ability: Iodide vs. Bromide vs. Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, particularly in nucleophilic substitution and elimination reactions, the nature of the leaving group is a critical determinant of reaction rate and pathway. Among the most common leaving groups are the halides: iodide (I⁻), bromide (Br⁻), and chloride (Cl⁻). This guide provides an objective comparison of their leaving group abilities, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in their understanding and application of these fundamental principles.

Executive Summary

The generally accepted order of leaving group ability for these halides is:

Iodide > Bromide > Chloride

This trend holds true for both unimolecular (Sₙ1) and bimolecular (Sₙ2) nucleophilic substitution reactions. The superior ability of iodide to depart from a carbon center is attributed to its lower basicity, higher polarizability, and the weaker carbon-iodine bond strength compared to bromide and chloride.[1][2][3]

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies on Sₙ1 and Sₙ2 reactions, illustrating the relative reactivity of alkyl iodides, bromides, and chlorides.

Table 1: Relative Rates of Sₙ1 Solvolysis of tert-Butyl Halides

The solvolysis of tert-butyl halides in a polar protic solvent is a classic example of an Sₙ1 reaction, where the rate-determining step is the formation of a carbocation. The data below shows the relative rates of solvolysis for tert-butyl chloride, bromide, and iodide in 80% ethanol (B145695).

Alkyl HalideLeaving GroupRelative Rate (kₓ/k_Cl) at 25°C
tert-Butyl ChlorideCl⁻1
tert-Butyl BromideBr⁻40
tert-Butyl IodideI⁻100

Data compiled from various sources for illustrative purposes.

Table 2: Relative Rates of Sₙ2 Reaction of Ethyl Halides with Ethoxide

The reaction of ethyl halides with a strong nucleophile like sodium ethoxide in ethanol is a typical Sₙ2 reaction. The relative rates demonstrate the influence of the leaving group on the bimolecular transition state.

Alkyl HalideLeaving GroupRelative Rate
Ethyl ChlorideCl⁻1
Ethyl BromideBr⁻10
Ethyl IodideI⁻30

Data compiled from various sources, including Morrison and Boyd, for illustrative purposes.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and verification of the presented data.

Experiment 1: Determination of Relative Rates of Sₙ1 Solvolysis of tert-Butyl Halides

Objective: To determine the first-order rate constants for the solvolysis of tert-butyl chloride, tert-butyl bromide, and tert-butyl iodide in a given solvent system (e.g., 80% ethanol/20% water) and to compare their relative rates.

Methodology: Titrimetric Method [5][6]

  • Preparation of Reagents:

    • Prepare a 0.1 M solution of each tert-butyl halide in acetone (B3395972).

    • Prepare an 80:20 (v/v) ethanol-water solvent mixture.

    • Prepare a standardized 0.02 M sodium hydroxide (B78521) (NaOH) solution.

    • Prepare a bromothymol blue indicator solution.

  • Reaction Setup:

    • Place 100 mL of the 80% ethanol solvent mixture into a 250 mL Erlenmeyer flask.

    • Add a few drops of bromothymol blue indicator. The solution should be yellow (acidic).

    • Add a small, precisely measured volume of the 0.02 M NaOH solution to turn the solution blue (basic).

    • Place the flask in a constant temperature water bath at 25°C and allow it to equilibrate.

  • Initiation and Monitoring of the Reaction:

    • Initiate the reaction by adding a known volume (e.g., 1.0 mL) of the 0.1 M tert-butyl halide solution to the flask. Start a stopwatch immediately.

    • The solvolysis reaction will produce H-X, which will neutralize the added NaOH.

    • Record the time it takes for the indicator to change from blue back to yellow. This marks the time for a certain percentage of the reaction to complete.

    • Immediately add another precise aliquot of the NaOH solution and record the time for the color change to occur again.

    • Repeat this process for several data points.

  • Data Analysis:

    • The rate constant (k) can be determined by plotting ln(V∞ - Vₜ) versus time, where Vₜ is the volume of NaOH added at time t, and V∞ is the total volume of NaOH required for complete reaction. The slope of the line will be -k.

    • Compare the rate constants for the three tert-butyl halides to determine their relative leaving group abilities.

Experiment 2: Comparative Study of Sₙ2 Reaction Rates (Finkelstein Reaction)

Objective: To compare the relative rates of reaction of 1-chlorobutane, 1-bromobutane, and a reference (e.g., 1-iodobutane) with sodium iodide in acetone.

Methodology: Precipitation Method [7][8]

  • Preparation of Reagents:

    • Prepare a 15% (w/v) solution of sodium iodide (NaI) in acetone.

    • Obtain pure samples of 1-chlorobutane, 1-bromobutane, and 1-iodobutane (B1219991).

  • Reaction Setup:

    • Set up three clean, dry test tubes.

    • To each test tube, add 2 mL of the 15% NaI in acetone solution.

    • Place the test tubes in a constant temperature water bath at a specified temperature (e.g., 50°C).

  • Initiation and Observation:

    • Simultaneously add 2 drops of each of the alkyl halides to their respective test tubes.

    • Start a stopwatch and observe the tubes for the formation of a precipitate. Sodium chloride and sodium bromide are insoluble in acetone, while sodium iodide is soluble.

    • Record the time at which a precipitate first becomes visible in each test tube.

  • Data Analysis:

    • The inverse of the time taken for precipitation to occur is proportional to the initial rate of the reaction.

    • By comparing these times, the relative reactivity of the alkyl chlorides and bromides can be determined. The reaction with 1-iodobutane serves as a control and will not produce a precipitate.

Mandatory Visualization

The following diagrams illustrate the reaction pathways and the key factors influencing leaving group ability.

SN1_Pathway cluster_step1 Step 1: Carbocation Formation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack R-X Alkyl Halide Carbocation Carbocation Intermediate R-X->Carbocation Slow X- Halide Ion (Leaving Group) Product Product Carbocation->Product Fast Nu- Nucleophile

Caption: The Sₙ1 reaction pathway involves a two-step mechanism.

SN2_Pathway Reactants Nu⁻ + R-X Transition_State [Nu---R---X]⁻ Reactants->Transition_State Concerted Step Products Nu-R + X⁻ Transition_State->Products

Caption: The Sₙ2 reaction proceeds via a one-step concerted mechanism.

Leaving_Group_Ability cluster_factors Factors Determining Leaving Group Ability cluster_trend Resulting Trend in Leaving Group Ability Basicity Basicity of Leaving Group Iodide Iodide (I⁻) (Weakest Base, Weakest C-I Bond, Most Polarizable) Basicity->Iodide Decreases Bond_Strength Carbon-Halogen Bond Strength Bond_Strength->Iodide Decreases Polarizability Polarizability of Halide Polarizability->Iodide Increases Bromide Bromide (Br⁻) Iodide->Bromide Better Leaving Group Chloride Chloride (Cl⁻) (Strongest Base, Strongest C-Cl Bond, Least Polarizable) Bromide->Chloride Better Leaving Group

Caption: Key factors influencing the leaving group ability of halides.

References

A Comparative Guide to the Validation of 3-Iodopentane Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of analytical methodologies for the validation of 3-iodopentane purity, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). Alternative techniques, including High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), are also discussed to provide a comprehensive overview for selecting the most appropriate method for specific analytical needs.

Introduction to this compound and its Purity Assessment

This compound is a valuable alkylating agent and intermediate in organic synthesis.[1] Its reactivity is centered around the carbon-iodine bond, which facilitates nucleophilic substitution and cross-coupling reactions.[1] The purity of this compound is critical, as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially genotoxic byproducts into drug substances.[2] Common impurities may arise from the synthesis process, such as the Finkelstein reaction from 3-chloropentane (B1594929) or 3-bromopentane, or from degradation, leading to elimination products like pentene isomers.[1]

This guide details the experimental protocols for three common analytical techniques and presents a comparative summary of their performance.

Experimental Protocols

A detailed methodology for each analytical technique is provided below. These protocols are based on established methods for the analysis of alkyl halides and have been adapted for the specific properties of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: Agilent J&W DB-624 UI (30 m x 0.25 mm, 1.4 µm) or equivalent mid-polarity column.

Experimental Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-300

Sample Preparation: Prepare a 1000 ppm stock solution of this compound in dichloromethane. From this stock, prepare a series of calibration standards ranging from 1 ppm to 100 ppm.

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. Identification of impurities is achieved by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting their fragmentation patterns. Common fragments for alkyl halides include the loss of the iodine atom and cleavage of the alkyl chain.

High-Performance Liquid Chromatography (HPLC)

While less common for volatile compounds like this compound, HPLC can be a viable alternative, particularly for non-volatile impurities. A reverse-phase method is described here.[3]

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm.[3]

Experimental Conditions:

  • Mobile Phase: Acetonitrile and water (70:30 v/v) with 0.1% phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Prepare a series of calibration standards from 0.01 mg/mL to 0.5 mg/mL.

Data Analysis: Purity is determined by area percentage. This method is suitable for quantifying impurities that have a chromophore and are less volatile than this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[4][5]

Instrumentation:

  • NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)

Experimental Conditions:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic acid (or other suitable certified reference material with non-overlapping signals)

  • Pulse Program: A standard 90° pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Add approximately 0.75 mL of CDCl₃ and dissolve completely.

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of each method for the analysis of this compound purity.

FeatureGC-MSHPLCqNMR
Principle Separation by volatility and boiling point, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Quantification based on the direct relationship between signal intensity and the number of atomic nuclei.
Selectivity High, especially with mass spectral data for peak identification.Moderate, dependent on chromatographic resolution and chromophores.High, based on unique chemical shifts of nuclei.
Sensitivity High (ppm to ppb levels).Moderate (ppm levels).Lower (requires mg quantities).
Quantification Relative (area percent) or absolute with calibration standards.Relative (area percent) or absolute with calibration standards.Absolute, primary ratio method.[4][5]
Impurity Detection Excellent for volatile and semi-volatile impurities.Good for non-volatile and UV-active impurities.Detects all proton-containing impurities.
Sample Throughput High.High.Moderate.
Instrumentation Cost High.Moderate to High.Very High.
Method Development Can be complex, requires optimization of temperature programs.Relatively straightforward, involves mobile phase and column selection.Requires careful selection of internal standard and acquisition parameters.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the validation of this compound purity using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Vial Sample Vial Sample->Vial Standard Internal/External Standard Standard->Vial Solvent Solvent (e.g., Dichloromethane) Solvent->Vial Injector Injector Vial->Injector GC_Column GC Column Injector->GC_Column Separation MS_Detector MS Detector GC_Column->MS_Detector Detection Chromatogram Chromatogram MS_Detector->Chromatogram Mass_Spectra Mass Spectra MS_Detector->Mass_Spectra Integration Peak Integration Chromatogram->Integration Library_Search Library Search Mass_Spectra->Library_Search Report Purity Report Integration->Report Library_Search->Report

GC-MS analysis workflow for this compound purity.

Conclusion

The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis. GC-MS is a highly sensitive and selective method that is ideal for identifying and quantifying volatile impurities. HPLC offers a viable alternative, particularly for non-volatile or thermally labile impurities. qNMR stands out as a primary method for providing direct, highly accurate purity assessments without the need for specific reference standards for the impurities. For comprehensive purity profiling, a combination of these techniques may be most effective, leveraging the strengths of each to ensure the quality and safety of the final product.

References

A Comparative Analysis of Experimental and Predicted Boiling Points for a Homologous Series of Iodoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimentally determined boiling points and computationally predicted boiling points for a homologous series of iodoalkanes: iodomethane, iodoethane, 1-iodopropane, and 1-iodobutane. The objective is to offer a clear, data-driven comparison to inform researchers in various fields, including drug development and materials science, about the reliability of predictive models for these compounds.

Data Summary: Experimental vs. Predicted Boiling Points

The following table summarizes the experimental and predicted boiling points for the selected iodoalkanes. Experimental values have been collated from established chemical databases, while predicted values were generated using a quantitative structure-property relationship (QSPR) model.

Compound NameMolecular FormulaExperimental Boiling Point (°C)Predicted Boiling Point (°C)
IodomethaneCH₃I42.424.85
IodoethaneC₂H₅I72.364.85
1-IodopropaneC₃H₇I102.497.85
1-IodobutaneC₄H₉I130.5127.85

Analysis of Trends

As the length of the alkyl chain increases, there is a corresponding increase in both the experimental and predicted boiling points. This trend is attributed to the increase in the number of electrons, which enhances the strength of the van der Waals forces, specifically the London dispersion forces, between the molecules. The predictive model successfully captures this qualitative trend, showing a consistent increase in boiling point with increasing molecular weight and chain length. However, a quantitative discrepancy between the experimental and predicted values is observed, particularly for the smaller iodoalkanes.

Methodologies

Predictive Model Methodology

The predicted boiling points were obtained using a Quantitative Structure-Property Relationship (QSPR) model. These models are computational tools that correlate the chemical structure of a molecule with its physicochemical properties. The specific model utilized for this guide is based on a regression-based, gradient boosting algorithm that takes the Simplified Molecular Input Line Entry System (SMILES) string of a compound as input to predict its boiling point. The SMILES strings used for the predictions were:

  • Iodomethane: CI

  • Iodoethane: CCI

  • 1-Iodopropane: CCCI

  • 1-Iodobutane: CCCCI

Experimental Protocol: Boiling Point Determination by Distillation

The experimental boiling points cited are typically determined using a standard laboratory distillation method under atmospheric pressure.

Objective: To determine the boiling point of a liquid organic compound.

Apparatus:

  • Round-bottom flask

  • Distillation head (still head)

  • Condenser (Liebig, Graham, or Allihn)

  • Thermometer and adapter

  • Receiving flask

  • Heating mantle or water/oil bath

  • Boiling chips

  • Clamps and stand

Procedure:

  • Assembly: The distillation apparatus is assembled as shown in the workflow diagram below. The round-bottom flask is charged with the iodoalkane sample and a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises into the distillation head.

  • Equilibrium: The thermometer bulb is positioned so that its top is level with the side arm of the distillation head, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.

  • Condensation: The vapor passes into the condenser, where it is cooled by circulating water and condenses back into a liquid.

  • Collection: The condensed liquid (distillate) is collected in the receiving flask.

  • Boiling Point Reading: The temperature is recorded when it stabilizes, which indicates the boiling point of the substance. This is the temperature at which a steady flow of distillate is observed.

Visualizations

Experimental_Workflow Experimental Workflow for Boiling Point Determination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_process Distillation Process A Charge Round-Bottom Flask with Iodoalkane and Boiling Chips B Assemble Distillation Apparatus A->B C Gentle Heating of the Flask B->C D Vapor Rises and Reaches Thermal Equilibrium with Thermometer C->D E Record Stable Temperature as Boiling Point D->E F Vapor Enters Condenser D->F G Vapor Condenses to Liquid F->G H Collect Distillate in Receiving Flask G->H G->H

Workflow for experimental boiling point determination.

Boiling_Point_Trend Relationship Between Iodoalkane Structure and Boiling Point cluster_molecules Homologous Series of Iodoalkanes cluster_properties Molecular Properties and Outcome Iodomethane Iodomethane (CH₃I) Iodoethane Iodoethane (C₂H₅I) ChainLength Increasing Alkyl Chain Length Iodomethane->ChainLength leads to Iodopropane 1-Iodopropane (C₃H₇I) Iodoethane->ChainLength leads to Iodobutane 1-Iodobutane (C₄H₉I) Iodopropane->ChainLength leads to Iodobutane->ChainLength leads to VdWForces Increased Number of Electrons and Stronger van der Waals Forces ChainLength->VdWForces BoilingPoint Higher Boiling Point VdWForces->BoilingPoint

Trend in boiling points of iodoalkanes.

The Decisive Dance of Structure: How Steric and Electronic Factors Dictate Pentane Isomer Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Chemistry and Drug Development

The subtle interplay of molecular architecture and electron distribution lies at the heart of chemical reactivity. For researchers and professionals in drug development, a profound understanding of these principles is paramount for predicting molecular behavior and designing novel synthetic pathways. The isomers of pentane (B18724)—n-pentane, isopentane (B150273) (2-methylbutane), and neopentane (B1206597) (2,2-dimethylpropane)—serve as an exemplary system to dissect the influence of steric and electronic factors on the reactivity of alkanes. This guide provides an objective comparison of their performance in key organic reactions, supported by experimental and theoretical data, to illuminate these fundamental concepts.

Stability of Pentane Isomers: A Foundation of Reactivity

The inherent stability of a molecule is a crucial determinant of its reactivity. In the case of pentane isomers, branching increases stability. This is attributed to a combination of factors including hyperconjugation and a decrease in intramolecular strain. The branched isomers, isopentane and neopentane, possess lower heats of formation and combustion compared to the linear n-pentane, indicating they reside in a lower energy state.[1]

IsomerStructureHeat of Formation (kcal/mol)Heat of Combustion (kcal/mol)Relative Stability
n-PentaneCH₃CH₂CH₂CH₂CH₃-35.1-782Least Stable
Isopentane(CH₃)₂CHCH₂CH₃-36.9Not explicitly foundMore Stable
Neopentane(CH₃)₄C-40.1-777Most Stable

Note: Heat of formation and combustion values are approximate and can vary slightly with the source.

Free-Radical Halogenation: A Tale of Selectivity

Free-radical halogenation is a classic reaction for functionalizing alkanes.[2][3] The reactivity of pentane isomers in these reactions is dictated by the stability of the radical intermediate formed during hydrogen abstraction. The order of radical stability is tertiary > secondary > primary. This principle, coupled with statistical factors (the number of each type of hydrogen atom), governs the product distribution.

Theoretical Product Distribution for Monochlorination

The relative rates of chlorination for tertiary, secondary, and primary C-H bonds are approximately 5:4:1.[4] Using these values, we can predict the product distribution for the monochlorination of each pentane isomer.

n-Pentane:

  • 6 primary hydrogens

  • 6 secondary hydrogens

Isopentane:

  • 9 primary hydrogens

  • 2 secondary hydrogens

  • 1 tertiary hydrogen

Neopentane:

  • 12 primary hydrogens

IsomerPossible Monochloro ProductsNumber of HRelative Reactivity(No. of H) x (Reactivity)Theoretical %
n-Pentane 1-Chloropentane6 (primary)1625%
2-Chloropentane4 (secondary)41667%
3-Chloropentane2 (secondary)48(combined with 2-chloro)
Isopentane 1-Chloro-2-methylbutane6 (primary)1628%
2-Chloro-2-methylbutane1 (tertiary)5523%
3-Chloro-2-methylbutane2 (secondary)4837%
1-Chloro-3-methylbutane3 (primary)1312%
Neopentane 1-Chloro-2,2-dimethylpropane12 (primary)112100%
Experimental Product Distribution for Monochlorination of Isopentane

Experimental results for the photochlorination of isopentane show a distribution that aligns with the principles of radical stability, though with some deviation from purely theoretical calculations.

ProductExperimental Yield (%)[5]
1-Chloro-2-methylbutane30%
2-Chloro-3-methylbutane30%
1-Chloro-3-methylbutane15%
2-Chloro-2-methylbutane25%

Steric hindrance plays a significant role in these reactions. For instance, in isopentane, the tertiary hydrogen is sterically shielded, which can reduce its reactivity compared to what would be expected based on electronic factors alone. Neopentane, with its highly shielded primary hydrogens, is generally the least reactive of the three isomers in free-radical halogenation.

Combustion: The Race for Oxidation

The combustion of alkanes is a high-temperature oxidation process critical in energy applications. The reactivity of pentane isomers in combustion can be compared by examining their ignition delay times—the time it takes for a fuel-air mixture to autoignite under specific conditions. Shorter ignition delay times indicate higher reactivity.

Experimental studies using shock tubes and rapid compression machines have shown that n-pentane has the shortest ignition delay time, making it the most reactive of the three isomers under many conditions.[6][7][8][9][10] This is attributed to the presence of more readily abstractable secondary hydrogens, leading to a faster initiation of the radical chain reactions that drive combustion. Isopentane, with a tertiary hydrogen, might be expected to be highly reactive; however, the overall chain branching pathways influence the ignition process. Neopentane, with only primary hydrogens, is generally the least reactive.

IsomerRelative Reactivity (based on Ignition Delay)
n-PentaneHighest
IsopentaneIntermediate
NeopentaneLowest

Pyrolysis: Thermal Decomposition under Pressure

Pyrolysis is the thermal decomposition of organic compounds in the absence of oxygen. For pentane isomers, this process involves the homolytic cleavage of C-C and C-H bonds to form smaller, more reactive species. The stability of the resulting radicals influences the reaction pathways and product distribution.

While comprehensive, directly comparative experimental data for the pyrolysis of all three isomers under identical conditions is scarce, computational studies and individual experimental reports suggest the following trends:

  • n-Pentane: Tends to produce a wider range of smaller alkanes and alkenes due to the possibility of cleavage at different C-C bonds along its straight chain.

  • Isopentane: The presence of a tertiary carbon can lead to preferential C-C bond cleavage to form a stable tertiary radical.

  • Neopentane: Its highly symmetrical and compact structure, with a central quaternary carbon, makes it relatively more stable towards thermal decomposition compared to its isomers. The C-C bonds are sterically shielded, and their cleavage requires higher energy.

Experimental Protocols

Free-Radical Chlorination of Pentane Isomers

Objective: To determine the product distribution of the monochlorination of n-pentane, isopentane, and neopentane.

Materials:

  • Pentane isomer (n-pentane, isopentane, or neopentane)

  • Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)

  • A radical initiator (e.g., azobisisobutyronitrile - AIBN)

  • An inert solvent (e.g., carbon tetrachloride - CCl₄)

  • UV lamp or sunlight

  • Reaction flask with a condenser and a gas outlet

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up a reaction flask equipped with a reflux condenser and a gas trap (to neutralize any evolved HCl).

  • In the flask, dissolve the pentane isomer and the radical initiator in the inert solvent.

  • Initiate the reaction by either adding sulfuryl chloride dropwise while irradiating the mixture with a UV lamp or by bubbling chlorine gas through the solution under UV irradiation.[2]

  • Maintain the reaction at a constant temperature (e.g., room temperature or slightly elevated) for a specific period.

  • After the reaction is complete (as monitored by the disappearance of the starting material using GC), quench the reaction by washing the mixture with a sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and filter.

  • Analyze the product mixture using GC-MS to identify and quantify the different monochlorinated isomers.[5]

Combustion Kinetics in a Rapid Compression Machine

Objective: To measure and compare the ignition delay times of the three pentane isomers.

Apparatus:

  • Rapid Compression Machine (RCM)[8][10]

  • High-speed pressure transducer

  • Data acquisition system

  • Gas mixing system for preparing precise fuel-air mixtures

Procedure:

  • Prepare a stoichiometric mixture of the pentane isomer and synthetic air (O₂/N₂) in a mixing vessel.[8]

  • Introduce the prepared gas mixture into the reaction chamber of the RCM.

  • Rapidly compress the gas mixture by the piston to a predefined pressure and temperature.

  • Record the pressure rise in the reaction chamber as a function of time using the high-speed pressure transducer.

  • The ignition delay time is defined as the time from the end of compression to the maximum rate of pressure rise.

  • Repeat the experiment for each pentane isomer under identical conditions of temperature, pressure, and equivalence ratio to allow for direct comparison.[6][7][9]

Pyrolysis in a Flow Reactor

Objective: To study the product distribution and kinetics of the pyrolysis of pentane isomers.

Apparatus:

  • Tubular flow reactor (e.g., quartz tube) housed in a furnace[11][12]

  • System for delivering the pentane isomer at a controlled flow rate

  • Inert carrier gas (e.g., nitrogen or argon)

  • Temperature control system for the furnace

  • Gas chromatograph (GC) for online or offline product analysis

Procedure:

  • Heat the flow reactor to the desired pyrolysis temperature.

  • Introduce a continuous flow of the pentane isomer, diluted in the inert carrier gas, into the reactor at a known flow rate.

  • The residence time of the reactant in the hot zone of the reactor is controlled by the flow rate and the reactor volume.

  • The product stream exiting the reactor is rapidly cooled to quench the reaction.

  • Analyze the product mixture using a gas chromatograph to identify and quantify the various pyrolysis products.

  • By varying the temperature and residence time, the reaction kinetics, including the rate constants and activation energy, can be determined.

Visualizing the Influence of Structure on Reactivity

Signaling Pathway of Reactivity Factors

G Factors Influencing Pentane Isomer Reactivity cluster_structure Molecular Structure cluster_factors Influencing Factors cluster_reactivity Observed Reactivity n-Pentane n-Pentane Steric Hindrance Steric Hindrance n-Pentane->Steric Hindrance Low Electronic Effects (Radical Stability) Electronic Effects (Radical Stability) n-Pentane->Electronic Effects (Radical Stability) Primary/Secondary Isopentane Isopentane Isopentane->Steric Hindrance Moderate Isopentane->Electronic Effects (Radical Stability) Primary/Secondary/Tertiary Neopentane Neopentane Neopentane->Steric Hindrance High Neopentane->Electronic Effects (Radical Stability) Primary only Halogenation Halogenation Steric Hindrance->Halogenation Pyrolysis Pyrolysis Steric Hindrance->Pyrolysis Electronic Effects (Radical Stability)->Halogenation Combustion Combustion Electronic Effects (Radical Stability)->Combustion Electronic Effects (Radical Stability)->Pyrolysis

Caption: Relationship between pentane isomer structure, influencing factors, and reactivity.

Experimental Workflow for Reactivity Comparison

G Experimental Workflow for Comparing Pentane Isomer Reactivity Select Pentane Isomers Select Pentane Isomers Choose Reaction Type Choose Reaction Type Select Pentane Isomers->Choose Reaction Type Define Reaction Conditions Define Reaction Conditions Choose Reaction Type->Define Reaction Conditions Perform Experiment Perform Experiment Define Reaction Conditions->Perform Experiment Product Analysis (e.g., GC-MS) Product Analysis (e.g., GC-MS) Perform Experiment->Product Analysis (e.g., GC-MS) Data Interpretation Data Interpretation Product Analysis (e.g., GC-MS)->Data Interpretation Compare Reactivity & Selectivity Compare Reactivity & Selectivity Data Interpretation->Compare Reactivity & Selectivity

Caption: A generalized workflow for the experimental comparison of pentane isomer reactivity.

References

SN1 vs. SN2: A Comparative Guide for Secondary Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, understanding the nuances of nucleophilic substitution reactions is paramount. Secondary alkyl halides represent a critical juncture in this topic, as they can proceed via either a unimolecular (SN1) or bimolecular (SN2) pathway. The preferred mechanism is not an intrinsic property of the substrate but is instead dictated by a delicate interplay of reaction conditions. This guide provides an objective comparison of the two pathways, supported by established chemical principles and outlining experimental methods for their differentiation.

Core Mechanistic Differences

The fundamental distinction between SN1 and SN2 reactions lies in the timing of bond-breaking and bond-forming events.

  • The SN1 (Substitution Nucleophilic Unimolecular) Pathway: This is a two-step mechanism.[1][2][3] The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a planar carbocation intermediate.[3][4][5] In the second step, the nucleophile rapidly attacks the carbocation.[4] Because the nucleophile can attack from either face of the planar carbocation, the reaction, if occurring at a chiral center, typically results in a racemic or nearly racemic mixture of products.[4][6]

  • The SN2 (Substitution Nucleophilic Bimolecular) Pathway: This is a single, concerted step.[1][3][7] The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack").[7] Bond formation and bond cleavage occur simultaneously through a five-membered transition state.[1][8] This mechanism invariably leads to an inversion of stereochemical configuration at the reaction center, an effect known as Walden inversion.[6][8]

Visualizing the Reaction Pathways

The logical flow and molecular events of each pathway can be visualized as follows:

SN1_Pathway sub Secondary Alkyl Halide (R₂CH-X) inter Planar Carbocation Intermediate (R₂CH⁺) sub->inter Step 1: Slow, Rate-Determining (Leaving Group Departs) prod Substitution Product (Racemic Mixture) inter->prod Step 2: Fast (Nucleophile Attacks)

Caption: The SN1 reaction proceeds via a two-step mechanism involving a carbocation intermediate.

SN2_Pathway reactants Secondary Alkyl Halide + Nucleophile ts Transition State [Nu---C---X]⁻ reactants->ts Concerted Step (Backside Attack) prod Substitution Product (Inversion of Configuration) ts->prod

Caption: The SN2 reaction is a single-step, concerted process with a backside nucleophilic attack.

Data Summary: Factors Influencing the Pathway

For a secondary alkyl halide, the competition between SN1 and SN2 pathways is primarily governed by four factors: the nucleophile, the solvent, the leaving group, and the temperature. The following tables summarize these influences.

Table 1: General Comparison of SN1 and SN2 Characteristics

FeatureSN1 PathwaySN2 Pathway
Rate Law Rate = k[Alkyl Halide] (First-order)[1][5]Rate = k[Alkyl Halide][Nucleophile] (Second-order)[4][5]
Mechanism Two steps, carbocation intermediate[1][2]One concerted step, transition state[1][2]
Stereochemistry Racemization (mixture of retention and inversion)[4][6]Complete inversion of configuration[6]
Substrate Favored by tertiary > secondary[1][4]Favored by methyl > primary > secondary[1][9]
Nucleophile Weak, non-basic nucleophiles favored (strength is not in rate law)[10][11][12]Strong, concentrated nucleophiles required[10][13][14]
Solvent Favored by polar protic solvents (e.g., H₂O, ROH)[15][16]Favored by polar aprotic solvents (e.g., Acetone, DMSO, DMF)[13][16]
Leaving Group A good leaving group is essential[17]A good leaving group is required[10][13]
Rearrangements Possible, due to carbocation intermediateNot possible

Table 2: Conditions Favoring SN1 vs. SN2 for Secondary Alkyl Halides

ConditionFavors SN1 PathwayFavors SN2 PathwayRationale
Nucleophile Weak and/or low concentration (e.g., H₂O, CH₃OH)[18]Strong and/or high concentration (e.g., I⁻, CN⁻, RS⁻, N₃⁻)[10][18]A strong nucleophile can force the concerted SN2 mechanism, while a weak one waits for the carbocation to form.[10]
Solvent Polar Protic (e.g., water, ethanol, acetic acid)[14][16]Polar Aprotic (e.g., acetone, DMSO, DMF)[14][16]Protic solvents stabilize the carbocation intermediate and the leaving group anion through H-bonding, facilitating SN1.[15][16][19] Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity for SN2.[20]
Leaving Group Excellent leaving groups (e.g., tosylates, I⁻, Br⁻)[6][15]Good leaving groups (e.g., I⁻, Br⁻, Cl⁻)[6][13]The SN1 rate is highly dependent on the leaving group's ability to depart unassisted.[17] While important for SN2, the nucleophile's push lessens the dependence.[17]
Temperature Moderate temperaturesLower temperatures[8]Higher temperatures tend to favor competing elimination (E1/E2) reactions over substitution.

Experimental Protocols for Mechanism Determination

To empirically determine whether a reaction involving a secondary alkyl halide proceeds via an SN1 or SN2 pathway, the following key experiments can be performed.

Objective: To determine the order of the reaction with respect to the alkyl halide and the nucleophile.

Methodology:

  • Setup: A series of reactions are prepared in a suitable solvent at a constant temperature.

  • Varying Substrate Concentration: While keeping the initial concentration of the nucleophile constant and in large excess, the initial concentration of the secondary alkyl halide is varied (e.g., 0.1 M, 0.2 M, 0.4 M). The initial rate of reaction is measured for each concentration, typically by monitoring the disappearance of the reactant or the appearance of the product using techniques like chromatography (GC, HPLC) or spectroscopy.

  • Varying Nucleophile Concentration: The experiment is repeated, this time keeping the initial concentration of the alkyl halide constant while varying the initial concentration of the nucleophile.[21]

  • Data Analysis:

    • SN1 Evidence: The reaction rate will show a direct, linear dependence on the alkyl halide concentration but will be independent of the nucleophile's concentration.[1][7][21] Doubling the substrate concentration will double the rate, while changing the nucleophile concentration will have no effect.[1][7]

    • SN2 Evidence: The reaction rate will show a direct, linear dependence on the concentration of both the alkyl halide and the nucleophile.[7][21] Doubling the concentration of either reactant will double the overall reaction rate.[1]

Objective: To determine the stereochemical outcome of the reaction.

Methodology:

  • Substrate Selection: An enantiomerically pure (optically active) secondary alkyl halide is used as the starting material. The specific rotation of the starting material is measured using a polarimeter.

  • Reaction: The substitution reaction is carried out under the desired conditions (specific nucleophile, solvent, temperature).

  • Product Isolation and Analysis: The substitution product is isolated and purified. The optical activity of the product is then measured using a polarimeter.

  • Data Interpretation:

    • SN1 Evidence: The product will be a racemic or near-racemic mixture, resulting in little to no optical activity.[4][6] This indicates the formation of a planar, achiral carbocation intermediate that can be attacked from either side.

    • SN2 Evidence: The product will be optically active and will have a specific rotation opposite in sign to the starting material (assuming the nucleophile and leaving group have similar Cahn-Ingold-Prelog priorities). This demonstrates a complete inversion of stereochemistry.[6]

Decision-Making Workflow

For a given secondary alkyl halide, the following logical workflow can help predict the dominant reaction pathway.

Decision_Workflow start Secondary Alkyl Halide (R₂CH-X) nucleophile Analyze Nucleophile start->nucleophile solvent Analyze Solvent nucleophile->solvent Weak / Neutral (e.g., H₂O, ROH) sn2 SN2 Pathway is Favored (Inversion) nucleophile->sn2 Strong / Charged (e.g., CN⁻, I⁻, RS⁻) sn1 SN1 Pathway is Favored (Racemization) solvent->sn1 Polar Protic (e.g., Water, Alcohols) mixed Borderline / Mixed Pathway Possible solvent->mixed Polar Aprotic (e.g., Acetone, DMSO)

Caption: A workflow to predict the reaction pathway for a secondary alkyl halide based on conditions.

References

E1 vs. E2 Competition in Reactions of 3-Iodopentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 15, 2025

This guide provides a comprehensive comparison of the E1 (unimolecular elimination) and E2 (bimolecular elimination) reaction pathways in the dehydrohalogenation of 3-iodopentane. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the factors governing these competing reactions. This document outlines the theoretical framework, presents available experimental data, details experimental protocols for product analysis, and provides visualizations of the reaction mechanisms.

Introduction to E1 and E2 Reactions

Elimination reactions are fundamental processes in organic chemistry for the synthesis of alkenes. The E1 and E2 pathways are two distinct mechanisms by which this transformation can occur. The competition between these pathways is dictated by several key factors, including the structure of the substrate, the strength of the base, the nature of the solvent, and the reaction temperature.

  • E1 Reaction: A two-step process initiated by the formation of a carbocation intermediate, which is the rate-determining step. This is followed by a rapid deprotonation by a weak base to form the alkene. E1 reactions are favored by tertiary and secondary substrates, weak bases, polar protic solvents, and higher temperatures.[1][2][3]

  • E2 Reaction: A one-step, concerted process where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. E2 reactions are favored by primary and secondary substrates, strong bases, and a wide range of solvents. The stereochemistry of the substrate is crucial, requiring an anti-periplanar arrangement of the proton and the leaving group.[1][2]

This compound, a secondary alkyl halide, is an excellent model substrate for studying the competition between E1 and E2 reactions as it can proceed through either pathway depending on the reaction conditions.

Factors Influencing the E1/E2 Competition for this compound

The product distribution in the elimination reaction of this compound is highly sensitive to the reaction conditions. The primary products are isomers of pentene: pent-1-ene, (E)-pent-2-ene, and (Z)-pent-2-ene.

Base Strength and Steric Hindrance
  • Strong, Non-hindered Bases (e.g., Sodium Ethoxide): These bases favor the E2 pathway . Due to the relatively unhindered nature of the base, it can readily abstract a proton from either the C2 or C3 position. According to Zaitsev's rule , the major products will be the more substituted and thermodynamically more stable alkenes, (E)-pent-2-ene and (Z)-pent-2-ene.[4]

  • Strong, Sterically Hindered Bases (e.g., Potassium tert-Butoxide): Bulky bases also favor the E2 pathway but lead to the formation of the Hofmann product as the major isomer. The steric bulk of the base makes it difficult to access the more sterically hindered protons on the internal carbons (C2 and C4). Instead, it preferentially abstracts a proton from the less hindered terminal methyl groups (C1 and C5), leading to a higher yield of pent-1-ene.[5]

  • Weak Bases (e.g., Ethanol, Water): In the presence of a weak base, the reaction is more likely to proceed through the E1 pathway via solvolysis. The rate-determining step is the formation of the secondary pentyl carbocation. Subsequent deprotonation by the solvent will yield a mixture of pentene isomers, with the Zaitsev products ((E)- and (Z)-pent-2-ene) being the major products due to their greater stability.[6]

Solvent Effects
  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents are capable of solvating both the leaving group and the carbocation intermediate, thereby stabilizing them. This stabilization of the carbocation intermediate promotes the E1 pathway .[6]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can also favor E2 reactions, particularly with strong bases.

Temperature

Higher temperatures generally favor elimination reactions over substitution reactions. Increasing the temperature will increase the rate of both E1 and E2 reactions.

Experimental Data and Product Distribution

Table 1: Predicted Product Distribution for the Elimination Reactions of this compound (Analogous to 3-Bromopentane Data)

Reaction ConditionsPredominant MechanismMajor Product(s)Minor Product(s)Expected SN Product(s)
Sodium Ethoxide in EthanolE2(E)-pent-2-ene, (Z)-pent-2-enepent-1-ene3-ethoxypentane (SN2)
Potassium tert-Butoxide in tert-ButanolE2pent-1-ene (Hofmann)(E)-pent-2-ene, (Z)-pent-2-eneMinimal
Ethanol (Solvolysis)E1(E)-pent-2-ene, (Z)-pent-2-enepent-1-ene3-ethoxypentane (SN1)

Experimental Protocols

To experimentally determine the product distribution of the elimination reactions of this compound, the following protocols can be employed.

General Reaction Procedure

Materials:

  • This compound

  • Selected base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., ethanol, tert-butanol)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • In the round-bottom flask, dissolve the chosen base in the corresponding anhydrous solvent.

  • Add this compound to the solution.

  • Heat the reaction mixture to a specific temperature (e.g., 50-70 °C) and stir for a defined period.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Carefully remove the solvent under reduced pressure to obtain the crude product mixture.

Product Analysis

The composition of the resulting alkene mixture can be determined using gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy.

4.2.1. Gas Chromatography (GC) Analysis

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for separating hydrocarbon isomers (e.g., a non-polar or moderately polar column).

Procedure:

  • Prepare a dilute solution of the product mixture in a volatile solvent (e.g., hexane).

  • Inject a small volume of the sample into the GC.

  • Run a temperature program that allows for the separation of pent-1-ene, (E)-pent-2-ene, and (Z)-pent-2-ene.

  • Identify the peaks based on the retention times of authentic standards for each isomer.

  • Quantify the relative amounts of each isomer by integrating the peak areas.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

  • Deuterated solvent (e.g., CDCl3).

Procedure:

  • Dissolve a small amount of the product mixture in the deuterated solvent.

  • Acquire a ¹H NMR spectrum.

  • The different pentene isomers will have distinct signals in the vinylic region (approximately 4.5-6.0 ppm).

    • Pent-1-ene: Will show characteristic signals for three vinylic protons.

    • (E)- and (Z)-pent-2-ene: Will each show signals for two vinylic protons with different coupling constants.

  • The relative ratios of the isomers can be determined by integrating the characteristic vinylic proton signals for each compound.

Visualizing the Reaction Pathways

The following diagrams illustrate the competing E1 and E2 reaction pathways for this compound.

E1_E2_Competition cluster_substrate Substrate cluster_E1 E1 Pathway cluster_E2 E2 Pathway This compound This compound Carbocation Pentyl Carbocation This compound->Carbocation Slow -I⁻ E2_Products_Zaitsev Pent-2-ene (Zaitsev) This compound->E2_Products_Zaitsev Strong, non-hindered base (e.g., NaOEt) E2_Products_Hofmann Pent-1-ene (Hofmann) This compound->E2_Products_Hofmann Strong, hindered base (e.g., t-BuOK) E1_Products Pent-2-ene (Zaitsev) + Pent-1-ene Carbocation->E1_Products Fast -H⁺ (Weak Base)

Caption: Competing E1 and E2 reaction pathways of this compound.

Experimental_Workflow Start Reaction of this compound Reaction Elimination Reaction (E1 or E2 conditions) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Analysis Product Analysis Workup->Analysis GC Gas Chromatography Analysis->GC NMR NMR Spectroscopy Analysis->NMR Results Product Distribution (Ratio of Pentene Isomers) GC->Results NMR->Results

Caption: General experimental workflow for studying this compound elimination.

Conclusion

The elimination reactions of this compound serve as a clear illustration of the principles governing E1 and E2 competition. The choice of base is the most critical factor in determining the predominant reaction pathway and the resulting product distribution. Strong, non-hindered bases favor the E2 mechanism to yield the thermodynamically favored Zaitsev products, while strong, sterically hindered bases also favor the E2 mechanism but lead to the kinetically favored Hofmann product. In contrast, weak bases in polar protic solvents promote the E1 mechanism, which also yields the Zaitsev products. A thorough analysis of the reaction products using techniques such as gas chromatography and NMR spectroscopy is essential for quantifying the outcome of these competing pathways.

References

A Comparative Guide to the Computational Analysis of Transition States in 3-Iodopentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms is fundamental to understanding and controlling chemical transformations. For a molecule like 3-iodopentane, a secondary alkyl iodide, the competition between substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions is a classic example of the subtle interplay of electronic and steric factors. Computational chemistry provides a powerful lens through which to examine the fleeting transition states that govern the rates and outcomes of these reactions. This guide offers a comparative overview of computational methods for analyzing the transition states in reactions of this compound, supported by representative data and detailed methodologies.

Introduction to Reaction Pathways of this compound

This compound can undergo several reaction pathways, primarily nucleophilic substitution and elimination. The operative mechanism is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.

  • S(_N)2 (Bimolecular Nucleophilic Substitution): A one-step mechanism where a strong nucleophile attacks the carbon center, leading to an inversion of stereochemistry.[1][2]

  • S(_N)1 (Unimolecular Nucleophilic Substitution): A two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents and leads to a racemic mixture of products if the starting material is chiral.[3][4][5]

  • E2 (Bimolecular Elimination): A one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the leaving group, forming a double bond.[6][7]

  • E1 (Unimolecular Elimination): A two-step mechanism that proceeds through the same carbocation intermediate as the S(_N)1 reaction and is therefore a competing pathway.[8]

The computational analysis of these pathways focuses on locating and characterizing the transition state for each, as its energy relative to the reactants determines the reaction rate.

Comparison of Computational Methods

The choice of computational method is crucial for obtaining accurate and reliable results. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost for studying reaction mechanisms.[9][10][11] Below is a comparison of common DFT functionals and basis sets used for such analyses.

Computational MethodDescriptionStrengthsLimitations
B3LYP/6-31+G A hybrid DFT functional combined with a Pople-style basis set that includes diffuse functions (+) and polarization functions ().[9][10][11]Good balance of speed and accuracy for a wide range of organic reactions. Widely benchmarked.May not be as accurate for systems with significant dispersion interactions.
M06-2X/6-311+G(d,p) A high-nonlocality hybrid meta-GGA functional often used for kinetics and non-covalent interactions, paired with a larger Pople-style basis set.Generally provides more accurate barrier heights (activation energies) than B3LYP. Better for systems with dispersion forces.More computationally expensive than B3LYP.
ωB97X-D/def2-TZVP A range-separated hybrid functional with empirical dispersion correction, combined with a triple-zeta valence polarized basis set.Excellent for systems where both long-range interactions and electronic effects are important. The dispersion correction improves accuracy.Can be computationally demanding.
Quantitative Data: A Representative Comparison

While a dedicated, peer-reviewed computational study solely on this compound is not readily available in the published literature, we can construct a representative comparison based on studies of similar secondary alkyl halides. The following table summarizes expected activation energies ((\Delta E^\ddagger)) for the different reaction pathways of this compound with a common nucleophile/base like hydroxide (B78521) (OH

^-
) in a polar aprotic solvent like DMSO, as would be predicted by different computational methods.

Reaction PathwayComputational MethodPredicted Activation Energy ((\Delta E^\ddagger), kcal/mol)Key Transition State Features
S(_N)2 B3LYP/6-31+G20.5Pentavalent carbon center with elongated C-I and forming C-O bonds.
M06-2X/6-311+G(d,p)19.8Similar to B3LYP but with potentially slightly different bond lengths.
ωB97X-D/def2-TZVP19.5Accounts for dispersion interactions which may slightly lower the barrier.
E2 B3LYP/6-31+G22.1Concerted breaking of a C-H bond, forming a C=C double bond, and breaking of the C-I bond.
M06-2X/6-311+G(d,p)21.5More accurate description of the non-covalent interactions in the transition state.
ωB97X-D/def2-TZVP21.2Dispersion correction can influence the relative orientation of the base and substrate.

Note: These are illustrative values. Actual calculated energies will vary based on the specific software, solvent model, and conformational analysis.

Experimental Protocols: A Generalized Computational Workflow

The following outlines a typical protocol for the computational analysis of a reaction transition state, for instance, the S(_N)2 reaction of this compound with hydroxide.

  • Reactant and Product Optimization:

    • The 3D structures of the reactants (this compound and hydroxide ion) and the product (pentan-3-ol and iodide ion) are built using a molecular modeling program.

    • A conformational search is performed for this compound to identify the lowest energy conformer.

    • The geometries of the lowest energy conformer of the reactant and the product are optimized using a chosen level of theory (e.g., B3LYP/6-31+G*).

    • Frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface (no imaginary frequencies).

  • Transition State Search:

    • An initial guess for the transition state structure is created. This can be done by manually combining the reactant structures or by using a linear transit or synchronous transit-guided quasi-Newton (QST2/QST3) method.

    • The transition state geometry is then optimized using a transition state search algorithm (e.g., Berny optimization).

    • A frequency calculation is performed on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • An IRC calculation is performed starting from the optimized transition state. This calculation maps the reaction pathway from the transition state down to the reactant and product minima, confirming that the located transition state connects the desired reactants and products.

  • Energy Calculation and Solvent Effects:

    • The electronic energies of the optimized reactants, transition state, and products are calculated.

    • Zero-point vibrational energy (ZPVE) corrections are obtained from the frequency calculations.

    • The activation energy is calculated as the difference in the ZPVE-corrected electronic energies of the transition state and the reactants.

    • To model the reaction in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is applied during the geometry optimizations and energy calculations.[9][10][11]

Visualizing Reaction Pathways and Workflows

Reaction Coordinate Diagrams

The following diagram illustrates the energy profile for the competing S(_N)2 and E2 reactions of this compound.

G Reaction Coordinate Diagram for this compound Reactants This compound + OH- TS_SN2 [TS_SN2]‡ TS_E2 [TS_E2]‡ Product_SN2 Pentan-3-ol + I- Product_E2 Pent-2-ene + H2O + I- Reactants_pos TS_SN2_pos Reactants_pos->TS_SN2_pos ΔE‡(SN2) TS_E2_pos Reactants_pos->TS_E2_pos ΔE‡(E2) Product_SN2_pos TS_SN2_pos->Product_SN2_pos Product_E2_pos TS_E2_pos->Product_E2_pos Reactants_label Reactants TS_SN2_label TS(SN2) Product_SN2_label SN2 Product TS_E2_label TS(E2) Product_E2_label E2 Product

Caption: Energy profile for competing SN2 and E2 reactions.

Computational Workflow

The logical flow of a computational study of a reaction mechanism is depicted below.

G cluster_input Input Structures cluster_optimization Geometry Optimization cluster_ts Transition State Search cluster_verification Verification and Analysis Reactants Reactants (this compound, Nucleophile) Opt_Reactants Optimize Reactant Geometries Reactants->Opt_Reactants Products Products Opt_Products Optimize Product Geometries Products->Opt_Products TS_Guess Generate TS Guess Opt_Reactants->TS_Guess Opt_Products->TS_Guess Opt_TS Optimize TS Geometry TS_Guess->Opt_TS Freq_Calc Frequency Calculation Opt_TS->Freq_Calc IRC_Calc IRC Calculation Freq_Calc->IRC_Calc Confirm TS Energy_Analysis Energy Analysis (Activation Energy) IRC_Calc->Energy_Analysis Connects Reactants/Products

References

Navigating the Reaction Landscape of 3-Iodopentane: A Comparative Guide to Product Characterization by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of haloalkanes is a cornerstone of synthetic organic chemistry. 3-Iodopentane, a secondary iodoalkane, serves as an exemplary substrate for investigating fundamental reaction mechanisms, primarily substitution and elimination pathways. The identification of the resulting product mixture is paramount to understanding the underlying kinetics and thermodynamics of these reactions. While various analytical techniques can be employed for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled depth of structural information. This guide provides a comprehensive comparison of the NMR spectral characteristics of potential products from this compound reactions, alongside detailed experimental protocols and a comparative analysis with alternative analytical methods.

Unraveling Reaction Pathways of this compound

This compound can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, depending on the reaction conditions such as the nature of the nucleophile/base, solvent, and temperature. Substitution reactions typically yield alcohols or ethers, while elimination reactions produce a mixture of isomeric alkenes.

digraph "Reaction_Pathways" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="Reaction Pathways of this compound", pad="0.5", nodesep="0.5", ranksep="0.5"];
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

"this compound" [fillcolor="#FBBC05"]; "Substitution_Products" [label="Substitution Products\n(e.g., 3-Pentanol, 3-Alkoxypentane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Elimination_Products" [label="Elimination Products\n(e.g., Pentene Isomers)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "Substitution_Products" [label=" SN1 / SN2 \n(Nucleophile)"]; "this compound" -> "Elimination_Products" [label=" E1 / E2 \n(Base)"]; }

Caption: A typical workflow for NMR spectral analysis.

Comparison with Alternative Analytical Techniques

While NMR is a premier technique for structural elucidation, other methods can provide complementary information or may be more suitable for specific analytical goals.

TechniquePrincipleAdvantagesDisadvantagesApplication to this compound Reactions
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.- Provides detailed structural information (connectivity, stereochemistry).- Non-destructive.- Quantitative analysis of mixtures.- Lower sensitivity compared to MS.- Higher instrument cost.- Can be complex to interpret for complex mixtures.Ideal for identifying and quantifying the ratio of substitution and elimination products, including stereoisomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds by GC followed by detection and identification by MS.- High sensitivity and selectivity.- Excellent for separating complex mixtures.- Provides molecular weight and fragmentation patterns.- Destructive technique.- Isomers may have similar fragmentation patterns, making differentiation difficult.- Requires volatile and thermally stable compounds.Excellent for separating the pentene isomers and substitution products, and for detecting trace byproducts. Mass spectra can help confirm molecular weights.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.- Fast and simple.- Provides information about functional groups present.- Does not provide detailed structural information.- Not ideal for distinguishing between isomers with the same functional groups.Can confirm the presence of C=C bonds in elimination products or O-H/C-O bonds in substitution products, but cannot differentiate between the various isomers.

Safety Operating Guide

Standard Operating Procedure: Disposal of 3-Iodopentane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-iodopentane, a halogenated hydrocarbon. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This compound is classified as a flammable liquid and an irritant, necessitating careful handling and disposal as hazardous waste.

Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] It is imperative to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE). In case of exposure, flush affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][5] Do not dispose of this compound down the drain.[2][6]

Chemical and Safety Data Summary

The following table summarizes key quantitative data for this compound. This information is essential for risk assessment and proper handling.

PropertyValue
Molecular Formula C₅H₁₁I
Molecular Weight 198.05 g/mol [1][3][7]
Appearance Colorless to light orange to yellow clear liquid[2]
Boiling Point 145 °C
Density 1.5128 g/cm³ at 20 °C[3]
UN Number UN1993[6]
GHS Hazard Statements H226: Flammable liquid and vapor[1][3]
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]

Operational Plan: Waste Disposal Protocol

This section details the procedural steps for the collection, storage, and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles and a face shield to protect against splashes.[2]

  • Lab Coat: A flame-resistant lab coat.

Waste Segregation and Collection

Proper segregation is the most critical step in managing halogenated hydrocarbon waste to ensure safety and reduce disposal costs.[4]

  • Designated Waste Container: Use a dedicated, leak-proof container made of compatible material with a secure, tight-fitting lid.[2][4]

  • Waste Stream Separation: As a halogenated hydrocarbon, this compound waste must be collected separately from non-halogenated organic waste.[4][8] Do not mix with other waste categories such as acids, bases, or oxidizers.[5][8]

  • Container Filling: Do not overfill the waste container. Leave a minimum of 5% headspace to accommodate vapor expansion.[4] All waste transfers should be conducted within a chemical fume hood.[4]

Labeling of Waste Containers

Accurate labeling is mandatory for regulatory compliance and safety.

  • Initial Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[4]

  • Content Identification: Clearly label the container with "Hazardous Waste: this compound".[2] List all chemical constituents and their approximate percentages.

  • Hazard Pictograms: The label must include the appropriate GHS pictograms for "Flammable" and "Irritant".[2][9]

  • Date Tracking: Record the date when waste is first added to the container (the "accumulation start date").[4]

Storage of Waste

Waste containers must be stored safely pending collection by the institution's Environmental Health and Safety (EHS) department.

  • Location: Store the sealed container in a designated Satellite Accumulation Area (SAA).[4]

  • Secondary Containment: The container must be placed within secondary containment, such as a chemically resistant tub, to contain potential leaks.[4]

  • Storage Conditions: Keep the storage area cool, well-ventilated, and away from direct sunlight, heat, or ignition sources.[4]

  • Incompatibles: Ensure the waste is stored away from incompatible materials.[4][5]

Requesting Waste Disposal
  • Once the waste container is nearly full or the accumulation time limit set by your institution is reached, arrange for collection through your EHS department.[2][4]

Spill Management Protocol

In the event of a this compound spill, follow these steps immediately:

  • Evacuate and Ventilate: If the spill is outside a fume hood, evacuate non-essential personnel from the area and ensure maximum ventilation.[4]

  • Control Ignition Sources: Turn off any nearby ignition sources if it is safe to do so.[5]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike and absorb the spill.[4]

  • Collect Waste: Carefully collect the absorbed material and contaminated debris using non-sparking tools. Place it into a sealed, leak-proof container for disposal.[4][6]

  • Label as Hazardous Waste: Label the container "Spill Debris" with "this compound" and affix a hazardous waste tag.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[4]

  • Request Pickup: Contact EHS for disposal of the spill debris.[4]

Empty Container Disposal

Original containers of this compound must be properly decontaminated before disposal.

  • Triple Rinse: Thoroughly empty the container. Triple rinse it with a suitable solvent like acetone (B3395972) or ethanol.[2]

  • Collect Rinsate: The rinsate is considered hazardous waste and must be collected and added to the appropriate halogenated waste stream.[2]

  • Deface Label: After rinsing, completely remove, obliterate, or deface the original manufacturer's label.[2]

  • Dispose of Container: Dispose of the decontaminated container in accordance with your institution's guidelines for rinsed chemical containers.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Generate This compound Waste ppe 1. Don Correct PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container 2. Select Labeled, Compatible Halogenated Waste Container ppe->waste_container transfer 3. Transfer Waste in Fume Hood (Leave >5% Headspace) waste_container->transfer seal 4. Securely Seal Container transfer->seal spill Spill Occurs transfer->spill store 5. Store in Secondary Containment in Satellite Accumulation Area seal->store is_full Container >90% Full or Disposal Date Reached? store->is_full is_full->store No request_pickup 6. Arrange Waste Pickup with EHS is_full->request_pickup Yes end End: Waste Disposed request_pickup->end spill_protocol Execute Spill Management Protocol spill->spill_protocol Yes spill_protocol->waste_container

Caption: Workflow for the safe accumulation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodopentane
Reactant of Route 2
3-Iodopentane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。